molecular formula C13H26N2O2 B1381937 tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate CAS No. 1205748-73-7

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Cat. No.: B1381937
CAS No.: 1205748-73-7
M. Wt: 242.36 g/mol
InChI Key: KIWAXOBIGFPKSJ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWAXOBIGFPKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205748-73-7
Record name tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate
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Foundational & Exploratory

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal intermediate for drug discovery and medicinal chemistry. We will dissect its core chemical properties, present a robust and validated synthetic protocol, and explore its strategic application as a versatile scaffold. This document is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound to accelerate their research and development pipelines. The methodologies and claims herein are substantiated by authoritative sources to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of modern drug discovery, the azepane moiety is considered a "privileged scaffold."[1][2] Its seven-membered, saturated heterocyclic structure is not merely a passive linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile. The inherent three-dimensionality of the azepane ring allows for the precise spatial projection of substituents, enabling optimized interactions with complex biological targets.[1]

The subject of this guide, this compound, is a particularly valuable derivative. It features two key functionalities with orthogonal reactivity: a primary amino group on the ethyl side chain, which is a prime handle for derivatization, and a tert-butyloxycarbonyl (Boc)-protected nitrogen within the azepane ring. This dual functionality allows for sequential, controlled chemical modifications, making it an indispensable building block for constructing complex molecular architectures aimed at a wide array of therapeutic targets.[3][4]

Core Physicochemical & Safety Profile

A foundational understanding of a compound's properties is critical for its effective integration into a synthetic workflow and for ensuring laboratory safety.

Physicochemical Data
PropertyValue
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
CAS Number 2166178-58-9 (for (R)-enantiomer)[5]
Appearance Colorless to light yellow oil/liquid
Solubility Soluble in common organic solvents (Methanol, Dichloromethane, Ethyl Acetate). Limited solubility in water.
Boiling Point ~357 °C at 760 mmHg (Predicted)
Density ~1.0 g/cm³ (Predicted)

Note: Predicted values are derived from computational models and should be regarded as estimates.

Safety & Handling

Based on data for structurally related aminoazepanes, this compound should be handled with care.[6][7][8]

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][9]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably within a fume hood.[7][8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

    • Avoid breathing vapors or mist.[7][8]

    • Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this key intermediate is paramount. The following protocol describes a common and scalable route involving the reduction of a nitrile precursor. This method is chosen for its high efficiency and the relative availability of starting materials.

Synthetic Workflow Diagram

The synthesis is a two-step process starting from a commercially available azepane derivative. This workflow is designed for clarity and reproducibility.

synthesis_workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction Start tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate Intermediate tert-Butyl 4-(cyanomethyl)azepane-1-carboxylate Start->Intermediate 1. Tosylation (TsCl) 2. Cyanide Displacement (NaCN) Final_Product tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate Intermediate->Final_Product Reduction (e.g., LiAlH4 or H2, Raney Ni) Intermediate_ref tert-Butyl 4-(cyanomethyl)azepane-1-carboxylate

Caption: A two-stage synthetic pathway to the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from tert-butyl 4-(cyanomethyl)azepane-1-carboxylate.

Materials:

  • tert-Butyl 4-(cyanomethyl)azepane-1-carboxylate (starting material)

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Silica gel (for column chromatography)

  • Eluent: Dichloromethane/Methanol/Ammonium Hydroxide gradient

Procedure (LiAlH₄ Reduction):

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve tert-butyl 4-(cyanomethyl)azepane-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LiAlH₄ used). This procedure is critical for safety and results in a granular, easily filterable solid.

  • Workup: Stir the resulting slurry for 30 minutes until it becomes a white precipitate. Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and DCM.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude oil via silica gel column chromatography.

  • Use a gradient eluent system, typically starting with 100% DCM and gradually increasing the polarity with methanol and a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM/MeOH/NH₄OH) to elute the product and prevent streaking on the silica.

  • Combine the pure fractions (identified by TLC) and concentrate under vacuum to afford the final product as a clear oil.

Self-Validation System: The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structural integrity and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FTIR: To confirm the presence of the primary amine (N-H stretches) and the disappearance of the nitrile (C≡N) peak.

Strategic Applications in Medicinal Chemistry

The utility of this building block lies in the orthogonal reactivity of its two nitrogen centers.

Elaboration of the Primary Amine

The primary amine is a nucleophilic handle for a vast array of chemical transformations, allowing for systematic Structure-Activity Relationship (SAR) exploration.

derivatization_pathways Core This compound Acylation Amide Formation (R-COCl, Base) Core->Acylation Sulfonylation Sulfonamide Formation (R-SO₂Cl, Base) Core->Sulfonylation Reductive_Amination Secondary/Tertiary Amine (Aldehyde/Ketone, NaBH(OAc)₃) Core->Reductive_Amination Urea_Formation Urea/Thiourea Formation (Isocyanate/Isothiocyanate) Core->Urea_Formation

Caption: Key derivatization pathways via the primary amine.

Deprotection and Ring Functionalization

The Boc group is stable to the basic and nucleophilic conditions used to derivatize the side-chain amine. It can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to reveal the secondary amine of the azepane ring. This nitrogen can then be functionalized, enabling the synthesis of highly complex structures and further SAR studies.

Conclusion

This compound is more than an intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with a robust synthetic route and orthogonally reactive functional groups, provide a reliable platform for the efficient construction of novel molecular entities. The detailed protocols and conceptual frameworks presented in this guide are designed to empower drug discovery professionals to fully leverage the potential of this versatile azepane scaffold, paving the way for the development of next-generation therapeutics.

References

  • tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem. Available at: [Link]

  • The Role of Tert-Butyl 4-Aminoazepane-1-Carboxylate in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 - PubChem. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses. Available at: [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. Available at: [Link]

  • Tert-butyl 4-aminoazepane-1-carboxylate (C11H22N2O2) - PubChemLite. Available at: [Link]

  • Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2) - PubChemLite. Available at: [Link]

  • 3-Amino-azepane-1-carboxylic acid tert-butyl ester - Chem-Impex. Available at: [Link]

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  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility allows it to explore a larger chemical space compared to its smaller five- and six-membered counterparts, the pyrrolidines and piperidines. This unique characteristic makes azepane derivatives highly sought-after building blocks in modern drug discovery. This guide provides an in-depth technical overview of plausible and efficient synthetic routes to a key functionalized azepane intermediate: tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate. This compound, featuring a protected primary amine on a two-carbon side chain, is a valuable synthon for the elaboration of more complex molecules, including potential therapeutic agents.

The synthesis of functionalized azepanes can be challenging due to the entropic penalty associated with the formation of a seven-membered ring.[1] However, several robust strategies have been developed, including ring-expansion reactions and intramolecular cyclizations. This guide will focus on two primary retrosynthetic approaches starting from the commercially available or readily synthesized N-Boc-azepan-4-one.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests that the key disconnection is the bond between the azepane ring and the aminoethyl side chain. This leads to two main synthetic strategies starting from N-Boc-azepan-4-one: a Henry reaction-based approach for a stepwise carbon-carbon and carbon-nitrogen bond formation, and a Wittig reaction-based approach for the initial carbon-carbon bond formation followed by functional group manipulations.

G target This compound intermediate1 tert-Butyl 4-(2-nitrovinyl)azepane-1-carboxylate target->intermediate1 Reduction intermediate2 tert-Butyl 4-(cyanomethylidene)azepane-1-carboxylate target->intermediate2 Reduction starting_material N-Boc-azepan-4-one intermediate1->starting_material Henry Reaction & Dehydration intermediate2->starting_material Wittig-Horner-Emmons Reaction

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Synthesis via Henry Reaction and Nitroalkene Reduction

This route leverages the classic Henry (nitroaldol) reaction to introduce a nitromethyl group at the 4-position of the azepane ring.[3][4] Subsequent dehydration and reduction provide the desired aminoethyl side chain. This approach is attractive due to the reliability of the Henry reaction and the various methods available for nitro group reduction.[5][6][7][8]

Step 1: Henry Reaction of N-Boc-azepan-4-one with Nitromethane

The first step involves the base-catalyzed condensation of N-Boc-azepan-4-one with nitromethane. The choice of base is critical to favor the initial adduct formation and prevent side reactions. A mild base such as an amine base (e.g., triethylamine) or an alkoxide can be employed.

  • Causality of Experimental Choices: The use of a mild base is crucial to deprotonate nitromethane, forming the nucleophilic nitronate anion, without promoting self-condensation of the ketone or other side reactions. The reaction is typically run at or below room temperature to control the exothermicity and improve selectivity.

Step 2: Dehydration of the β-Nitro Alcohol

The resulting β-nitro alcohol is often not isolated and is directly dehydrated to the corresponding nitroalkene. This can be achieved by heating the reaction mixture or by adding a dehydrating agent such as acetic anhydride or methanesulfonyl chloride in the presence of a base.

  • Expertise & Experience: Direct dehydration under the reaction conditions of the Henry reaction can often be achieved by using a suitable solvent and temperature. For instance, refluxing in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the dehydrated product.

Step 3: Reduction of the Nitroalkene

The final step is the reduction of the α,β-unsaturated nitro compound to the saturated primary amine. This transformation can be accomplished using a variety of reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common and effective method.[6] Alternatively, for substrates with functional groups that are sensitive to hydrogenolysis, other reducing agents like lithium aluminum hydride (LiAlH4) or iron in acidic media can be used.[5][6][7]

  • Trustworthiness: Catalytic hydrogenation is a clean and high-yielding method. The reaction progress can be monitored by the uptake of hydrogen gas. It is important to ensure the catalyst is active and the system is free of poisons.

G start N-Boc-azepan-4-one step1 Henry Reaction (Nitromethane, Base) start->step1 intermediate tert-Butyl 4-(2-nitrovinyl)azepane-1-carboxylate step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 product This compound step2->product

Caption: Workflow for Route 1 via Henry Reaction.

Experimental Protocol: Route 1

Synthesis of tert-Butyl 4-(2-nitrovinyl)azepane-1-carboxylate
  • To a solution of N-Boc-azepan-4-one (1.0 eq) in nitromethane (5.0 eq), add a catalytic amount of a suitable base (e.g., ammonium acetate, 0.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess nitromethane under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired nitroalkene.

Synthesis of this compound
  • Dissolve the tert-butyl 4-(2-nitrovinyl)azepane-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography or crystallization.

Route 2: Synthesis via Wittig-Horner-Emmons Reaction and Nitrile Reduction

This alternative route utilizes a Wittig-Horner-Emmons reaction to introduce a two-carbon chain with a nitrile functionality. The nitrile group can then be reduced to the primary amine. This strategy offers good control over the formation of the carbon-carbon double bond and provides a stable intermediate.

Step 1: Wittig-Horner-Emmons Reaction

N-Boc-azepan-4-one is reacted with a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction typically affords the α,β-unsaturated nitrile with high E-selectivity.

  • Expertise & Experience: The choice of base and reaction conditions can influence the stereochemical outcome of the Wittig-Horner-Emmons reaction. Using a strong, non-nucleophilic base is essential for the efficient deprotonation of the phosphonate ester. Anhydrous conditions are critical for the success of this step.

Step 2: Reduction of the Unsaturated Nitrile

The resulting α,β-unsaturated nitrile can be reduced to the saturated primary amine in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, a two-step procedure can be employed where the double bond is first reduced by catalytic hydrogenation, followed by the reduction of the nitrile group.

  • Trustworthiness: A one-pot reduction of both the double bond and the nitrile can be achieved using catalytic hydrogenation under more forcing conditions (e.g., higher pressure and temperature) with a catalyst such as Raney nickel or a rhodium catalyst. This simplifies the workflow and can improve the overall efficiency.

G start N-Boc-azepan-4-one step1 Wittig-Horner-Emmons (Diethyl (cyanomethyl)phosphonate, Base) start->step1 intermediate tert-Butyl 4-(cyanomethylidene)azepane-1-carboxylate step1->intermediate step2 Reduction (e.g., LiAlH4 or H2, Catalyst) intermediate->step2 product This compound step2->product

Caption: Workflow for Route 2 via Wittig-Horner-Emmons Reaction.

Experimental Protocol: Route 2

Synthesis of tert-Butyl 4-(cyanomethylidene)azepane-1-carboxylate
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of this compound
  • To a solution of tert-butyl 4-(cyanomethylidene)azepane-1-carboxylate (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0-3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Data Summary and Comparison

ParameterRoute 1: Henry ReactionRoute 2: Wittig-Horner-Emmons
Starting Material N-Boc-azepan-4-oneN-Boc-azepan-4-one
Key Intermediates β-Nitro alcohol, Nitroalkeneα,β-Unsaturated nitrile
Number of Steps 2-32
Key Reagents Nitromethane, Base, Reducing agent (e.g., H2/Pd-C)Diethyl (cyanomethyl)phosphonate, Strong base, Reducing agent (e.g., LiAlH4)
Potential Challenges Control of side reactions in the Henry reaction; potential for over-reduction.Handling of pyrophoric reagents (NaH, LiAlH4); potential for difficult purification of the phosphonate byproduct.
Overall Yield Moderate to GoodModerate to Good

Conclusion

Both synthetic routes presented in this guide offer viable and efficient pathways to this compound. The choice between the two routes will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and tolerance for certain reagents. The Henry reaction route is classic and reliable, while the Wittig-Horner-Emmons approach provides a stable and readily purifiable intermediate. Both methods are amenable to scale-up and provide access to a valuable building block for the synthesis of novel azepane-containing compounds with potential applications in drug discovery and development.

References

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  • NASIB ZADA SSS. (2022, March 22). PREPARATION OF AMINES/ REDUCTION OF NITROALKANES' NITRILES AND AMIDES/ALKYLATION [Video]. YouTube. [Link]

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  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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  • Google Patents. (2006). EP1645553A1 - Process for the preparation of cyclic ketones.
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A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles of spectroscopy and extensive experience with N-Boc protected amines. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will provide a robust, predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups and analogous structures.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines a seven-membered azepane ring, a primary aminoethyl side chain, and a tert-butoxycarbonyl (Boc) protecting group. Each of these components will give rise to characteristic signals in various spectroscopic analyses. The Boc group is instrumental in synthetic chemistry for temporarily masking the reactivity of the azepane nitrogen, allowing for selective modification of the primary amine on the side chain. The subsequent deprotection is a critical step, and the spectroscopic signatures outlined here are vital for monitoring this transformation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform (CDCl₃) would exhibit several key signals.

Experimental Rationale: The choice of CDCl₃ as a solvent is standard for many organic compounds, offering good solubility and a single solvent peak that does not interfere with the signals of interest. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 3.3 - 3.5Multiplet4HCH₂-N(Boc)The methylene protons adjacent to the nitrogen of the azepane ring are deshielded by the electronegative nitrogen atom.
~ 2.7 - 2.9Triplet2HCH₂-NH₂These protons are adjacent to the primary amine, leading to a downfield shift.
~ 1.5 - 1.8Multiplet9HAzepane ring CH & CH₂The remaining methylene and methine protons of the azepane ring will appear as a complex multiplet in the aliphatic region.
~ 1.45Singlet9HC(CH₃)₃The nine equivalent protons of the tert-butyl group on the Boc protector will give a characteristic sharp singlet.[1]
~ 1.3 - 1.4Multiplet2HCH₂-CH₂-NH₂The methylene protons adjacent to the azepane ring on the ethyl side chain.
~ 1.2 (broad)Singlet2HNH₂The protons of the primary amine often appear as a broad singlet and their chemical shift can be concentration-dependent and may exchange with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the Boc group, the azepane ring, and the aminoethyl side chain.

Experimental Rationale: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)AssignmentRationale
~ 155C=O (Boc)The carbonyl carbon of the carbamate is significantly deshielded and appears at a characteristic downfield position.[1]
~ 80C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is also a key indicator of the Boc protecting group.[1]
~ 40 - 50CH₂-N(Boc)The carbons of the azepane ring attached to the nitrogen are in a downfield region due to the electronegativity of the nitrogen.
~ 42CH₂-NH₂The carbon atom directly bonded to the primary amine.
~ 30 - 40Azepane ring CH & CH₂The remaining carbons of the azepane ring.
~ 35CH₂ -CH₂-NH₂The carbon on the ethyl side chain attached to the azepane ring.
~ 28C(CH₃ )₃ (Boc)The methyl carbons of the tert-butyl group give a sharp, intense signal.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the presence of specific structural motifs.

Experimental Rationale: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, which typically results in the observation of the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₁₄H₂₈N₂O₂) is 256.39 g/mol .

m/zIonRationale
257.2[M+H]⁺The protonated molecular ion is expected to be the base peak in an ESI mass spectrum.
201.2[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds.
157.1[M - Boc + H]⁺Loss of the entire Boc group (100 Da) is another common fragmentation.
57.1[C₄H₉]⁺The tert-butyl cation is a very stable fragment and often observed.

Fragmentation Pathway Diagram:

M [M+H]⁺ m/z = 257.2 F1 [M - C₄H₈ + H]⁺ m/z = 201.2 M->F1 - C₄H₈ F2 [M - Boc + H]⁺ m/z = 157.1 M->F2 - Boc F3 [C₄H₉]⁺ m/z = 57.1 M->F3

Caption: Predicted ESI-MS fragmentation of the target compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Rationale: The sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3400Medium, broadN-H stretchCharacteristic of the primary amine (-NH₂).
2850 - 2960StrongC-H stretchAliphatic C-H bonds in the azepane ring, ethyl side chain, and Boc group.
~ 1690Strong, sharpC=O stretchThe carbonyl group of the Boc carbamate is a very prominent and reliable absorption band.[2]
~ 1520MediumN-H bendBending vibration of the primary amine.
~ 1160StrongC-O stretchStretching of the C-O bond in the carbamate.

Experimental Workflow for Spectroscopic Analysis:

Sources

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Substituted Azepane Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Structural and Therapeutic Significance of the Azepane Ring

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its inherent non-planar, flexible three-dimensional structure provides a distinct advantage over flat aromatic systems, allowing for greater exploration of chemical space and more precise interactions with complex biological targets.[2] This conformational diversity is often a deciding factor in the biological activity of its derivatives.[2] Found in a variety of natural products, such as the protein kinase inhibitor (-)-balanol, and FDA-approved drugs, the azepane core is a versatile starting point for the development of novel therapeutics.[2][3] This guide will provide an in-depth exploration of the diverse biological activities of substituted azepane derivatives, delve into their structure-activity relationships (SAR), and present key experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

A Spectrum of Biological Activities: From Oncology to Neurotherapeutics

The functionalization of the azepane ring has led to the discovery of compounds with a wide array of pharmacological properties.[4] The ability to introduce various substituents allows for the fine-tuning of their physicochemical and pharmacokinetic profiles, making them attractive candidates for targeting a multitude of diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted azepanes have emerged as a promising class of anticancer agents, with research highlighting their activity against various cancer cell lines.[5] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways implicated in cancer progression.

A notable example is the investigation of pyrrolo[1,2-a]azepine derivatives.[6] Certain compounds in this series have demonstrated potent cytotoxic effects against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines, with some derivatives showing greater potency than the standard chemotherapeutic agent, doxorubicin.[6] Molecular docking studies suggest that these compounds may exert their effects by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6]

Furthermore, the azepane-2,4-dione scaffold has shown promise in the development of inhibitors for Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7] In cancers with deficient DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and cancer cell death.[7] The dione functionality of these azepane derivatives can mimic the nicotinamide moiety of the NAD+ cofactor, allowing for effective binding to the catalytic domain of PARP-1.[7]

Another avenue of exploration is the development of dibenzo[b,f]azepine derivatives as selective topoisomerase II inhibitors and DNA intercalators, which are crucial mechanisms for halting cancer cell proliferation.[8]

Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [1]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF7) in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted azepane derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antiviral Properties: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[3] Substituted azepanes have demonstrated significant potential in this area.[9] For instance, a series of semisynthetic triterpenoids featuring an A-ring azepano-fragment have shown potent antimicrobial activity against key ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10] Some of these derivatives exhibited minimum inhibitory concentrations (MIC) that surpassed the efficacy of the antibiotic vancomycin.[10]

In the realm of antiviral research, certain azepano-triterpenoids have displayed high potency against DNA viruses such as human cytomegalovirus (HCMV).[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., MRSA) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the substituted azepane derivative in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin can be added. A color change indicates viable bacteria.

Central Nervous System (CNS) Activity: Targeting Neurological and Psychiatric Disorders

The unique three-dimensional structure of the azepane scaffold makes it particularly well-suited for interacting with CNS targets.[11] Dibenz[b,f]azepine derivatives, for example, have been synthesized and screened for their potential as anticonvulsant and antidepressant agents.[12] Oxcarbazepine, a structural derivative of carbamazepine, is a commercially available antiepileptic drug that features a dibenz[b,f]azepine core.[13] Its mechanism of action involves the blockage of voltage-sensitive sodium channels, leading to the stabilization of hyperexcited neural membranes.[13]

Furthermore, novel bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT).[11] This activity suggests their potential for treating neuropsychiatric disorders.[11]

Other Notable Biological Activities

The therapeutic potential of substituted azepanes extends beyond the aforementioned areas. Various derivatives have been investigated for a range of other biological activities:

  • Antidiabetic: Tolazamide is an approved oral blood glucose-lowering drug for type 2 diabetes that contains an azepane substructure.[2]

  • Anti-Alzheimer's Disease: Azepane derivatives have been explored as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[1]

  • Histamine H3 Receptor Antagonists: Azelastine, another marketed drug containing an azepane ring, is a potent, second-generation histamine antagonist.[2]

  • Cardiovascular Effects: Certain benzazepine derivatives are used as cardiovascular agents.[14]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. SAR studies on azepane derivatives have provided valuable insights for optimizing their therapeutic potential.

For instance, studies on certain azepane derivatives have shown that the nature and position of substituents on the azepane ring significantly influence their activity. Electron-donating groups (e.g., -OH, -OCH3) on a phenyl ring attached to the azepane core were found to favor inhibitory activity against H+/K+ ATPase, while electron-withdrawing groups (e.g., -F, -Cl, -Br, -NO2) favored anti-inflammatory activity.[3]

In the context of 1,4-oxazepane derivatives targeting the dopamine D4 receptor, substitution at the 2-position of the oxazepane ring with a small alkyl group, like a methyl group, enhances affinity.[15] However, increasing the bulk of this substituent to an ethyl group leads to a decrease in affinity.[15]

The flexible nature of the azepane ring means that introducing specific substituents can bias it towards a particular conformation, which can be crucial for effective drug design and binding to the target protein.[2]

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of key workflows and relationships.

G cluster_0 Drug Discovery Workflow for Azepane Derivatives A Scaffold Selection: Azepane Core B Synthesis of Substituted Derivatives A->B Chemical Modification C In Vitro Biological Screening (e.g., MTT, MIC assays) B->C Compound Library D SAR Analysis and Lead Optimization C->D Activity Data D->B Iterative Design E In Vivo Studies (Animal Models) D->E Lead Compound Selection F Clinical Trials E->F Preclinical Candidate G New Drug F->G FDA Approval

Caption: A generalized workflow for the discovery and development of drugs based on the azepane scaffold.

G cluster_1 PI3K/Akt Signaling Pathway in Cancer RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Azepane Azepane Derivative (Inhibitor) Azepane->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by certain anticancer azepane derivatives.

Quantitative Data Summary

The following table summarizes the biological activity of representative substituted azepane derivatives against various targets.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC50/MIC)Reference
Pyrrolo[1,2-a]azepineCytotoxicityHepG2 (Liver Cancer)1.6 - 4 nM[6]
Pyrrolo[1,2-a]azepineCytotoxicityMCF7 (Breast Cancer)10.7 nM[6]
Azepano-triterpenoidAntimicrobialMRSA≤ 0.15 µM[10]
Azepano-triterpenoidAntiviralHCMV0.11 - 0.15 µM[10]
Azepane Sulfonamide11β-HSD1 InhibitionEnzyme Assay3.0 nM[16]
Bicyclic AzepaneNET InhibitionRadioligand Assay60 nM[11]
Bicyclic AzepaneDAT InhibitionRadioligand Assay230 nM[11]

Conclusion and Future Perspectives

Substituted azepane derivatives represent a highly versatile and valuable class of compounds in drug discovery.[4] Their inherent structural features, coupled with the vast possibilities for chemical modification, have enabled the development of potent and selective agents against a wide range of diseases. The continued exploration of the azepane scaffold, guided by rational drug design principles and a deeper understanding of structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics. As synthetic methodologies become more advanced, we can expect to see an even greater diversity of substituted azepanes, further expanding their therapeutic applications and solidifying their role as a cornerstone of medicinal chemistry.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Azepane Scaffold in Medicinal Chemistry

Abstract

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, has cemented its status as a privileged structure in modern medicinal chemistry. Its unique conformational flexibility and inherent three-dimensional character provide an exceptional framework for designing novel therapeutics that can effectively probe complex biological targets.[1][2][3] Unlike rigid aromatic systems, the non-planar azepane ring allows for the precise spatial arrangement of substituents, enabling enhanced binding affinity and selectivity.[4] This guide offers an in-depth exploration of the azepane core, from its fundamental synthetic strategies and diverse therapeutic applications to the nuanced structure-activity relationships that govern its biological activity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Azepane Scaffold: A Foundation for Innovation

The value of the azepane ring lies in its distinct stereochemical and conformational properties. As a seven-membered ring, it can adopt a variety of low-energy conformations, such as the chair and boat forms. This flexibility can be strategically constrained through substitution, allowing medicinal chemists to lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.[4] This structural feature is a key reason why azepane derivatives are found in numerous natural products, such as the protein kinase inhibitor (-)-balanol, and over 20 FDA-approved drugs targeting a wide spectrum of diseases.[1][4][5]

Core Synthetic Strategies: Building the Azepane Ring

Accessing the azepane scaffold requires a robust synthetic toolkit. While numerous methods exist, several strategies have become cornerstones of azepane chemistry due to their efficiency, scalability, and stereochemical control.

Synthesis via Piperidine Ring Expansion

A reliable method for constructing the azepane ring involves the one-carbon ring expansion of a readily available piperidine precursor. This strategy offers excellent control over regioselectivity and stereoselectivity.[6]

Experimental Protocol: Diastereomerically Pure Azepane Synthesis [6] This protocol outlines the key steps for a stereoselective piperidine ring expansion.

  • Step 1: N-Chlorination of Piperidine Derivative: A solution of the starting piperidine derivative in an inert solvent (e.g., CCl₄) is treated with a chlorinating agent like tert-butyl hypochlorite at 0 °C to form the N-chloro intermediate. Causality: This step activates the nitrogen for the subsequent rearrangement.

  • Step 2: Base-Mediated Rearrangement: The N-chloro intermediate is subjected to a strong, non-nucleophilic base such as silver(I) oxide or a potassium alkoxide in a polar aprotic solvent. The mixture is heated to induce the ring expansion. Causality: The base promotes the formation of a nitrenium ion or a concerted rearrangement, leading to the thermodynamically favored seven-membered ring.

  • Step 3: Reduction and Purification: The resulting azepane derivative is then reduced (if necessary) and purified using standard chromatographic techniques (e.g., silica gel column chromatography) to yield the diastereomerically pure product.

Enantioselective Synthesis Strategies

Controlling stereochemistry is paramount in modern drug design. Asymmetric synthesis of azepanes ensures access to single enantiomers, which often possess differential biological activity and safety profiles.

Logical Workflow for Enantioselective Azepane Synthesis The following diagram illustrates a generalized workflow for producing chiral azepane scaffolds, starting from either a chiral pool or using an asymmetric catalyst.

G cluster_start Starting Material cluster_synthesis Key Asymmetric Transformation cluster_product Product Start1 Chiral Precursor (e.g., Amino Acid) Method1 Diastereoselective Ring Formation (e.g., Dieckmann Condensation) Start1->Method1 Start2 Prochiral Substrate Method2 Asymmetric Catalysis (e.g., Ru-Catalyzed Metathesis) Start2->Method2 Product Enantiopure Azepane Scaffold Method1->Product Method2->Product

Caption: Generalized workflow for enantioselective azepane synthesis.

One powerful approach involves the ruthenium-catalyzed olefin cross-metathesis of an optically active α-allyl-β-oxoester with acrylonitrile, followed by a palladium-catalyzed dihydrogenation cascade to furnish the annulated azepane ring with high enantiopurity (97–98% ee).[7][8]

Therapeutic Applications and Mechanisms of Action

The azepane scaffold is a cornerstone in the development of drugs for a multitude of diseases, owing to its ability to interact with a diverse range of biological targets.[5]

Anticancer Therapeutics

Azepane derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling proteins.[2][9][10]

  • Kinase Inhibition: Many azepane-containing compounds are potent kinase inhibitors.[10] A prominent example is the development of inhibitors for Protein Kinase B (PKB/Akt), a central node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[11][12][13] The natural product (-)-balanol, which features an azepane ring, served as the foundational scaffold for a series of potent ATP-competitive PKB inhibitors.[4]

The diagram below illustrates the intervention point of azepane-based inhibitors within the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Azepane-Based Inhibitor Inhibitor->Akt INHIBITS

Caption: Azepane inhibitors targeting Akt in the PI3K signaling pathway.[14]

Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
Oxazepine derivative 5b CaCo-2 (Colon Carcinoma) 24.53 [14]
Benzo[a]phenazine deriv. 7 Various Cancer Lines 1-10 [14]
1,2,3-Triazole linked Tetrahydrocurcumin 4g HCT-116 (Colon Carcinoma) 1.09 [14]

| Azepane PKB Inhibitor (amide isostere) | PKB-α (enzymatic) | 0.004 |[11][13] |

Central Nervous System (CNS) Disorders

The azepane scaffold has been successfully employed to develop agents for neuropsychiatric and neurodegenerative disorders.

  • Monoamine Transporter Inhibition: N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, showing selectivity for the norepinephrine (NET) and dopamine (DAT) transporters.[15][16][17] This activity suggests their potential for treating conditions like depression and ADHD.[15]

  • Alzheimer's Disease: Azepane derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[14]

Table 2: CNS Activity of Representative Azepane Derivatives

Compound Class Target IC₅₀ (nM) Reference
N-benzylated bicyclic azepane (R,R)-1a NET 60 [17]
N-benzylated bicyclic azepane (R,R)-1a DAT 230 [17]

| Dihydro-cyclopenta[b]quinoline deriv. 6h | Acetylcholinesterase (AChE) | 3.65 |[14] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the azepane scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

A prime example is the optimization of azepanone-based cathepsin K inhibitors.[18] The parent compound showed good potency but had suboptimal pharmacokinetic properties. Researchers systematically introduced methyl groups at various positions on the azepane ring. This study revealed that both the position and stereochemistry of a single methyl group could dramatically modulate inhibitory potency and oral bioavailability. Notably, the 4S-7-cis-methylazepanone analogue exhibited a nearly 4-fold increase in potency (Kᵢ,app = 0.041 nM) and more than double the oral bioavailability (89% in rats) compared to the unsubstituted parent compound.[18] This demonstrates how subtle structural changes to the flexible azepane core can lead to significant improvements in drug-like properties.

SAR Workflow: From Lead to Optimized Candidate

SAR_Flow Lead Lead Compound (e.g., Azepanone Core) - Moderate Potency - Poor Bioavailability SAR_Cycle SAR Exploration - Systematic Substitution - Stereochemical Analysis Lead->SAR_Cycle Modify Key_Insight Key Insight 'cis'-Methyl at C7 enhances bioactive conformation and reduces metabolic liability. SAR_Cycle->Key_Insight Generates Optimized Optimized Candidate - High Potency - Improved PK Profile Key_Insight->Optimized Leads to

Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The azepane scaffold continues to be a highly productive framework in medicinal chemistry. Its inherent structural diversity and conformational flexibility make it an ideal starting point for the design of novel therapeutics.[1][5] Future research will likely focus on developing more efficient and stereoselective synthetic methodologies to access novel, highly functionalized azepane derivatives.[3][19] The exploration of unexplored chemical space around the azepane core, as highlighted by recent studies on novel bicyclic systems, promises to uncover new biological activities and therapeutic opportunities.[15][20] The continued application of structure-based drug design, guided by a deep understanding of the scaffold's properties, will undoubtedly lead to the development of the next generation of azepane-based clinical candidates.

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Physicochemical properties of Boc-protected azepanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Azepanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into pharmacologically active agents. Its utility in medicinal chemistry is significantly enhanced by the strategic use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent. The introduction of the Boc group fundamentally alters the physicochemical properties of the parent azepane, directly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of Boc-protected azepanes, including lipophilicity (LogP), aqueous solubility, ionization constant (pKa), and chemical stability. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as an essential resource for drug discovery professionals aiming to rationally design and optimize azepane-based therapeutic candidates.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring, a saturated seven-membered azacycloheptane, is a key structural motif in a variety of natural products and synthetic molecules with significant biological activity.[1] Its conformational flexibility allows it to present substituents in diverse three-dimensional arrangements, enabling effective interaction with a wide range of biological targets. Several FDA-approved drugs, including the antidiabetic agent tolazamide and the vasodilator cetiedil, feature the azepane core, underscoring its therapeutic relevance.[2]

In multi-step organic synthesis, controlling the reactivity of the azepane's secondary amine is paramount. The tert-butoxycarbonyl (Boc) group is an indispensable tool for this purpose.[3] It effectively masks the nucleophilicity of the amine under basic, reductive, and nucleophilic conditions, yet can be cleanly removed under mild acidic conditions.[4][5] This orthogonal stability is crucial for complex synthetic routes.[6] However, the installation of the bulky, nonpolar Boc group does more than just protect; it profoundly impacts the molecule's physicochemical profile, which is a critical determinant of a drug's ultimate success.[7][8] Understanding and quantifying these properties is not merely an academic exercise but a foundational requirement for mitigating attrition in drug development.[9]

This guide provides an in-depth examination of the key physicochemical properties of Boc-protected azepanes, offering both quantitative data and the detailed experimental methodologies required for their determination.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Theoretical Imperative

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug design.[10] Quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, it governs a molecule's ability to traverse biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[9] While high lipophilicity can enhance membrane permeability, it often leads to poor aqueous solubility, increased metabolic turnover, and off-target toxicity.[7] The Boc group, being large and greasy, significantly increases the lipophilicity of the parent azepane. Therefore, precise measurement and modulation of LogP are essential for achieving an optimal balance of pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary: Lipophilicity of Boc-Azepanes

The introduction of a Boc group and other substituents dramatically affects the lipophilicity of the azepane core. The table below presents calculated LogP (XlogP) values for representative Boc-protected azepanes to illustrate these structural effects.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
tert-butyl azepane-1-carboxylate(N-Boc-azepane)C₁₁H₂₁NO₂199.292.5 - 3.0
tert-butyl 3-aminoazepane-1-carboxylate(3-Amino-N-Boc-azepane)C₁₁H₂₂N₂O₂214.311.4[11]
tert-butyl (S)-azepane-2-carboxylate((S)-1-(Boc)azepane-2-carboxylic acid)C₁₂H₂₁NO₄243.301.5 - 2.0

Note: XlogP values are estimations from computational models and can vary. Experimental verification is crucial.

Experimental Protocol: LogP Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP, well-suited for the high-throughput needs of drug discovery.[12][13] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Methodology

  • System Preparation: Equilibrate an RP-HPLC system equipped with a C18 column and a UV detector with a mobile phase (e.g., a 60:40 mixture of acetonitrile and water) until a stable baseline is achieved.

  • Reference Standard Preparation: Prepare stock solutions (e.g., 1 mg/mL) of at least five reference compounds with well-documented LogP values spanning a relevant range (e.g., -1 to 5) in the mobile phase.

  • Test Compound Preparation: Prepare a stock solution of the Boc-protected azepane (e.g., 1 mg/mL) in the mobile phase.

  • Calibration Curve Generation:

    • Inject each reference standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .

    • Plot the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c).[12]

  • Test Compound Analysis: Inject the Boc-protected azepane sample and record its retention time.

  • LogP Calculation: Calculate the k' and log(k') for the test compound. Substitute the log(k') value into the linear regression equation to determine its experimental LogP.[12]

Causality and Insights

The choice of RP-HPLC is deliberate; it serves as a surrogate for the partitioning process that occurs in biological systems. The C18 stationary phase mimics the nonpolar lipid environment of cell membranes, while the polar mobile phase represents the aqueous environment. The capacity factor (k') is a direct measure of how strongly a compound partitions into the stationary phase. By correlating this with the known partitioning behavior (LogP) of reference standards, the protocol creates a robust, validated system for rapid lipophilicity assessment.[14]

Visualization: RP-HPLC Workflow for LogP Determination```dot

G cluster_cal Calibration cluster_analysis Analysis prep_standards Prepare Reference Standards inject_standards Inject Standards & Record t_R prep_standards->inject_standards prep_test Prepare Test Compound inject_test Inject Test Compound prep_test->inject_test prep_hplc Equilibrate HPLC System prep_hplc->inject_standards calc_k Calculate k' and log(k') inject_standards->calc_k plot_curve Plot LogP vs. log(k') calc_k->plot_curve lin_reg Generate Linear Regression plot_curve->lin_reg calc_logp Calculate Experimental LogP lin_reg->calc_logp Use Equation calc_test_k Calculate Test log(k') inject_test->calc_test_k calc_test_k->calc_logp

Caption: Experimental workflow for kinetic solubility determination by nephelometry.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

Theoretical Imperative

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. [15]It is a critical parameter as the ionization state of a molecule affects its solubility, permeability, metabolic stability, and ability to bind to its target. [9]For a typical azepane, the secondary amine is basic (pKa ~11). [16]However, upon Boc protection, this basicity is eliminated as the nitrogen lone pair is delocalized into the carbonyl system of the carbamate. Therefore, for N-Boc-azepanes, the relevant pKa values are those of any other ionizable functional groups present on the azepane ring, such as a carboxylic acid or an additional amino group.

Quantitative Data Summary: pKa of Relevant Functional Groups

The pKa of a functional group on a Boc-azepane ring is influenced by the overall molecular structure. The table below provides typical pKa ranges for functional groups that might be found on substituted Boc-azepanes.

Functional Group on Azepane RingTypical pKa RangeIonization at pH 7.4
Carboxylic Acid (-COOH)3 - 5Mostly Anionic (-COO⁻)
Primary Aliphatic Amine (-NH₂)9 - 11Mostly Cationic (-NH₃⁺)
Phenolic Hydroxyl (-OH)8 - 10Partially Anionic (-O⁻)

Note: These are general ranges. The exact pKa must be determined experimentally. [17]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [15][17] Methodology

  • Sample Preparation: Accurately weigh and dissolve the substituted Boc-azepane in a solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure solubility. [15]2. Initial pH Adjustment: For an acidic group, the solution is made basic (e.g., pH 12) with NaOH. For a basic group, the solution is acidified (e.g., pH 2) with HCl.

  • Titration Setup: Immerse a calibrated pH electrode in the stirred sample solution.

  • Titrant Addition: Slowly add a standardized titrant (e.g., 0.1 M HCl for an acidic group, 0.1 M NaOH for a basic group) in small, precise volumes using a burette.

  • Data Acquisition: Record the pH of the solution after each addition, allowing the system to equilibrate.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve. [17]

Causality and Insights

This method directly measures the buffering capacity of the ionizable group against pH changes. The inflection point of the titration curve represents the point of stoichiometric neutralization (the equivalence point). The Henderson-Hasselbalch equation dictates that at the half-equivalence point (where the concentrations of the protonated and deprotonated species are equal), the pH is exactly equal to the pKa. This provides a direct, fundamental measurement of the compound's acidic or basic strength.

Visualization: Concept of Potentiometric Titration for pKa

G cluster_titration Titration Setup cluster_analysis Data Analysis titrant Titrant (e.g., NaOH) beaker Boc-Azepane in Solution with pH Electrode titrant->beaker Incremental Addition curve Titration Curve (pH vs. Volume) beaker->curve Generate pka_point pKa = pH at 1/2 Equivalence Point curve->pka_point

Caption: Conceptual diagram of pKa determination via potentiometric titration.

Chemical Stability: Ensuring Molecular Integrity

Theoretical Imperative

The stability of a drug candidate under various physiological and storage conditions is a critical quality attribute. For Boc-protected azepanes, stability is primarily defined by the integrity of the Boc group itself. The Boc group is designed to be stable under many synthetic conditions but labile under specific acidic conditions. [4][6]Understanding its stability profile is essential for planning synthesis, selecting formulation excipients, and predicting potential degradation pathways in the acidic environment of the stomach.

Data Summary: Stability Profile of the Boc Group

The carbamate linkage in a Boc-protected amine has a well-defined stability profile, making it a predictable and reliable protecting group.

Condition TypeReagents/EnvironmentBoc Group StabilityRationale
Acidic Trifluoroacetic Acid (TFA), HClLabile [5][18]The carbamate oxygen is protonated, leading to facile cleavage via formation of a stable tert-butyl cation. [19]
Basic NaOH, PiperidineStable [4][5]Resistant to hydrolysis and nucleophilic attack at the sterically hindered carbonyl.
Reductive H₂, Pd/CStable [5]Allows for selective deprotection of other groups like Cbz (carboxybenzyl).
Nucleophilic Amines, HydrazinesStable [4][6]The carbonyl is not sufficiently electrophilic and is sterically shielded.
Thermal Physiological Temp (37°C)Stable [20]Stable under neutral or basic conditions at physiological temperatures.
Experimental Protocol: Acid-Mediated Deprotection Assay via HPLC

This protocol quantifies the rate of Boc group cleavage under specific acidic conditions, providing crucial data on its lability.

Methodology

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Boc-protected azepane in a suitable organic solvent (e.g., dichloromethane, DCM).

  • Reaction Setup: In a vial, combine the stock solution with a defined acidic reagent (e.g., 20% TFA in DCM).

  • Time-Point Sampling: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., a saturated sodium bicarbonate solution or a volatile base like triethylamine).

  • HPLC Analysis: Analyze each quenched time-point sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the starting Boc-protected azepane and the appearance of the peak for the deprotected azepane product.

  • Data Analysis: Calculate the percentage of starting material remaining at each time point. Plot this percentage against time to determine the rate of deprotection (e.g., the half-life, t₁/₂).

Causality and Insights

The mechanism of acid-catalyzed deprotection is the cornerstone of the Boc group's utility. [6]The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates cleavage of the tert-butyl-oxygen bond, which is favored due to the formation of the highly stable tertiary carbocation, isobutylene, and carbon dioxide. [19]This assay provides a quantitative measure of this process, allowing chemists to fine-tune deprotection conditions to be rapid and complete without causing degradation of the core molecule.

Visualization: Boc Deprotection Mechanism

G start Boc-Protected Amine protonation Protonated Intermediate start->protonation + H⁺ (Acid) cleavage Carbamic Acid + t-Butyl Cation protonation->cleavage Cleavage final Free Amine + CO₂ + Isobutylene cleavage->final Decarboxylation

Caption: Simplified mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Conclusion: A Physicochemical Synopsis for the Medicinal Chemist

The successful advancement of an azepane-based drug candidate is inextricably linked to the careful management of its physicochemical properties. The strategic application of the Boc protecting group is a powerful tool in synthesis, but its impact on the molecule's ADMET profile must be quantitatively understood.

This guide has established that the Boc group significantly increases lipophilicity , a parameter that must be balanced to ensure both membrane permeability and aqueous solubility . It effectively neutralizes the basicity of the azepane nitrogen, shifting the focus of pKa determination to other ionizable substituents that will dictate the molecule's charge state in physiological environments. Finally, the Boc group's well-defined stability —robust under most conditions but cleanly labile in acid—provides the synthetic control necessary for complex drug design.

By employing the robust experimental protocols detailed herein, researchers can generate the critical data needed to build accurate structure-property relationships. This empirical approach empowers medicinal chemists to make informed decisions, rationally optimizing Boc-protected azepane scaffolds to create safer and more effective medicines.

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The Azepane Scaffold: A Technical Guide to Discovery and Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered nitrogen heterocycle, azepane, represents a critical structural motif in medicinal chemistry, offering a unique three-dimensional chemical space that is often underexplored compared to its five- and six-membered counterparts.[1][2] Its inherent conformational flexibility is a key determinant of its biological activity, making the strategic introduction of substituents to bias specific conformations a vital aspect of effective drug design.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel azepane compounds. We will delve into the retrosynthetic logic underpinning the design of synthetic routes, detail established and cutting-edge synthetic methodologies with field-proven insights, and provide comprehensive, self-validating experimental protocols.

The Significance of the Azepane Moiety in Drug Discovery

The azepane core is present in a variety of natural products and bioactive molecules, demonstrating a broad spectrum of pharmacological properties.[4][5] A notable example is the fungal metabolite (-)-balanol, an ATP-competitive inhibitor of protein kinase, which has served as a foundational scaffold for the development of anti-tumor agents.[3][6] The therapeutic relevance of the azepane ring is further underscored by its presence in over 20 FDA-approved drugs, which are utilized in the treatment of diverse diseases.[5] Examples include Tolazamide, an oral hypoglycemic agent for type 2 diabetes, and Azelastine, a potent second-generation histamine antagonist.[3] The demonstrated bioactivity of these and other azepane-containing compounds continues to fuel research into novel derivatives with improved therapeutic profiles.[3][5][7]

Retrosynthetic Analysis: Deconstructing the Azepane Core

A logical and systematic approach to the synthesis of complex molecules like substituted azepanes begins with retrosynthetic analysis. This strategy involves mentally deconstructing the target molecule into simpler, more readily available starting materials through a series of logical "disconnections." For the azepane scaffold, several key retrosynthetic strategies can be envisioned, each leading to different synthetic approaches.

Retrosynthesis Target Substituted Azepane A Ring Closing Metathesis (RCM) Precursor Target->A C=C bond formation B Intramolecular Nucleophilic Substitution Precursor Target->B C-N bond formation C Ring Expansion Precursor (e.g., Piperidine) Target->C C-C bond insertion/rearrangement D Dearomatization Precursor (e.g., Nitroarene) Target->D N-atom insertion & reduction

Caption: General retrosynthetic disconnections for the azepane scaffold.

This thought process allows chemists to identify key bond formations and functional group interconversions necessary for the synthesis, thereby guiding the selection of appropriate reactions and starting materials.

Key Synthetic Strategies for Azepane Ring Construction

The synthesis of the azepane ring can be broadly categorized into three primary strategies: ring-closing reactions, ring-expansion of smaller cyclic precursors, and multi-step sequences involving tandem reactions.[8] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Ring-Closing Reactions

Ring-closing metathesis (RCM) of a linear precursor containing terminal alkenes is a powerful method for constructing the unsaturated azepine ring, which can then be reduced to the corresponding azepane. Another common approach is intramolecular nucleophilic substitution, where a tethered amine displaces a leaving group to form the seven-membered ring.

Ring-Expansion Reactions

Ring-expansion methodologies offer an elegant way to access the azepane core from more readily available five- or six-membered rings.

  • Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the azepane.

  • Expansion of Piperidines: Stereoselective and regioselective expansion of substituted piperidines provides a route to diastereomerically pure azepane derivatives.[9]

  • Photochemical Dearomative Ring Expansion of Nitroarenes: A modern and modular approach involves the photochemical conversion of a nitro group on an aromatic ring into a singlet nitrene.[1][2] This intermediate then undergoes a ring expansion, transforming the six-membered aromatic ring into a seven-membered azepine system, which is subsequently hydrogenated to the polysubstituted azepane.[1][2] This method allows the substitution pattern of the starting nitroarene to be directly translated to the final azepane product.[1]

Modern Catalytic and Asymmetric Methodologies

Recent advances in catalysis have provided highly efficient and selective methods for azepane synthesis.

  • Copper-Catalyzed Tandem Amination/Cyclization: This method allows for the efficient preparation of functionalized azepines from allenynes and amines.[4]

  • Rhodium(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement: A sequential reaction of dienyltriazoles can lead to the expedient synthesis of fused azepine derivatives in a highly diastereoselective manner.[10]

  • Asymmetric Synthesis: The development of asymmetric methods is crucial for accessing enantiomerically pure azepanes, which is often a requirement for pharmaceutical applications.[11] Strategies include copper-catalyzed asymmetric intramolecular reductive cyclization and diastereoselective lithiation-conjugate addition sequences.[12][13][14]

Experimental Protocols: A Case Study in Novel Azepane Synthesis

To illustrate the practical application of these strategies, we present a detailed, self-validating protocol for the synthesis of a novel C-5 substituted azepane-2-carboxylate derivative, a scaffold of significant interest in drug discovery. This protocol is adapted from a robust and scalable asymmetric synthesis.[15][16]

Overall Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of a substituted azepane.

Detailed Protocol: Oxidative Cleavage of Aza-bicyclo[3.2.2]nonene Intermediate

This key step simultaneously generates the C2 and C5 substituents in a stereoselective manner.[15][16]

Materials and Reagents:

  • Aza-bicyclo[3.2.2]nonene intermediate (1.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generator

  • Triphenylphosphine (Ph₃P) (2.0 eq)

  • Argon or Nitrogen for inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Dissolve the aza-bicyclo[3.2.2]nonene intermediate (e.g., 0.77 mmol, 220 mg) in anhydrous CH₂Cl₂ (5 mL) containing a small amount of anhydrous MeOH (32 µL) in a round-bottomed flask equipped with a magnetic stir bar and a gas dispersion tube.[15]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The solution may become slightly turbid.[15]

  • Ozonolysis: Bubble ozone through the cooled solution. Continue the ozonolysis until a pale blue color persists, indicating an excess of ozone.[15]

  • Quenching Excess Ozone: Stir the mixture for an additional 15 minutes at -78 °C. Then, purge the system with a stream of nitrogen or argon until the blue color completely dissipates.[15] This step is critical for safety and to prevent unwanted side reactions.

  • Reductive Workup: Add triphenylphosphine (1.5 mmol, 393 mg) to the reaction mixture at -78 °C and stir for 5 minutes.[15] The Ph₃P reduces the intermediate ozonide to the desired aldehyde.

  • Warming and Concentration: Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde intermediate.

Self-Validation Checkpoints:

  • TLC Analysis: Monitor the reaction progress by thin-layer chromatography to confirm the consumption of the starting material.

  • ¹H NMR Spectroscopy: The appearance of a characteristic aldehyde proton signal (typically around 9-10 ppm) in the ¹H NMR spectrum of the crude product confirms the success of the oxidative cleavage.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the desired product.

Characterization and Data Analysis

The structural elucidation of novel azepane compounds relies on a combination of spectroscopic techniques.

TechniqueInformation Obtained
¹H NMR Provides information on the proton environment, including chemical shift, integration (proton count), and coupling constants (connectivity).
¹³C NMR Determines the number and types of carbon atoms in the molecule.
Mass Spec (HRMS) Provides the exact mass of the molecule, allowing for the determination of the molecular formula.
FT-IR Identifies the presence of key functional groups (e.g., C=O, N-H).
X-ray Crystallography Provides the definitive three-dimensional structure and stereochemistry of crystalline compounds.[9]

Conclusion and Future Directions

The synthesis of novel azepane derivatives remains a vibrant and important area of research in medicinal chemistry.[5] While significant progress has been made in developing efficient synthetic methodologies, challenges such as achieving high stereoselectivity and exploring diverse substitution patterns persist.[11][13] The continued development of innovative catalytic systems and the application of modern synthetic strategies, such as the dearomative ring expansion of nitroarenes, will undoubtedly lead to the discovery of new azepane-based therapeutic agents with enhanced efficacy and novel mechanisms of action.

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  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. PubMed. [Link]

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A Comprehensive Technical Guide to the Conformational Analysis of 4-Substituted Azepane-1-carboxylates for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The seven-membered azepane ring is a crucial scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its inherent flexibility, a stark contrast to the rigidity of more common five- and six-membered rings, provides a unique opportunity to explore a wider range of chemical space and achieve novel interactions with biological targets.[4] However, this conformational diversity also presents a significant challenge. The bioactivity of an azepane-containing molecule is intrinsically linked to its three-dimensional structure in solution.[2] Therefore, a thorough understanding and control of the conformational preferences of substituted azepanes are paramount for effective drug design and optimization.[2]

This in-depth technical guide provides a comprehensive framework for the conformational analysis of 4-substituted azepane-1-carboxylates. It is designed for researchers, scientists, and drug development professionals, offering a synergistic approach that integrates high-level experimental techniques with robust computational methods. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to equip scientists with the necessary tools to confidently navigate the complex conformational landscape of these important heterocyles.

Section 1: The Azepane Ring - A Conformational Chameleon

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring exists as a dynamic equilibrium of multiple low-energy conformers.[5] These conformations are primarily categorized into two families: the chair and the boat/twist-boat. The twist-chair conformation is often the most stable, with the chair form typically representing a transition state.[6] The presence of the nitrogen heteroatom can lower the relative energy of boat conformations compared to their chair counterparts.[6]

The interconversion between these conformers occurs through a low-energy process known as pseudorotation, making the azepane ring highly flexible. This flexibility, while advantageous for exploring diverse binding pockets, can also lead to a loss of binding affinity due to entropic penalties. Therefore, strategies to bias the conformational equilibrium towards a single, bioactive conformation are highly sought after in drug discovery.[5][7]

Azepane_Conformations cluster_chair Chair Family cluster_boat Boat/Twist-Boat Family Chair Chair (C) Boat Boat (B) Chair->Boat Ring Inversion (Higher Energy Barrier) TwistChair Twist-Chair (TC) (Often Global Minimum) TwistChair->Chair Transition State TwistBoat Twist-Boat (TB) TwistChair->TwistBoat Interconversion Boat->TwistBoat Pseudorotation (Low Energy Barrier)

Caption: Interconversion pathways of primary azepane ring conformations.

Section 2: The Role of the N-Carboxylate and 4-Substituent

The conformational landscape of the azepane ring is significantly influenced by its substituents. In the case of 4-substituted azepane-1-carboxylates, both the N-carboxylate group and the substituent at the C4 position play critical roles in determining the preferred conformation.

The N-alkoxycarbonyl group (e.g., Boc, Cbz) introduces a planar amide bond, which restricts the rotation around the C-N bond and influences the local geometry of the ring. This can have a profound effect on the overall ring conformation and the barrier to nitrogen inversion.

The substituent at the C4 position is arguably the most critical factor in dictating the conformational preference. The interplay of steric and electronic effects of the C4 substituent determines whether it will preferentially occupy an axial-like or equatorial-like position. This, in turn, forces the flexible azepane ring to adopt a conformation that minimizes unfavorable steric interactions. For instance, bulky substituents will generally favor an equatorial position to avoid 1,3-diaxial interactions, similar to the principles governing cyclohexane conformations. However, the greater flexibility of the seven-membered ring can lead to more complex and less intuitive outcomes.

Section 3: Experimental Approaches to Unraveling Azepane Conformations

A combination of experimental techniques is essential for a comprehensive and accurate conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two most powerful methods in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for studying the conformation of molecules in solution. For 4-substituted azepane-1-carboxylates, a suite of NMR experiments can provide detailed insights into their three-dimensional structure and dynamics.

Detailed Protocol for Conformational Analysis using NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified azepane derivative in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) to a final concentration of 10-20 mM. The choice of solvent can influence the conformational equilibrium, so it should be selected to mimic the environment of interest (e.g., a less polar solvent for modeling membrane permeability).

  • ¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.

  • 2D NMR for Structural Assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and assign protons within the azepane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

  • Conformational Analysis through J-Coupling and NOE:

    • ¹H NMR Coupling Constants (³JHH): Carefully measure the vicinal coupling constants between protons on adjacent carbons. The magnitude of ³JHH is related to the dihedral angle between the protons via the Karplus equation. By analyzing these couplings, one can deduce the relative orientation of substituents and the local geometry of the ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE/ROE cross-peaks provide crucial information about the spatial proximity of protons, allowing for the determination of the overall ring conformation and the relative stereochemistry of substituents. For flexible molecules like azepanes, ROESY is often preferred as it can distinguish between direct and exchange-mediated NOEs.

  • Variable Temperature (VT) NMR for Dynamic Processes:

    • To study the dynamics of ring inversion, a series of ¹H NMR spectra are recorded over a range of temperatures (e.g., from 25 °C down to -85 °C).[5]

    • As the temperature is lowered, the rate of conformational interconversion slows down. If the energy barrier is high enough, the single set of averaged signals observed at room temperature will broaden and eventually decoalesce into two or more distinct sets of signals, one for each populated conformer.

    • By analyzing the line shape changes as a function of temperature, one can determine the Gibbs free energy of activation (ΔG‡) for the ring inversion process.[8][9]

VT_NMR_Workflow Start Room Temperature NMR (Averaged Spectrum) DecreaseTemp Decrease Temperature Start->DecreaseTemp Broadening Signal Broadening DecreaseTemp->Broadening Coalescence Coalescence Point Broadening->Coalescence LowTemp Low Temperature NMR (Slow Exchange Regime) Coalescence->LowTemp SeparateSignals Observation of Separate Conformer Signals LowTemp->SeparateSignals Analysis Eyring Plot Analysis SeparateSignals->Analysis Result Determine ΔG‡ (Ring Inversion Barrier) Analysis->Result

Caption: Workflow for Variable Temperature (VT) NMR analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[10][11] It offers precise bond lengths, bond angles, and torsional angles, yielding a static, high-resolution snapshot of a single conformation.

Causality Behind Experimental Choices:

  • Why is X-ray crystallography considered the "gold standard"? It provides direct evidence of the three-dimensional arrangement of atoms in a molecule, which is invaluable for confirming the relative and absolute stereochemistry.

  • Self-Validation: The quality of the crystal structure is internally validated by statistical parameters such as the R-factor, which indicates the goodness of fit between the crystallographic model and the experimental diffraction data.

Limitations to Consider:

It is crucial to remember that the conformation observed in the crystal lattice may not be the most stable conformation in solution.[5] Crystal packing forces can sometimes trap a higher-energy conformer. Therefore, it is essential to correlate the solid-state structure with solution-phase data from NMR and computational studies.

Section 4: Computational Chemistry - A Predictive and Complementary Tool

Computational chemistry is an indispensable tool for understanding the conformational preferences of flexible molecules like azepanes.[6] It allows for the exploration of the entire potential energy surface and the calculation of the relative energies of different conformers.[12][13]

Molecular Mechanics (MM) and Conformational Searching

The first step in a computational analysis is typically a conformational search using a molecular mechanics force field. This allows for a rapid exploration of the vast conformational space to identify a set of low-energy candidate structures.

Density Functional Theory (DFT) Calculations

The geometries of the low-energy conformers identified by the MM search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).[13][14] Subsequent frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain their zero-point vibrational energies and thermal corrections to the Gibbs free energy.[6]

Step-by-Step Protocol for DFT Calculations:

  • Input Structure Generation: Use the low-energy conformers from the MM search as starting points.

  • Geometry Optimization: Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more modern functional like ωB97X-D with a larger basis set for higher accuracy).[6]

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to verify that it is a true minimum (no imaginary frequencies) and to calculate the Gibbs free energy.

  • Energy Comparison: Compare the relative Gibbs free energies of all the identified conformers to determine their predicted population at a given temperature.

ConformerRelative Energy (DFT, kcal/mol)Dihedral Angle (C2-C3-C4-C5, °)Predicted Population (%)
Twist-Chair 10.00-75.265
Twist-Chair 20.5555.825
Twist-Boat 11.2088.110

Caption: Example of a table summarizing DFT calculation results for a hypothetical 4-substituted azepane-1-carboxylate.

Molecular Dynamics (MD) Simulations

MD simulations can provide a dynamic picture of the conformational behavior of the azepane derivative in a simulated solvent environment over a period of time. This can be particularly useful for understanding the rates of interconversion between different conformers and for identifying transient states that may be important for biological activity.

Section 5: A Synergistic Approach - Integrating Experimental and Computational Data

The most powerful and reliable conformational analysis is achieved by integrating data from multiple experimental and computational techniques.[15] For example, the crystal structure can be used as a starting point for DFT calculations, and the calculated NMR parameters (e.g., coupling constants and NOEs) for different low-energy conformers can be compared with the experimental NMR data to identify the predominant solution-state conformation.

Integrated_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution Conformation & Dynamics) Final Comprehensive Conformational Assignment & Understanding NMR->Final Experimental Validation Xray X-ray Crystallography (Solid-State Conformation) DFT DFT Calculations (Geometries & Energies) Xray->DFT Starting Geometry Xray->Final Structural Confirmation MM Molecular Mechanics (Conformational Search) MM->DFT MD MD Simulations (Dynamic Behavior) DFT->MD DFT->Final Theoretical Prediction

Caption: Integrated workflow for comprehensive conformational analysis.

Conclusion

The conformational analysis of 4-substituted azepane-1-carboxylates is a complex but essential task in modern drug discovery. The inherent flexibility of the seven-membered ring necessitates a multi-faceted approach that combines the strengths of NMR spectroscopy, X-ray crystallography, and computational chemistry. By carefully integrating these techniques, researchers can gain a detailed understanding of the conformational landscape of these important molecules, enabling the rational design of more potent and selective therapeutics. This guide provides a robust framework and detailed protocols to empower scientists to confidently tackle this challenge and unlock the full potential of the azepane scaffold in medicinal chemistry.

References

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The Sentinel of Synthesis: A Technical Guide to the Stability of Tert-Butyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Group

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic protection and deprotection of amine functionalities is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, valued for its robustness, ease of introduction, and, most critically, its predictable lability under specific, controlled conditions.[1] This guide offers a comprehensive exploration of the stability of tert-butyl carbamates, moving beyond simple protocols to explain the underlying chemical principles that govern their reactivity. We will provide drug development professionals and research scientists with the technical insights required to make informed decisions, troubleshoot synthetic challenges, and ensure the integrity of complex molecular architectures.

Section 1: The Principle of Orthogonality: The Boc Group's Strategic Value

The utility of any protecting group is defined by its "orthogonality"—its ability to remain intact under a diverse range of reaction conditions while being selectively removable in the presence of other protecting groups. The Boc group excels in this regard. It is characterized by its exceptional stability under basic, nucleophilic, and reductive hydrogenation conditions.[2] This profile makes it an ideal orthogonal partner to other widely used amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[3] The deliberate exploitation of these orthogonal stability profiles is the foundation of modern multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS).

Section 2: Acidic Lability — The Primary Deprotection Pathway

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. This acid-lability is not a weakness but its greatest strategic advantage, allowing for clean, selective deprotection.

The Mechanism of Acid-Catalyzed Cleavage

The removal of the Boc group is a facile, acid-catalyzed process that proceeds through a stable carbocation intermediate. The mechanism involves three key steps:

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., Trifluoroacetic Acid - TFA). This step increases the electrophilicity of the carbonyl carbon.[4]

  • Fragmentation: The protonated carbamate then fragments. This is the rate-determining step. The C-O bond cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4] The stability of the tert-butyl cation is the primary thermodynamic driving force for this specific cleavage pathway.

  • Decomposition: The carbamic acid intermediate rapidly decomposes into the free amine and carbon dioxide gas. The tert-butyl cation is typically neutralized by eliminating a proton to form isobutene gas or is trapped by a nucleophile.[5]

Below is a diagram illustrating this fundamental mechanism.

Acid_Catalyzed_Boc_Deprotection BocN R-NH-Boc ProtonatedBoc Protonated Boc-Amine (Intermediate) BocN->ProtonatedBoc 1. Protonation H_plus + H⁺ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid 2. Fragmentation tBu_cation (CH₃)₃C⁺ (tert-Butyl Cation) ProtonatedBoc->tBu_cation Amine R-NH₃⁺ (Amine Salt) CarbamicAcid->Amine 3. Decarboxylation CO2 CO₂↑ CarbamicAcid->CO2 Isobutene Isobutene↑ tBu_cation->Isobutene Deprotonation

Mechanism of acid-catalyzed Boc deprotection.
Kinetic Considerations

Recent studies have revealed that the kinetics of Boc deprotection can be more complex than a simple first-order dependence on acid concentration. For strong acids like HCl, sulfuric acid, and methanesulfonic acid, the reaction rate often exhibits a second-order dependence on the acid concentration.[6][7] This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. In contrast, deprotection with TFA often requires a large excess of acid to achieve a practical reaction rate.[6] This understanding is crucial for process optimization, as simply increasing the acid concentration can lead to a dramatic, non-linear increase in the deprotection rate.

Guide to Acidic Deprotection Conditions

The choice of acid and solvent is critical and depends on the substrate's sensitivity and the desired final salt form. While TFA is highly effective, its harshness and environmental persistence have led to the adoption of alternatives in large-scale processing.[5]

Reagent(s)Typical Solvent(s)Temp. (°C)Typical TimeKey Advantages & ConsiderationsReferences
20-50% TFADichloromethane (DCM)Room Temp0.5 - 4 hHighly effective; volatile reagents are easy to remove. Can cleave other acid-labile groups.[1][8]
4M HCl1,4-Dioxane, Ethyl AcetateRoom Temp0.5 - 4 hCost-effective; product often precipitates as the crystalline HCl salt, aiding purification.[8]
H₂SO₄Toluene, CH₂Cl₂Room TempVariableStrong, inexpensive acid. Requires careful control and neutralization.[9]
H₃PO₄ (aq)Various organic solventsRoom TempVariableEnvironmentally benign, mild, and selective. Tolerates Cbz groups and benzyl esters.[5]
TMSI / MeOHDichloromethane (DCM)0 °C to RTVariableMild, neutral conditions for sensitive substrates where strong acids are too harsh.[10]
Side Reaction: Alkylation by the tert-Butyl Cation

The most significant challenge during acidic deprotection is the management of the highly reactive tert-butyl cation intermediate.[5] This powerful electrophile can attack any nucleophilic sites within the substrate molecule, leading to unwanted byproducts. A mass increase of +56 Da in analytical traces (LC-MS, HPLC) is the classic signature of this side reaction.[1]

Residues most susceptible to tert-butylation include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a potent nucleophile and a target for alkylation.

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.

Mitigation Strategy: The Use of Scavengers

To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic reagents that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively trapping the carbocation before it can cause damage.[1]

Scavenger_Mechanism tBu_cation (CH₃)₃C⁺ (tert-Butyl Cation) Substrate Nucleophilic Substrate (e.g., Trp, Met) tBu_cation->Substrate Undesired Alkylation Scavenger Scavenger (e.g., TIS, Anisole) tBu_cation->Scavenger Desired Trapping Alkylated_Product Alkylated Side Product (+56 Da) Trapped_Cation Trapped Cation (Inert Product)

Competitive trapping of the t-butyl cation by scavengers.
ScavengerTarget Residue(s)Typical ConcentrationNotesReferences
Triisopropylsilane (TIS)Trp, general carbocations2.5 - 5% (v/v)Highly effective hydride donor that reduces the carbocation.[11]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[11]
ThioanisoleMet~5% (v/v)Prevents S-alkylation of methionine.[11]
1,2-Ethanedithiol (EDT)Cys, Trp~2.5% (v/v)Protects cysteine thiols and can reduce Trp oxidation.[11]
WaterGeneral carbocations2.5 - 5% (v/v)Often used in cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5).[11]
AnisoleGeneral nucleophiles5-10% (v/v)A classic scavenger that undergoes Friedel-Crafts alkylation.[1]
Experimental Protocol: Standard Boc Deprotection with Scavengers

This protocol provides a general method for the solution-phase deprotection of a Boc-protected amine using TFA with a scavenger.

  • Preparation: Dissolve the Boc-protected compound (1.0 eq) in an appropriate anhydrous solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.

  • Scavenger Addition: Add the chosen scavenger to the solution. For a general-purpose scavenger, add triisopropylsilane (TIS) to a final concentration of 5% (v/v).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) dropwise. Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine trifluoroacetate salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.

Section 3: Stability Under Non-Acidic Conditions

A comprehensive understanding of the Boc group's stability is essential for planning multi-step synthetic routes.

Condition CategoryReagent Class / ExampleBoc Group StabilityKey Considerations & Causality
Basic / Nucleophilic NaOH, K₂CO₃, Amines, HydrazineGenerally Stable The carbamate carbonyl is not sufficiently electrophilic to be attacked by most bases or nucleophiles. The bulky tert-butyl group also provides steric hindrance. Exception: N-Boc on electron-deficient systems (e.g., indoles, pyrroles) can be labile to bases like Na₂CO₃.[12]
Reductive (Hydrides) Sodium Borohydride (NaBH₄)Stable NaBH₄ is a mild reducing agent that is not reactive enough to reduce the stable carbamate group.[2]
Lithium Aluminum Hydride (LiAlH₄)Generally Stable While LiAlH₄ is a powerful reducing agent, the Boc group is typically stable under standard conditions (e.g., THF, 0 °C to RT). However, prolonged heating or harsh conditions may lead to cleavage.
Reductive (Catalytic) H₂ / Palladium (Pd/C)Stable The carbamate C-O bond is not susceptible to hydrogenolysis, providing key orthogonality with Cbz and benzyl groups.[7]
Oxidative PCC, Swern, Dess-MartinStable These common reagents for oxidizing alcohols to aldehydes/ketones are mild and operate under conditions that do not affect the Boc group.[13][14]
Potassium Permanganate (KMnO₄)Potentially Labile Strong, harsh oxidants like KMnO₄, especially under acidic or heated conditions, can potentially cleave the Boc group and should be used with caution.
Organometallic Grignard Reagents (R-MgX)Generally Stable Typically stable, especially at low temperatures. The carbamate is not electrophilic enough for nucleophilic attack.
Organolithium Reagents (R-Li)Stable (at low temp) Stable at low temperatures (e.g., -78 °C), allowing the Boc group to be used as a powerful directing group for ortho-metalation.[15] At higher temperatures, the high basicity of R-Li may cause deprotonation or cleavage.
Cross-Coupling Suzuki, Sonogashira, Buchwald-HartwigStable The Boc group is robust under the typical conditions (Pd catalyst, various bases like K₃PO₄, KOtBu) for these essential C-C and C-N bond-forming reactions.

Section 4: Thermal Lability

While acid is the most common method for cleavage, Boc groups can also be removed thermally. This method is often considered a "green" alternative as it avoids strong acids and solvents.

  • Mechanism: The deprotection is believed to proceed via a concerted fragmentation, releasing the free amine, isobutene, and CO₂.[6]

  • Conditions: High temperatures, often in the range of 150-250 °C, are typically required for a practical reaction rate.[6][8] The reaction can be performed neat or in high-boiling solvents. Continuous flow reactors are particularly well-suited for this transformation, allowing for precise temperature control and short residence times.[8]

  • Influencing Factors: The rate of thermal deprotection is strongly correlated with the electrophilicity of the N-Boc carbonyl group. More electron-deficient carbamates will deprotect at lower temperatures.[8]

Section 5: A Practical Guide to Assessing Boc Group Stability

When working with a novel or complex substrate, it is prudent to experimentally verify the stability of the Boc group under planned reaction conditions.

Experimental Workflow for Stability Testing

The following workflow provides a self-validating system to assess the stability of a Boc-protected compound under a specific chemical condition (e.g., exposure to a Lewis acid, a strong base, or an oxidant).

Stability_Workflow start Dissolve Boc-Substrate in Reaction Solvent add_reagent Add Reagent of Interest (e.g., Base, Oxidant) start->add_reagent reaction Stir at Desired Temperature add_reagent->reaction sampling Withdraw Aliquots at Time Points (e.g., 0, 1h, 4h, 24h) reaction->sampling quench Immediately Quench Each Aliquot (e.g., with dilute acid/base) sampling->quench analysis Analyze by TLC, HPLC, or LC-MS quench->analysis evaluate Evaluate % Remaining Starting Material analysis->evaluate stable >95% SM Remaining: Stable evaluate->stable Yes unstable <95% SM Remaining: Unstable evaluate->unstable No

Workflow for assessing Boc group stability.
Protocol: Kinetic Stability Analysis by RP-HPLC

This protocol allows for the quantitative assessment of Boc group stability.

  • Stock Solution: Prepare a stock solution of your Boc-protected compound at a known concentration (e.g., 1 mg/mL) in the intended reaction solvent.

  • Reaction Initiation: In a reaction vial, add the reagent to be tested (e.g., 1.5 equivalents of a base). Add the stock solution of your compound to initiate the reaction at the desired temperature.

  • Time-Point Sampling: At specified time points (e.g., 0, 15 min, 1h, 4h, 24h), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a suitable quenching solution (e.g., 950 µL of a 50:50 acetonitrile/water mixture containing 0.1% TFA). This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Inject the quenched samples into a reverse-phase HPLC system.

  • Data Analysis: Quantify the peak area of the starting material at each time point. A plot of the percentage of remaining starting material versus time will provide a clear stability profile.

Conclusion

The tert-butyl carbamate is more than a simple protecting group; it is a strategic tool whose efficacy is rooted in a well-defined and predictable stability profile. Its robust nature towards basic, nucleophilic, and common reductive conditions, combined with its clean lability to a tunable range of acidic and thermal conditions, grants it a privileged position in synthetic chemistry. By understanding the mechanisms of its cleavage, the potential for side reactions, and the strategies for their mitigation, researchers can harness the full potential of the Boc group to build complex molecules with precision and efficiency.

References

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). PubMed. [Link]

  • shows the cleavage conditions for the Boc group | Download Table. (n.d.). ResearchGate. [Link]

  • Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Wordpress. [Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Wordpress. [Link]

  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. (2025). ResearchGate. [Link]

  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (2025). ResearchGate. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (n.d.). Semantic Scholar. [Link]

  • IUPAC Nomenclature Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Dess–Martin oxidation. (n.d.). Wikipedia. [Link]

  • Swern oxidation vs PCC. (2022). Reddit. [Link]

  • Trifluoroacetic acid. (n.d.). Wikipedia. [Link]

  • Oxidations. (2009). Wipf Group. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

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  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate, a valuable building block in medicinal chemistry. The protocol details a robust and scalable two-step synthetic sequence commencing with the Boc-protection of 4-cyanoazepane, followed by the reduction of the nitrile functionality. This application note emphasizes the rationale behind the chosen synthetic strategy, offers a detailed, step-by-step experimental protocol, and discusses critical process parameters and characterization techniques.

Introduction: Significance of the Azepane Scaffold

The azepane ring system is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its seven-membered ring provides a flexible yet constrained conformational profile, enabling effective interaction with a variety of biological targets. The title compound, this compound, is a particularly useful intermediate, featuring a Boc-protected secondary amine within the azepane ring and a primary aminoethyl side chain. This arrangement allows for selective functionalization at the primary amine, making it a key component in the synthesis of diverse compound libraries for screening and lead optimization.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a two-step process. The first step involves the protection of the secondary amine of 4-cyanoazepane with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][] The subsequent step focuses on the reduction of the nitrile group to a primary amine.

Diagram of the Synthetic Pathway:

Synthetic Pathway 4-Cyanoazepane 4-Cyanoazepane C7H12N2 Boc_Anhydride (Boc)2O, Base Intermediate tert-Butyl 4-cyanoazepane-1-carboxylate C12H20N2O2 Boc_Anhydride->Intermediate Step 1: Boc Protection Reduction Reducing Agent Final_Product This compound C12H23N3O2 Reduction->Final_Product Step 2: Nitrile Reduction Experimental Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Nitrile Reduction (Raney Ni) A Dissolve 4-Cyanoazepane in DCM B Add Et3N at 0°C A->B C Add (Boc)2O at 0°C B->C D Stir at RT for 12-16h C->D E Aqueous Workup D->E F Purification (Chromatography) E->F G Intermediate Product F->G H Combine Intermediate, MeOH, and NH3/MeOH G->H Proceed to Step 2 I Add Raney Ni H->I J Hydrogenate (50-100 psi H2) I->J K Filter Catalyst J->K L Concentrate K->L M Final Product L->M

Sources

Application Notes and Protocols: A Comprehensive Guide to the Boc Deprotection of Aminoethyl Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery and the Critical Role of Boc Deprotection

The seven-membered saturated nitrogen heterocycle, azepane, is an increasingly important structural motif in contemporary medicinal chemistry. Its three-dimensional architecture offers a distinct advantage in exploring chemical space compared to more common five- and six-membered rings, enabling novel interactions with biological targets. The aminoethyl azepane core, in particular, serves as a versatile building block for constructing complex molecules with potential therapeutic applications, including potent neuropharmacological agents.

The synthesis of these elaborate molecules often necessitates the use of protecting groups to mask reactive functionalities, with the tert-butyloxycarbonyl (Boc) group being a mainstay for amine protection due to its stability and facile, acid-labile removal. The successful deprotection of the Boc group from aminoethyl azepanes is a pivotal step in many synthetic routes, yielding a primary amine that is poised for further functionalization. This guide provides a detailed experimental procedure for this crucial transformation, grounded in mechanistic understanding and practical, field-proven insights.

Mechanistic Underpinnings of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism proceeds through a series of well-understood steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.

  • Formation of a Stable Carbocation: The protonated intermediate then collapses, leading to the loss of a stable tertiary carbocation, the tert-butyl cation, and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate salt).

It is crucial to be aware of the fate of the liberated tert-butyl cation, as it is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of nucleophilic residues. While this is a greater concern in peptide synthesis with sensitive amino acid side chains, it is a potential issue to consider, especially with complex substrates.

Experimental Protocol: Boc Deprotection of Aminoethyl Azepanes using Trifluoroacetic Acid

This protocol outlines a standard procedure for the efficient removal of the Boc protecting group from an N-Boc-protected aminoethyl azepane derivative.

Materials and Reagents:

  • N-Boc-aminoethyl azepane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Rotary evaporator

Safety Precautions:

Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves for low volumes), splash goggles, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-aminoethyl azepane (1 equivalent) in anhydrous dichloromethane (DCM). A common concentration is a 0.1 to 0.5 M solution. Stir the solution at room temperature using a magnetic stirrer.

  • Addition of Trifluoroacetic Acid: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from a few equivalents to using it as a co-solvent with DCM (e.g., a 1:1 TFA:DCM solution). For most substrates, a 25-50% solution of TFA in DCM is effective.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, often reaching completion within 30 minutes to a few hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected, more polar amine will have a lower Rf value on TLC compared to the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.

  • Solvent Removal: Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Care should be taken as TFA is corrosive to some components of rotary evaporators. It may be beneficial to co-evaporate with a high-boiling point solvent like toluene to azeotropically remove residual TFA.

  • Work-up (to obtain the free amine):

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious during the initial addition of the basic solution as vigorous gas evolution (CO₂) may occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected aminoethyl azepane.

  • Work-up (to isolate the amine salt):

    • After the initial solvent removal (Step 4), dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).

    • Add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation and Reaction Parameters

The choice of reaction conditions can be optimized based on the specific substrate and desired outcome. The following table summarizes typical reaction parameters for Boc deprotection.

ReagentSolventConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)Room Temperature30 min - 2 hMost common and generally effective method.
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate4 MRoom Temperature1 - 4 hOften precipitates the product as the hydrochloride salt, which can simplify purification.

Visualization of the Experimental Workflow and Reaction Mechanism

To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

G cluster_0 Reaction cluster_1 Isolation A Dissolve Boc-aminoethyl azepane in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Remove Solvent and excess TFA in vacuo D->E Reaction Complete F Work-up (Basic or Salt Precipitation) E->F G Purification (if necessary) F->G H Deprotected Aminoethyl Azepane G->H Final Product

Caption: A generalized workflow for the Boc deprotection of aminoethyl azepanes.

Boc Deprotection Mechanism

G cluster_0 Mechanism Start Boc-Protected Amine Step1 Protonation of Carbonyl Oxygen Start->Step1 + H⁺ (from TFA) Step2 Loss of tert-Butyl Cation Step1->Step2 Step3 Decarboxylation Step2->Step3 - (CH₃)₃C⁺ End Amine Salt Step3->End - CO₂

Caption: The acid-catalyzed mechanism of Boc deprotection.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient acid or reaction time.- Steric hindrance around the Boc group.- Increase the concentration of TFA or prolong the reaction time.- Gently warm the reaction mixture (monitor for side products).
Formation of Side Products - Alkylation of the substrate or solvent by the tert-butyl cation.- Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Difficulty in Isolating the Free Amine - The free diamine may be highly polar or water-soluble.- Emulsion formation during basic work-up.- Isolate the product as its hydrochloride or trifluoroacetate salt, which is often a crystalline solid.- Use a different solvent for extraction (e.g., ethyl acetate, chloroform).- Break emulsions by adding brine or filtering through Celite.
Product is a Gummy Oil - Residual solvent or TFA.- The free amine or its salt may not be crystalline.- Ensure complete removal of solvents and TFA by co-evaporation with toluene or another suitable solvent.- Attempt to form a different salt (e.g., HCl salt from a TFA salt) which may be more crystalline.

Conclusion

The Boc deprotection of aminoethyl azepanes is a fundamental and enabling transformation in the synthesis of complex nitrogen-containing molecules for drug discovery and development. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and awareness of potential challenges are paramount to achieving high yields of the desired deprotected amine. The protocol and insights provided herein offer a robust framework for researchers to successfully implement this critical synthetic step.

References

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Available at: [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Trifluoroacetamides. Available at: [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Available at: [Link]

  • PMC. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • ResearchGate. (2017). Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. Available at: [Link]

  • SciSpace. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Available at: [Link]

  • PMC. (2021). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Available at: [Link]

  • ResearchGate. (2019). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. Available at: [Link]

  • ACS Publications. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • ResearchGate. (1993). ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII). Available at: [Link]

  • ResearchGate. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • The University of Manchester. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). BOC Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • The University of Manchester. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]

  • PubMed Central. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at: [Link]

Application Notes & Protocols: Leveraging tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate as a Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of modern drug discovery, seven-membered heterocyclic scaffolds such as azepane have garnered significant attention for their unique pharmacological and structural properties.[1] Unlike their smaller five- and six-membered ring counterparts, the conformational flexibility of the azepane core allows for a broader exploration of chemical space, often leading to improved binding affinity and optimized pharmacokinetic profiles. Azepane motifs are present in a variety of natural products and FDA-approved drugs, demonstrating their therapeutic relevance in treating conditions ranging from cancer to viral infections.[1][2][3]

This guide focuses on a particularly useful derivative: tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate . This building block is strategically designed for multistep synthesis, offering two distinct points for chemical modification:

  • A primary amino group at the terminus of the ethyl side chain, serving as a highly reactive nucleophile for a wide range of transformations.

  • A tert-butyloxycarbonyl (Boc)-protected secondary amine integral to the azepane ring. This protecting group ensures chemoselectivity, allowing for reactions to occur exclusively at the primary amine. The Boc group can be readily removed under acidic conditions, revealing a new reactive site for subsequent diversification.

These features make it an invaluable tool for constructing complex molecules and diverse chemical libraries, particularly in the pursuit of novel ligands for challenging biological targets like G-protein coupled receptors (GPCRs).[4][5][6] This document provides detailed, field-proven protocols for its application in key synthetic transformations.

Physicochemical & Handling Data

Proper handling and storage are critical for maintaining the integrity of the building block. The following data provides key specifications.

PropertyValue
CAS Number 2166178-58-9 (for R-enantiomer)
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol [7]
Appearance Typically a colorless to pale yellow oil or solid
Storage Store long-term in a cool, dry place, away from oxidizing agents.[7]

Core Synthetic Protocols: Derivatization of the Primary Amine

The exposed primary amine on the ethyl side chain is the primary site for initial synthetic modifications. The following protocols detail the most common and robust methods for its functionalization.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is arguably the most crucial reaction in medicinal chemistry, enabling the linkage of distinct molecular fragments.[8] The use of modern coupling reagents like HATU provides high efficiency and minimizes side reactions.[9]

Causality & Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent. HATU reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to rapid nucleophilic attack by the primary amine of the azepane building block. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to neutralize the acidic protons and drive the reaction to completion.

cluster_reactants Reactants cluster_reagents Reagents Azepane This compound Product Amide Product Azepane->Product Acid R-COOH (Carboxylic Acid) Acid->Product HATU HATU HATU->Product DIPEA DIPEA DIPEA->Product Solvent DMF Solvent->Product

Figure 1: Reaction scheme for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition: Add a solution of this compound (1.05 eq) in anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x). This aqueous work-up is critical for removing DMF and unreacted reagents.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired amide product.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[10] This one-pot procedure is highly efficient and avoids the isolation of unstable imine intermediates.

Causality & Rationale: The reaction proceeds via the initial formation of a Schiff base (or iminium ion) between the primary amine of the azepane building block and a carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild and chemoselective, preferentially reducing the protonated iminium ion over the starting carbonyl compound.[11] A small amount of acetic acid can catalyze imine formation.

Start Azepane Building Block + Aldehyde/Ketone Imine Iminium Ion Intermediate Start->Imine Condensation Reduction Reduction (NaBH(OAc)₃) Imine->Reduction Product Secondary Amine Product Reduction->Product

Figure 2: Workflow for one-pot reductive amination.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).

  • Imine Formation: Add acetic acid (0.1 eq, optional) and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the mixture at room temperature for 6-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Advanced Strategy: Two-Stage Derivatization via Boc Deprotection

The true synthetic power of this building block is realized in a two-stage approach. After functionalizing the primary amine, the Boc group on the azepane ring can be removed to enable a second, distinct chemical transformation.

Causality & Rationale: The tert-butyl carbamate (Boc) group is stable to the basic and reductive conditions of the previous protocols but is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used to cleave the Boc group, protonating the carbamate oxygen and leading to its collapse into isobutylene, carbon dioxide, and the free secondary amine (as a TFA salt).

Start N-Boc, N'-Functionalized Azepane (Product from Protocol 1 or 2) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Salt Ammonium TFA Salt Intermediate Deprotection->Salt Neutralization Neutralization (aq. NaHCO₃ or Base) Salt->Neutralization Product Free Secondary Amine (Ready for further reaction) Neutralization->Product

Figure 3: Workflow for Boc deprotection and subsequent functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Alternatively, for base-sensitive compounds, purification can be performed on silica gel pre-treated with triethylamine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free secondary amine, which can be used directly in the next synthetic step (e.g., another reductive amination or amide coupling).

Application Example: A Conceptual Pathway to Novel GPCR Ligands

The described protocols can be combined to rapidly generate novel molecules for biological screening. Azepane scaffolds are particularly promising for GPCRs, where the conformational flexibility can facilitate optimal interactions within the binding pocket.[1][4]

Conceptual Workflow:

  • Fragment A Coupling: Start with this compound. Use Protocol 1 (Amide Coupling) to attach a carboxylic acid-containing fragment (Fragment A) known to confer affinity for a target GPCR.

  • Boc Deprotection: Take the product from Step 1 and apply Protocol 3 (Boc Deprotection) to expose the secondary amine on the azepane ring.

  • Fragment B Introduction: Use the newly freed secondary amine in Protocol 2 (Reductive Amination) with an aldehyde-bearing fragment (Fragment B) designed to probe a different region of the receptor's binding site.

This strategy allows for the modular and efficient assembly of complex, three-dimensional structures poised for high-affinity biological interactions.

Summary of Representative Transformations

The following table provides hypothetical yet realistic data for the protocols described, illustrating the expected outcomes for typical transformations.

ProtocolReactant 2Product StructureExpected Yield (%)Purity (%)
1: Amide Coupling 4-Chlorobenzoic AcidN-(4-chlorobenzoyl) derivative85-95%>95%
2: Reductive Amination BenzaldehydeN-benzyl derivative70-85%>95%
3: Boc Deprotection N-(4-chlorobenzoyl) derivativeFree secondary amine>90% (as salt)>95%

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its orthogonally protected amino groups provide chemists with precise control over the synthetic sequence, enabling the efficient construction of complex molecular architectures. The protocols detailed herein are robust, scalable, and applicable to a wide range of substrates, making this reagent an essential component in the toolkit for modern drug discovery and development.

References

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 677-693. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 677-693. [Link]

  • Mykura, F., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116766. [Link]

  • Semantic Scholar. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved December 30, 2025, from [Link]

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  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved December 30, 2025, from [Link]

  • PubChem. (n.d.). tert-butyl (4S)-4-azidoazepane-1-carboxylate. Retrieved December 30, 2025, from [Link]

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  • Pan, M., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15946-15964. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Tert-Butyl 4-Aminoazepane-1-Carboxylate in Modern Drug Discovery. Retrieved December 30, 2025, from [Link]

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  • Behnam, M. A. M., et al. (2014). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Journal of Visualized Experiments, (89), e51522. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Retrieved December 30, 2025, from [Link]

  • Lim, K. S. (2007). GPCR drug discovery: novel ligands for CNS receptors. Recent Patents on CNS Drug Discovery, 2(2), 93-104. [Link]

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  • Turunen, B. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(18), 5942-5949. [Link]

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Application and Protocol for Solid-Phase Synthesis Utilizing tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Peptidomimetic Design

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can mimic or improve upon the biological activity of natural peptides is relentless. Peptidomimetics, compounds that replicate the three-dimensional pharmacophore of a peptide, offer significant advantages, including enhanced metabolic stability and oral bioavailability.[1][2] Within this class of molecules, heterocyclic scaffolds have emerged as privileged structures, capable of constraining peptide backbones into bioactive conformations.[2] The seven-membered azepane ring, in particular, has garnered considerable interest due to its conformational flexibility and its presence in numerous biologically active compounds.[3]

This application note details the use of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate , a versatile building block for the introduction of the azepane motif into peptide and small molecule libraries via solid-phase synthesis (SPS). The presence of a primary amino group allows for its incorporation as a unique scaffold, while the Boc-protected cyclic amine provides an orthogonal handle for further diversification or to influence the physicochemical properties of the final compound. This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals, grounded in the principles of solid-phase organic chemistry.

Chemical Properties and Safety Information

Before commencing any experimental work, it is crucial to understand the chemical properties and potential hazards of the reagents involved.

PropertyValueReference
Molecular Formula C₁₃H₂₆N₂O₂[4]
Molecular Weight 242.36 g/mol [4]
Appearance Expected to be an oil or low-melting solidN/A
Solubility Soluble in common organic solvents (DCM, DMF, MeOH)N/A

Safety and Handling:

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[4][5]

  • Precautionary Statements:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[5]

    • Wash hands thoroughly after handling (P264).[5]

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).[5]

    • IF ON SKIN: Wash with plenty of soap and water (P302+P352).[5]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[5]

    • Use only outdoors or in a well-ventilated area (P271).[5]

Always handle this reagent in a fume hood and consult the specific SDS provided by the supplier.

Principle of Solid-Phase Synthesis using the Azepane Building Block

The protocol outlined below utilizes a Boc-based strategy for solid-phase peptide synthesis (SPPS).[7][8] The core concept involves the covalent attachment of the azepane building block to an insoluble polymer support (resin), followed by the stepwise addition of amino acids or other synthetic moieties. The use of a solid support simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[9]

The primary amino group of this compound serves as the initial point of attachment to the resin, effectively making it the C-terminal mimic of the resulting peptidomimetic. The Boc-protected azepane nitrogen remains intact throughout the synthesis and can be deprotected in the final cleavage step or retained if desired.

Experimental Protocols

Part 1: Immobilization of this compound on Solid Support

The choice of resin and immobilization strategy is critical for the success of the synthesis. Here, we propose a reductive amination approach to attach the building block to an aldehyde-functionalized resin. This method forms a stable secondary amine linkage.[10]

Materials:

  • Aldehyde resin (e.g., Rink Amide resin pre-functionalized with a formyl group)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[11][12]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic acid (AcOH)

Protocol 1: Resin Immobilization via Reductive Amination

  • Resin Swelling: Swell the aldehyde resin (1.0 g, ~0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a suitable reaction vessel.

  • Amine Addition: Dissolve this compound (3 eq. to resin loading) in DMF. Add this solution to the swollen resin.

  • Imine Formation: Add acetic acid (1% v/v) to catalyze the formation of the imine. Agitate the mixture at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (3 eq. to resin loading) to the reaction mixture. Agitate at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted aldehyde groups, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIEA) (10 eq.) in DMF for 30 minutes.

  • Final Wash: Wash the resin as in step 5 and dry under vacuum.

Causality Explanation: Reductive amination is a robust method for forming stable carbon-nitrogen bonds. The use of a milder reducing agent like NaBH(OAc)₃ is selective for the imine intermediate and is compatible with the Boc protecting group.[12] The optional capping step is crucial to prevent the formation of deletion sequences in the subsequent synthesis steps.

Workflow for Resin Immobilization:

G cluster_prep Resin Preparation cluster_reaction Immobilization Reaction cluster_workup Work-up & Capping Resin Aldehyde Resin Swell Swell in DMF Resin->Swell Amine Add Azepane Building Block Swell->Amine Imine Imine Formation (AcOH catalyst) Amine->Imine Reduce Reduction (NaBH(OAc)₃) Imine->Reduce Wash1 Wash (DMF, DCM, MeOH) Reduce->Wash1 Cap Cap Unreacted Sites (Acetic Anhydride/DIEA) Wash1->Cap Wash2 Final Wash & Dry Cap->Wash2

Caption: Workflow for immobilizing the azepane building block onto an aldehyde resin.

Part 2: Solid-Phase Synthesis of a Model Peptidomimetic (Boc-Strategy)

This protocol describes a standard cycle for the addition of a single Boc-protected amino acid. This cycle is repeated to assemble the desired sequence.

Materials:

  • Azepane-functionalized resin from Part 1

  • Boc-protected amino acids (e.g., Boc-Phe-OH)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13]

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM[8]

  • Neutralization solution: 10% DIEA in DMF

  • DMF, DCM (peptide synthesis grade)

Protocol 2: Standard SPPS Cycle

  • Resin Swelling: Swell the azepane-functionalized resin in DCM (10 mL/g) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[8]

    • Drain and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with DMF (2 x 10 mL).

    • Add 10% DIEA in DMF and agitate for 5 minutes. Repeat once.

    • Wash the resin with DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the amino acid: Dissolve Boc-Phe-OH (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.

  • Repeat Cycle: Return to step 1 to add the next amino acid in the sequence.

Causality Explanation: The Boc group is acid-labile and is removed by TFA. The resulting TFA salt of the amine must be neutralized to the free base with a non-nucleophilic base like DIEA before the next coupling reaction can occur.[7] HBTU is an efficient coupling reagent that forms an activated ester of the amino acid, facilitating rapid amide bond formation with minimal racemization.[13]

SPPS Cycle Diagram:

G Start Start: Azepane-Resin Swell Swell in DCM Start->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA/DMF) Deprotect->Neutralize Couple Couple next Boc-AA/HBTU/DIEA Neutralize->Couple Wash Wash (DMF, DCM) Couple->Wash End End of Cycle: Peptide-Azepane-Resin Wash->End End->Swell Next Amino Acid

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Part 3: Cleavage and Deprotection

The final step involves cleaving the synthesized peptidomimetic from the solid support and simultaneously removing any side-chain protecting groups.

Materials:

  • Peptidomimetic-resin from Part 2

  • Cleavage Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v)[14]

  • Cold diethyl ether

Protocol 3: Final Cleavage

  • Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 2 hours.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cold cleavage cocktail (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold volume of cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

  • Isolation:

    • Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under a stream of nitrogen or in a desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Explanation: Strong acid, typically TFA, is used to cleave the linker attaching the molecule to the resin and to remove acid-labile side-chain protecting groups. The "cocktail" includes scavengers to trap the reactive carbocations generated from the protecting groups and linker, which could otherwise cause unwanted side reactions with sensitive amino acid residues like tryptophan or methionine.[14]

Conclusion

This compound is a valuable and versatile building block for incorporating the azepane scaffold into peptidomimetics and other molecules of pharmaceutical interest. The protocols detailed in this application note provide a robust framework for its successful immobilization on a solid support and subsequent use in Boc-based solid-phase synthesis. By leveraging these methods, researchers can efficiently generate novel libraries of azepane-containing compounds, accelerating the discovery of new therapeutic agents.

References

  • Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Dissertations - ALL. 506. [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Jacobsen, M. H., et al. (2016). A Cleavable Solubilizing Tag for Peptide and Protein Synthesis. Journal of the American Chemical Society, 138(36), 11775–11782. [Link]

  • Planas, M., et al. (2023). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 21(2), 263-269. [Link]

  • Reid, R. E., et al. (2017). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. MethodsX, 4, 135-141. [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Pícharová, Z., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3246. [Link]

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 433-452. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Kumar, A., et al. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. European Journal of Organic Chemistry, 2022(23), e202200216. [Link]

  • Reddy, G. V., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 12(21), 4884–4887. [Link]

  • Olivos, H. J., et al. (2012). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 14(1), 50–56. [Link]

  • Moran, E. J., et al. (1995). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Journal of the American Chemical Society, 117(43), 10787–10788. [Link]

  • Bourne, G. T., et al. (1999). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1. The Journal of Organic Chemistry, 64(9), 3095–3101. [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

  • ResearchGate. (2006). Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(10), 2874. [Link]

  • Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5621-5629. [Link]

  • Romero, J. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. [Link]

  • AAPPTec. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

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Application Notes and Protocols: Mass Spectrometry Analysis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the mass spectrometric analysis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate, a key building block in contemporary drug discovery and pharmaceutical development.[1][2][3] Recognizing the importance of this compound, we present detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. The methodologies are designed to ensure high sensitivity, specificity, and reproducibility, catering to the needs of researchers, scientists, and drug development professionals. This guide explains the rationale behind key experimental parameters, offering insights into the ionization and fragmentation behavior of this Boc-protected amine, thereby providing a self-validating framework for its accurate characterization and quantification.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₁₃H₂₆N₂O₂, Molecular Weight: 242.36 g/mol ) is a versatile bifunctional molecule featuring a seven-membered azepane ring.[4] One nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity, while the other is a primary amine on an ethyl side chain.[5] This structural arrangement makes it an invaluable intermediate for synthesizing a wide range of biologically active compounds, particularly in the development of therapeutics for neurological and psychiatric disorders.[1][2]

Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and concentration of such intermediates throughout the drug development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this purpose due to its exceptional sensitivity and selectivity.[6] This guide details a robust LC-MS/MS method optimized for this specific analyte.

Foundational Principles: Ionization and Fragmentation

Understanding the behavior of this compound in the mass spectrometer is crucial for method development and data interpretation.

Ionization: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred method for this analyte due to its polar nature and the presence of basic nitrogen atoms, which are readily protonated.[6][7] The analysis is conducted in positive ion mode, where the molecule accepts a proton ([M+H]⁺) to form a charged species that can be manipulated by the mass spectrometer. The primary amine is the most likely site of protonation due to its higher basicity compared to the carbamate nitrogen.

Fragmentation Behavior of Boc-Protected Amines

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the protonated molecule. For Boc-protected amines, several characteristic fragmentation pathways are observed:

  • Loss of the Boc Group: A dominant fragmentation pathway involves the neutral loss of the entire Boc group or its components. This can occur through the loss of isobutylene (56 Da) or tert-butanol (74 Da).[8]

  • Cleavage of the Azepane Ring: The cyclic amine structure can undergo ring-opening fragmentation, providing further structural confirmation.[9]

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to a nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.[10][11]

Fragmentation_Pathway M [M+H]⁺ (m/z 243.2) F1 Loss of Isobutylene (-56 Da) [M+H-C₄H₈]⁺ M->F1 CID F2 Loss of tert-Butanol (-74 Da) [M+H-C₄H₉OH]⁺ M->F2 CID F3 Alpha-Cleavage M->F3 CID

Experimental Protocols

Sample Preparation

The goal of sample preparation is to create a clean, particle-free solution of the analyte in a solvent compatible with the LC-MS system.[12][13][14] High concentrations of non-volatile salts or buffers must be avoided as they can suppress the ESI signal.[14]

Protocol: Standard Dilution

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.[13]

  • Working Solution (10 µg/mL): Perform a serial dilution of the stock solution. For example, take 100 µL of the stock solution and dilute it to 10 mL with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).[13]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[13]

  • Transfer: Transfer the filtered solution to a 2 mL autosampler vial.[13]

Liquid Chromatography (LC) Method

A reverse-phase C18 column is suitable for retaining and separating this moderately polar compound. The mobile phase is acidified with formic acid to ensure the analyte remains protonated, which improves peak shape and ionization efficiency.

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high-resolution separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reverse-phase column.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.
Gradient See Table 2 belowA gradient elution ensures the analyte is eluted as a sharp peak.

Table 2: LC Gradient Profile

Time (min) % Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

LC_Workflow

Mass Spectrometry (MS) Method

The MS is operated in positive ion mode using ESI. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its superior sensitivity and selectivity.[15]

Table 3: Mass Spectrometer Parameters

Parameter Setting Rationale
Ionization Mode ESI PositiveThe basic nitrogen atoms are readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp. 150 °CAids in solvent desolvation.
Desolvation Temp. 350 °CEnsures complete desolvation of ions.
Desolvation Gas Flow 600 L/Hr (Nitrogen)Removes solvent vapor from the ion source.
Cone Gas Flow 50 L/Hr (Nitrogen)Helps to focus the ion beam.
Collision Gas ArgonInert gas used for collision-induced dissociation (CID).

Table 4: MRM Transitions for Quantification and Confirmation

Transition Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
MRM 1243.2187.215Quantifier (Loss of C₄H₈)
MRM 2243.2143.120Qualifier (Further fragmentation)
MRM 3243.287.125Qualifier (Side-chain fragment)

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Interpretation

Upon acquiring the data, the chromatogram for the quantifier MRM transition (243.2 -> 187.2) should be extracted. The peak corresponding to this compound should be integrated to determine its area. For confirmation of identity, the qualifier ion transitions should also be present at the same retention time, and their peak area ratios should be consistent with that of a reference standard.

System Suitability and Validation

To ensure the reliability of the analytical results, a system suitability test should be performed before running samples. This typically involves multiple injections of a standard solution to assess parameters such as:

  • Retention Time Reproducibility: Typically <2% RSD.

  • Peak Area Reproducibility: Typically <5% RSD.

  • Peak Tailing Factor: Should be between 0.8 and 1.5.

Method validation should be performed according to established guidelines to demonstrate that the method is accurate, precise, specific, and robust for its intended purpose.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound using LC-MS/MS. By explaining the principles behind the chosen parameters and providing step-by-step instructions, this guide equips researchers and drug development professionals with a robust method for the characterization and quantification of this critical pharmaceutical intermediate. The provided methodologies are designed to be a starting point and can be further optimized based on specific instrumentation and analytical requirements.

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  • Vrkic, B., & O'Hair, R. A. J. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600.
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  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
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  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.
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Application Notes and Protocols for the Large-Scale Synthesis of Boc-Protected Azepane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azepane scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active molecules and approved pharmaceuticals.[1][2] Their unique seven-membered ring imparts a three-dimensional architecture that can be crucial for potent and selective interaction with biological targets.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently employed in the synthesis of these complex molecules to mask the reactive secondary amine of the azepane ring, allowing for selective functionalization at other positions.[3][4] The stability of the Boc group under various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in multi-step synthetic sequences.[3][5]

This document provides a comprehensive guide for the large-scale synthesis of Boc-protected azepane intermediates, targeting researchers, scientists, and drug development professionals. It outlines a robust and scalable synthetic protocol, discusses critical process parameters, and details necessary safety precautions.

Synthetic Strategy and Rationale

While several methods exist for the synthesis of azepanes, including ring-closing metathesis and Beckmann rearrangement, a common and scalable approach involves the direct Boc-protection of the parent azepane (hexamethylene imine).[6][7] This method is often preferred for its simplicity, high yield, and the commercial availability of the starting materials.

The core of this strategy is the reaction of azepane with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the secondary amine on one of the carbonyl carbons of the Boc anhydride.[4] A base is often used to neutralize the resulting tert-butoxycarboxylic acid and drive the reaction to completion.

Overall Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Analysis Reagents Azepane Di-tert-butyl dicarbonate Base (e.g., Triethylamine) Solvent (e.g., THF) Reaction_Setup Charge reactor with Azepane and Solvent Reagents->Reaction_Setup Materials Equipment Reactor Addition Funnel Temperature Control Unit Stirrer Equipment->Reaction_Setup Setup Boc_Addition Slowly add Boc₂O solution Reaction_Setup->Boc_Addition Step 1 Reaction_Monitoring Monitor by TLC/HPLC for completion Boc_Addition->Reaction_Monitoring Step 2 Quench Quench reaction (if necessary) Reaction_Monitoring->Quench Step 3 Extraction Aqueous work-up and extraction Quench->Extraction Step 4 Purification Solvent removal and purification Extraction->Purification Step 5 QC Quality Control: NMR, HPLC, MS Purification->QC Final Product

Caption: Workflow for Large-Scale Boc-Protection of Azepane.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl azepane-1-carboxylate on a multi-gram scale.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Azepane (Hexamethylene imine)≥98.0%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercially Available
Triethylamine (NEt₃)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (aq.)Prepared in-house
Brine (Saturated NaCl aq.)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Jacketed Glass Reactor (5L)Appropriate Lab Supplier
Mechanical StirrerAppropriate Lab Supplier
Addition Funnel (1L)Appropriate Lab Supplier
Temperature Probe and ControllerAppropriate Lab Supplier
Rotary EvaporatorAppropriate Lab Supplier
Step-by-Step Procedure
  • Reactor Setup: Assemble a 5L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging Reagents: Charge the reactor with azepane (100 g, 1.01 mol) and anhydrous tetrahydrofuran (THF, 2 L). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Preparation of Boc₂O Solution: In a separate flask, dissolve di-tert-butyl dicarbonate (231 g, 1.06 mol) in anhydrous THF (500 mL).

  • Addition of Boc₂O: Slowly add the Boc₂O solution to the stirred azepane solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (azepane) is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (500 mL).

    • Reduce the volume of the mixture by approximately half using a rotary evaporator.

    • Transfer the remaining mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution (500 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Process Optimization and Troubleshooting
ParameterRecommendationRationaleTroubleshooting
Temperature Control Maintain 0-10 °C during additionThe reaction is exothermic; controlling the temperature minimizes side reactions.If temperature rises, slow down the addition rate.
Solvent Use anhydrous THFEnsures a homogenous reaction and prevents premature hydrolysis of Boc₂O.If the reaction is sluggish, ensure the solvent is dry.
Stoichiometry Slight excess of Boc₂O (1.05 eq)Drives the reaction to completion.If starting material remains, a small additional charge of Boc₂O may be needed.
Work-up Aqueous wash with NaHCO₃Removes acidic byproducts.If the product is not clean, ensure thorough washing.

Characterization and Quality Control

The final product, tert-butyl azepane-1-carboxylate, should be characterized to confirm its identity and purity.

Analytical MethodExpected Results
¹H NMR (400 MHz, CDCl₃) δ 3.40 (t, 4H), 1.65-1.55 (m, 8H), 1.45 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ 155.0, 78.9, 46.5, 29.8, 27.0, 28.5
HPLC Purity ≥98%
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₂₁NO₂ [M+H]⁺: 200.16; found: 200.16

Safety and Handling

Hazard Identification and Mitigation

  • Azepane (Hexamethylene imine): Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant and sensitizer. May cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.[3]

  • Triethylamine (NEt₃): Flammable and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Tetrahydrofuran (THF): Highly flammable. May form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Personal Protective Equipment (PPE)

A comprehensive approach to safety includes the consistent use of appropriate PPE.[8][9]

G cluster_ppe Personal Protective Equipment (PPE) Goggles Chemical Splash Goggles Gloves Nitrile or Neoprene Gloves Coat Flame-Resistant Lab Coat Respirator Organic Vapor Respirator (if ventilation is inadequate)

Caption: Essential PPE for Handling Amine Reagents.

Emergency Procedures

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area.

Waste Disposal

Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.

References

  • Vertex AI Search. Azepane (CAS: 111-49-9): A Versatile Intermediate for Bazedoxifene Synthesis and Fine Chemicals.
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  • Vertex AI Search. Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27.
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  • Vertex AI Search. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH.
  • Vertex AI Search. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council.
  • Vertex AI Search. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • Vertex AI Search. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society.
  • Vertex AI Search. 3-Boc-amino-azepane AldrichCPR - Sigma-Aldrich.
  • Vertex AI Search. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv.
  • Vertex AI Search. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester.
  • Vertex AI Search. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed.
  • Vertex AI Search. 868284-36-0 | 1-Boc-Azepane-4-carboxylic acid - ChemScene.
  • Vertex AI Search. Amine Protection / Deprotection - Fisher Scientific.
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  • Vertex AI Search. Enamine Scale-Up Synthesis of MedChem Relevant Cores.
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  • Vertex AI Search. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid.

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The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of the Seven-Membered Ring

In the landscape of medicinal chemistry, the azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, leading to a wide array of pharmacological activities.[1][2] The significance of the azepane motif lies in its inherent three-dimensional structure and conformational flexibility, which allows for optimal binding to a variety of biological targets.[3] This adaptability enables the fine-tuning of physicochemical and pharmacokinetic properties, making azepane derivatives attractive candidates for drug development.[1] Indeed, over 20 FDA-approved drugs feature the azepane core, highlighting its clinical relevance in treating a spectrum of diseases.[2] This guide provides an in-depth exploration of the application of azepane derivatives in drug discovery, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Therapeutic Applications of Azepane Derivatives

The versatility of the azepane scaffold has been harnessed to develop therapies for a range of conditions, from cancer and neurodegenerative diseases to infectious and metabolic disorders.

Oncology: A Multi-pronged Attack on Cancer

In oncology, azepane derivatives have demonstrated efficacy through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

1. PARP Inhibition and Synthetic Lethality:

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[4] The azepane-2,4-dione scaffold has been identified as a promising framework for designing novel PARP-1 inhibitors.[3] The dione functionality can mimic the nicotinamide portion of the NAD+ cofactor, the natural substrate of PARP-1, enabling these compounds to bind to the enzyme's catalytic domain.[3]

2. Kinase Inhibition and Signal Transduction Modulation:

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[5][6] Protein Kinase B (PKB/Akt), a serine/threonine kinase, is a central node in this pathway.[5] The natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinases.[3] This has inspired the development of synthetic azepane derivatives as PKB/Akt inhibitors.[5][7] For instance, structure-based drug design has led to the development of potent and metabolically stable amide isosteres of balanol-derived leads.[5]

3. PTPN1/PTPN2 Inhibition and Cancer Immunotherapy:

Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of immune signaling pathways.[8] Their inhibition can enhance anti-tumor immunity by potentiating cytokine signaling.[9] Azepane-containing compounds have been developed as potent inhibitors of PTPN1 and PTPN2, demonstrating nanomolar inhibitory potency and in vivo antitumor efficacy.[8][10]

Neurodegenerative Diseases: Targeting Key Pathological Processes

Azepane derivatives have shown promise in addressing the complex pathologies of neurodegenerative disorders like Alzheimer's disease.

1. BACE1 Inhibition and Amyloid-β Reduction:

The accumulation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease.[11] Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of Aβ.[11] Azepane derivatives have been explored as BACE1 inhibitors, aiming to reduce the formation of neurotoxic Aβ plaques.[12]

2. Monoamine Transporter Inhibition in CNS Disorders:

Bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[13][14] This activity suggests their potential for treating neuropsychiatric disorders.[13][14]

Quantitative Data on Azepane Derivatives

The following tables summarize the in vitro activity of representative azepane derivatives against various biological targets.

Table 1: Azepane Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeKey Derivative ExampleIC50 / KiReference
Azepane-2,4-dionesPARP-1Not specifiedVaries[3]
Azepan-3-one DerivativesProtein Kinase Bα (PKBα)N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide4 nM[15]
Azepane Sulfonamides11β-HSD1Compound 303.0 nM[16]
2-oxo-azepane Derivativesγ-secretaseGeminal difluoro analogsLow nanomolar[13]
Azepane DerivativesPTPN1Compound 4Low nanomolar[8]
Azepane DerivativesPTPN2Compound 4Low nanomolar[8]
N-benzylated bicyclic azepaneNET/DAT(R,R)-1a< 100 nM[13]

Table 2: FDA-Approved Drugs Containing an Azepane Scaffold

Drug NameTherapeutic Use
TolazamideOral blood glucose-lowering drug for type 2 diabetes
AzelastinePotent, second-generation, selective histamine antagonist
BenazeprilAntihypertensive agent (ACE inhibitor)
EpinastineAntihistamine
TolvaptanVasopressin receptor antagonist
MianserinAntidepressant

This is a partial list, as over 20 azepane-based drugs have been approved by the FDA.[2][17]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Azepane-2,4-dione Derivatives

This protocol describes a generalized method for synthesizing the azepane-2,4-dione scaffold via a Dieckmann-type condensation.[3]

Materials:

  • Appropriate starting materials (e.g., a chiral amino acid for stereoselective synthesis)[18]

  • Solvents (e.g., toluene, DMF)

  • Reagents for esterification, amidation, and cyclization (e.g., DCC, HOBt, NaH)

  • Standard laboratory glassware and equipment for organic synthesis

Step-by-Step Procedure:

  • Preparation of the Linear Precursor:

    • Synthesize a linear precursor containing both an amine and a dicarbonyl functionality or its synthetic equivalent. This can be achieved through standard peptide coupling and esterification reactions.[18]

  • Intramolecular Dieckmann Condensation:

    • Dissolve the linear precursor in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon).

    • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a proton source (e.g., acetic acid).

  • Work-up and Purification:

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted azepane-2,4-dione.

Causality Behind Experimental Choices: The use of a strong base in the Dieckmann condensation is essential to deprotonate the α-carbon, initiating the intramolecular cyclization. The choice of a chiral starting material in Strategy A allows for the diastereoselective formation of the azepane ring.[18]

Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method for assessing the inhibitory activity of azepane derivatives against PARP1 using a chemiluminescent assay.[15][19]

Materials:

  • 96-well white opaque plates

  • Recombinant human PARP1 enzyme

  • Histone mixture (substrate)

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer, wash buffer (PBST), blocking buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compound (azepane derivative) and positive control (e.g., Olaparib)

  • Microplate reader capable of measuring chemiluminescence

Step-by-Step Procedure:

  • Plate Coating:

    • Add 50 µL of 1x Histone Mixture to each well of a 96-well plate.[15]

    • Incubate overnight at 4°C.[15]

  • Plate Washing and Blocking:

    • Wash the plate three times with 200 µL of PBST per well.[15]

    • Block the wells by adding 200 µL of Blocking Buffer and incubate for at least 90 minutes at room temperature.[15]

    • Wash the plate three times with PBST.[15]

  • Inhibitor and Reagent Addition:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Olaparib).

    • Add 2.5 µL of the inhibitor dilutions or vehicle (for positive control) to the appropriate wells.[15]

    • Prepare a Master Mix containing assay buffer, biotinylated NAD+, and activated DNA.

    • Add 12.5 µL of the Master Mix to all wells except the blank.[15]

  • Enzyme Reaction:

    • Add 10 µL of diluted PARP1 enzyme to all wells except the blank.

    • Add 10 µL of assay buffer to the blank wells.[15]

    • Incubate the plate at room temperature for 1 hour.[15]

  • Detection:

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[15]

    • Wash the plate three times with PBST.[15]

    • Add 50 µL of the chemiluminescent substrate to each well.[19]

    • Immediately measure the chemiluminescence using a microplate reader.[15]

Data Analysis:

  • Subtract the average chemiluminescence of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

Protocol 3: BACE1 Inhibition Assay (Fluorogenic)

This protocol provides a method for evaluating the inhibitory potential of azepane derivatives against BACE1 using a fluorogenic substrate.[20][21]

Materials:

  • 96-well black plate

  • Recombinant human BACE1 enzyme

  • BACE1 peptide substrate (fluorogenic)

  • Assay buffer

  • Test compound (azepane derivative) and a known BACE1 inhibitor (positive control)

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control.

    • Dilute the BACE1 enzyme and the peptide substrate in assay buffer according to the manufacturer's instructions.[21]

  • Assay Setup:

    • To the appropriate wells, add 92.5 µL of assay buffer.[20]

    • Add 2.5 µL of the test inhibitor or vehicle to the respective wells.[20]

    • Add 2.5 µL of diluted BACE1 enzyme to all wells except the background wells.[20]

    • Add assay buffer to the background wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted BACE1 peptide substrate to all wells.

    • Immediately begin measuring the fluorescence in kinetic mode with excitation at ~320-345 nm and emission at ~405-510 nm.[20][21]

    • Alternatively, take an initial reading and a final reading after a set incubation period (e.g., 20-30 minutes) at room temperature.[21]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the reaction rate (slope of the kinetic read) for each well.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20]

Visualization of Key Pathways and Workflows

Signaling Pathways

PARP_DNA_Repair cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Consequence of PARP Inhibition in HR-Deficient Cells SSB DNA Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation ReplicationFork Replication Fork Collapse PARP1->ReplicationFork If unrepaired Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Azepane_PARPi Azepane-based PARP Inhibitor Azepane_PARPi->PARP1 Inhibition DSB Double-Strand Break (DSB) ReplicationFork->DSB HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_deficient CellDeath Cell Death (Synthetic Lethality) HR_deficient->CellDeath

Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Azepane_Inhibitor Azepane-based Akt Inhibitor Azepane_Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the point of intervention for azepane-based inhibitors.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (e.g., Chiral Amino Acid) Precursor Linear Precursor Synthesis Start->Precursor Cyclization Dieckmann Condensation Precursor->Cyclization Purification Work-up & Purification Cyclization->Purification Product Azepane-2,4-dione Derivative Purification->Product

Caption: General workflow for the synthesis of azepane-2,4-dione derivatives.

Inhibition_Assay_Workflow Preparation Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Preparation->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Signal (Chemiluminescence/Fluorescence) Reaction->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis Result Inhibitory Potency Determined Analysis->Result

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Conclusion and Future Directions

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its unique structural properties provide a versatile platform for the design of potent and selective modulators of a wide range of biological targets. The examples and protocols provided in this guide underscore the broad applicability of azepane derivatives in addressing significant unmet medical needs in oncology, neurodegeneration, and beyond. Future research will undoubtedly focus on the development of new synthetic methodologies to access diverse azepane libraries, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacological profiles. The continued investigation of this privileged scaffold holds great promise for the future of drug discovery.

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  • Sanchez, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • ResearchGate. (n.d.). Schematic representation of repair pathways for PARP-trapping lesion... [Download Scientific Diagram].
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Download Scientific Diagram].
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  • KEGG. (n.d.).
  • Lord, C. J., & Ashworth, A. (2017). Targeting DNA Repair in Cancer: Beyond PARP Inhibitors.
  • Mavunkel, B. J., et al. (2011). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 2(10), 753-757.
  • Lord, C. J., & Ashworth, A. (2012). The role of PARP in DNA repair and its therapeutic exploitation.
  • Haász, F., et al. (1996). Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives. Archiv der Pharmazie, 329(12), 551-553.
  • ResearchGate. (2017). How to perform BACE inhibition assay?.
  • BenchChem. (2025). HODHBt: A Comparative Analysis of PTPN1 and PTPN2 Inhibition.
  • Alonso-gurbindo, A. D. C., et al. (2023). Combined inhibition of homologous PTPN1 and PTPN2 is synergistic in enhancing CD8 T cell effector functions. bioRxiv.
  • Wassermann, A. M., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed Central.
  • Taylor, R. D., et al. (2017). Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. Journal of Medicinal Chemistry, 60(5), 1638-1647.
  • Campagna, J., et al. (2023). Discovery of an APP-Selective BACE1 Inhibitor for Alzheimer's Disease. bioRxiv.
  • Alonso-gurbindo, A. D. C., et al. (2023). Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition. PubMed Central.
  • Wylie, D., et al. (2023). Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy.
  • ResearchGate. (2023). 1337 Novel potent and selective protein tyrosine phosphatases PTPN2/N1 inhibitors trigger robust single-agent anti-tumor immunity in mouse models sensitive or resistant to immune-checkpoint blockade.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the causal explanations and field-proven solutions necessary to ensure a successful, high-purity synthesis.

Overview of Synthesis

The most prevalent and scalable synthetic route to this compound involves the reduction of a nitrile precursor, namely tert-butyl 4-(cyanomethyl)azepane-1-carboxylate. This key transformation is typically achieved using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄). While effective, this reduction step is the primary source of impurities and yield loss if not properly controlled. This guide will focus heavily on troubleshooting this critical step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The reduction of the nitrile group to a primary amine is unequivocally the most critical step. The choice of reducing agent, control of reaction temperature, and the workup procedure directly impact the purity and yield of the final product. Improper handling can lead to the formation of secondary amine dimers, incomplete reaction, or cleavage of the Boc protecting group.

Q2: Can I use a reducing agent other than Lithium Aluminum Hydride (LiAlH₄)?

A2: Yes, other reducing agents can be used, but each has its own profile of reactivity and potential side reactions.[1]

  • Borane-THF complex (BH₃·THF): A viable, though less reactive, alternative. It often requires elevated temperatures, which can introduce other side reactions.[1]

  • Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): This method is effective but is notorious for producing secondary and tertiary amine byproducts.[1][2] Additives like ammonia are often required to suppress this side reaction.[1][2]

  • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce nitriles efficiently on its own.[3]

LiAlH₄ remains a common choice due to its high reactivity and clean conversion to the primary amine when used correctly.[1][3]

Q3: How stable is the Boc protecting group during this synthesis?

A3: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is generally stable under the basic and nucleophilic conditions of the LiAlH₄ reduction and subsequent basic workup.[4][5] However, it can be inadvertently cleaved if the reaction workup involves a harsh acidic quench or if the final product is purified under acidic conditions. While some N-Boc groups can be cleaved by strong bases, this typically requires electron-withdrawing groups that are not present in this substrate, making it stable to standard basic workup.[6][7]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.

Problem 1: Incomplete Reaction

Q: My TLC or LC-MS analysis shows a significant amount of the starting nitrile is unreacted, even after extended reaction times. What went wrong?

A: This is a common issue often related to the activity of the reducing agent or reaction conditions.

  • Causality: Lithium Aluminum Hydride is extremely sensitive to moisture and air. Exposure to atmospheric humidity during storage or handling will deactivate the reagent, reducing its effective concentration and leading to incomplete reduction. Similarly, using a wet solvent (like THF) will rapidly quench the LiAlH₄ before it can react with the nitrile.

  • Solutions:

    • Reagent Quality: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride concentration.

    • Anhydrous Conditions: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas). Use a freshly distilled, anhydrous grade of THF.

    • Temperature Control: While the reaction is typically run at 0 °C to room temperature, a gentle reflux may be required for some substrates to drive the reaction to completion.[8] However, monitor carefully for side reactions.

    • Stoichiometry: Incomplete conversion can occur if an insufficient molar excess of LiAlH₄ is used. An excess of 1.5 to 2.0 equivalents is typically recommended to ensure full reduction.

Problem 2: Formation of a Secondary Amine Dimer

Q: My mass spectrometry results show a significant peak corresponding to a "dimer" byproduct. Why is this forming and how can I prevent it?

A: This is the most frequently encountered and problematic side reaction. The "dimer" is a secondary amine formed from the reaction of the desired primary amine product with an intermediate in the reaction pathway.

  • Causality: The reduction of a nitrile with LiAlH₄ proceeds through an intermediate imine-aluminum complex.[9][10] If the newly formed primary amine (product) attacks this intermediate before it is fully reduced, it forms a secondary amine upon workup. This is particularly prevalent in catalytic hydrogenations but can also occur with hydride reductions.[2][11]

  • Solutions:

    • Reverse Addition: Add the nitrile solution slowly to the slurry of LiAlH₄ in THF. This maintains a high concentration of the reducing agent relative to the nitrile and its intermediates, favoring the complete reduction to the primary amine over the intermolecular side reaction.

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

    • Catalyst Choice (for Hydrogenation): If using catalytic hydrogenation, the addition of ammonia can help minimize this side reaction by competitively binding to reaction intermediates.[1][2] Raney Nickel with ammonia in methanol has been reported to be effective in similar cases.[2]

Problem 3: Accidental Deprotection of the Boc Group

Q: I'm observing a byproduct with a mass corresponding to the des-Boc compound, 4-(2-aminoethyl)azepane. How can I avoid this?

A: This indicates that the Boc group was exposed to acidic conditions at some point during the workup or purification.

  • Causality: The Boc group is designed to be removed under acidic conditions (e.g., TFA, HCl in dioxane).[4] The standard "Fieser workup" for quenching LiAlH₄ reactions involves the sequential addition of water and then NaOH solution, which maintains basic conditions and protects the Boc group. An improper quench, such as adding acid directly to the reaction mixture, will cause immediate deprotection.

  • Solutions:

    • Proper Quench: Strictly adhere to a basic workup protocol. A widely used and reliable method is the sequential, slow, and careful addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. This procedure forms granular aluminum salts that are easily filtered.

    • Purification pH: During any aqueous extraction, ensure the aqueous layer remains basic (pH > 9). If using silica gel chromatography, be aware that standard silica can be slightly acidic. Consider pre-treating the silica with a triethylamine/hexane solution to neutralize it before loading your sample.

Summary of Key Byproducts and Mitigation Strategies

Byproduct NameStructureCommon CauseRecommended Solution
Starting Material tert-butyl 4-(cyanomethyl)azepane-1-carboxylateInactive LiAlH₄, insufficient excess, or non-anhydrous conditions.Use fresh/titrated LiAlH₄ and strictly anhydrous solvents/glassware.
Secondary Amine Dimer Bis[2-(1-Boc-azepan-4-yl)ethyl]amineAttack of product amine on the intermediate imine.Employ reverse addition (add substrate to LiAlH₄). Work at high dilution.
Des-Boc Product 4-(2-aminoethyl)azepaneExposure to acidic conditions during workup or purification.Use a carefully controlled basic quench (e.g., Fieser workup).

Recommended Experimental Protocol

This protocol is for the reduction of tert-butyl 4-(cyanomethyl)azepane-1-carboxylate using LiAlH₄.

Safety First: Lithium Aluminum Hydride reacts violently with water and protic solvents to produce flammable hydrogen gas. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and equipment.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq) as a powder.

    • Under a positive flow of nitrogen, add anhydrous Tetrahydrofuran (THF) to create a slurry (approx. 0.5 M concentration of LiAlH₄).

    • Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition (Reverse Addition):

    • Dissolve tert-butyl 4-(cyanomethyl)azepane-1-carboxylate (1.0 eq) in anhydrous THF.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ slurry at 0 °C over 30-60 minutes. A slow addition rate is critical to minimize dimer formation.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot. The reaction is complete when the starting nitrile is no longer visible.

  • Workup (Quenching):

    • Cool the reaction mixture back down to 0 °C.

    • CAUTION: The following additions are highly exothermic and will produce hydrogen gas. Add dropwise with vigorous stirring.

    • Let 'x' = grams of LiAlH₄ used.

    • Slowly add 'x' mL of deionized water.

    • Slowly add 'x' mL of 15% (w/v) aqueous NaOH solution.

    • Slowly add '3x' mL of deionized water.

    • Remove the ice bath and stir the resulting slurry at room temperature for 1 hour. It should become a white, granular precipitate that is easy to filter.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • The crude amine can be purified by silica gel column chromatography using a gradient elution, typically starting with dichloromethane (DCM) and increasing the polarity with methanol containing a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) to prevent the product from streaking on the column.

Visual Troubleshooting Guide

The following flowchart provides a decision-making framework for troubleshooting common issues during the synthesis.

G cluster_problems Identify Primary Issue cluster_solutions Implement Corrective Action start Problem Observed (Low Yield / Impure Product) check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_crude incomplete_rxn Incomplete Reaction: Significant Starting Material check_crude->incomplete_rxn Is SM present? dimer Major Byproduct: Secondary Amine Dimer check_crude->dimer Is M+product+125 peak present? deprotection Major Byproduct: Des-Boc Compound check_crude->deprotection Is M-100 peak present? solution_reagent Verify LiAlH₄ Activity Use Anhydrous Conditions Increase Stoichiometry/Temp incomplete_rxn->solution_reagent solution_dimer Employ Reverse Addition Use Higher Dilution dimer->solution_dimer solution_deprotection Use Strict Basic Workup (Fieser) Neutralize Silica for Chromatography deprotection->solution_deprotection end_node Achieve High Purity Product solution_reagent->end_node solution_dimer->end_node solution_deprotection->end_node

Caption: Troubleshooting workflow for synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Bases. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). reduction of primary amides to amines with lithium aluminum hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Boyer, J. H. (1951). Reduction of Organic Azides to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(12), 5865–5866.
  • Clark, J. (2015). reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ACS Publications. (2007). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

Sources

Troubleshooting incomplete Boc deprotection of azepane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Azepane Boc Deprotection

Welcome to the Technical Support Center for Azepane Chemistry. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from azepane derivatives. The seven-membered azepane ring can introduce unique steric and conformational challenges, often leading to incomplete or sluggish deprotection reactions.

This document provides a structured approach to troubleshooting, offering detailed protocols and explaining the causal relationships behind experimental choices to ensure the integrity and success of your synthesis.

Part 1: Troubleshooting Common Issues in Azepane Boc Deprotection

This section addresses the most frequent challenges encountered during the Boc deprotection of azepanes in a direct question-and-answer format.

Question 1: My deprotection reaction is stalled or incomplete, with significant starting material remaining. What are the likely causes and solutions?

Incomplete deprotection is the most common issue, often stemming from the specific properties of the azepane scaffold.

  • Potential Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage is highly dependent on acid concentration.[1] Standard conditions developed for simpler amines may be insufficient for the azepane ring.

    • Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from a 20% solution to 50% or even neat TFA for short periods, provided your substrate is stable.[2][3] Alternatively, a 4M solution of HCl in 1,4-dioxane is a potent and common alternative.[2][4][5]

  • Potential Cause 2: Steric Hindrance. The conformation of the azepane ring and the presence of bulky substituents can sterically shield the Boc group, hindering the approach of the acidic reagent.[1][2]

    • Solution: More forcing conditions are required. This can be achieved by increasing the reaction temperature from 0 °C to room temperature or slightly above (e.g., 40 °C), or by extending the reaction time.[2] Always monitor for potential degradation of your product under these conditions.

  • Potential Cause 3: Poor Substrate Solubility. The Boc-protected azepane derivative may not be fully dissolved in the reaction solvent, limiting the reagent's access to it.[1]

    • Solution: Ensure complete dissolution of the starting material before proceeding. If solubility in DCM is an issue, consider alternative solvents like 1,4-dioxane or adding a co-solvent. For HCl-based deprotections, methanol is sometimes used as a co-solvent with dioxane.[4]

Question 2: The reaction worked, but I've isolated several side products. What are they and how can I prevent them?

Side product formation is typically caused by the highly reactive tert-butyl cation (tBu⁺) generated during the reaction.[6][7] This electrophile can alkylate any nucleophilic functional groups on your molecule.

  • Common Side Reactions:

    • Alkylation of Aromatic Rings: Electron-rich aromatic or heteroaromatic rings on the azepane derivative are susceptible to Friedel-Crafts alkylation by the tBu⁺ cation.[6]

    • S-Alkylation: If your molecule contains a thioether (like methionine) or a thiol (cysteine), these can be alkylated.[1][8]

  • Solution: Use of Scavengers. To prevent these side reactions, a scavenger must be added to the reaction mixture to trap the tBu⁺ cation.[6][8]

ScavengerTarget Side Reaction / PurposeTypical Concentration
Triisopropylsilane (TIS) Reduces the tBu⁺ cation and scavenges other cationic species.2.5–5% (v/v)
Thioanisole Traps tBu⁺ cation, particularly useful for protecting sulfur-containing residues.2.5–5% (v/v)
Water A simple scavenger that can quench the tBu⁺ cation.2.5–5% (v/v)
Anisole Traps tBu⁺ cation through electrophilic aromatic substitution.5% (v/v)

Question 3: My azepane derivative contains other acid-sensitive functional groups. How can I selectively remove the Boc group?

When strong acids like TFA or HCl are not viable, several milder or alternative methods can be employed. The choice depends on the specific sensitivities of your molecule.

  • Solution 1: Milder Acidic Conditions. Consider using weaker protic acids like p-toluenesulfonic acid (pTSA) or Lewis acids such as zinc bromide (ZnBr₂), which can be effective under less harsh conditions.[2][9]

  • Solution 2: Non-Acidic Methods. For highly sensitive substrates, non-acidic deprotection is a powerful option.

    • Thermal Deprotection: Simply heating the Boc-protected compound in a suitable high-boiling solvent (e.g., water, methanol, or 2,2,2-trifluoroethanol) can effect deprotection, often with high yields.[10][11][12]

    • Oxalyl Chloride in Methanol: This system provides a mild and efficient deprotection at room temperature, tolerant of many functional groups.[10][13][14]

Method/ReagentConditionsTimeProsCons
TFA / DCM 20-50% TFA in DCM, 0 °C to RT0.5–4 hFast, effective, volatile byproductsHarsh, not suitable for acid-labile groups[3][15]
4M HCl in Dioxane Dioxane or Dioxane/MeOH, RT1–4 hPotent, often precipitates product as HCl saltHarsh, dioxane is a hazardous solvent[4][5][16]
Thermal (Boiling Water) Water, 100 °C10 min–2 hEnvironmentally friendly, neutral pHRequires thermal stability, substrate must be water-soluble or heated as a suspension[10][11]
Oxalyl Chloride / Methanol 3 equiv. (COCl)₂, Methanol, RT1–4 hVery mild, tolerates many functional groupsReagents are toxic and moisture-sensitive[10][13]

Question 4: How can I effectively monitor the reaction to avoid over-exposure to harsh conditions?

Careful reaction monitoring is essential.[1]

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.[2][17] Staining the TLC plate with a ninhydrin solution can help visualize the primary or secondary amine product as a distinct colored spot.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and identity.[1]

Part 2: Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the most common and a key alternative deprotection method.

Protocol 1: Standard Deprotection using TFA in DCM
  • Preparation: Dissolve the N-Boc protected azepane derivative (1 equivalent) in dichloromethane (DCM, approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, often as a 20-50% solution in DCM). If scavengers are needed, they should be added to the DCM solution before the TFA.[3]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.[3][18]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene or DCM several times. The resulting TFA salt can often be precipitated by triturating the residue with cold diethyl ether.

Protocol 2: Standard Deprotection using HCl in Dioxane
  • Preparation: Dissolve the N-Boc protected azepane derivative (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[2][4]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: The product often precipitates from the reaction mixture as the hydrochloride salt.[2] The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method is ideal for substrates with acid-sensitive groups.[13][14]

  • Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-Boc protected azepane (1 equivalent) in anhydrous methanol (approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C and slowly add oxalyl chloride (3 equivalents).

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. The resulting residue is the hydrochloride salt of the deprotected amine.

Part 3: Mechanistic Insights & Visualization

Understanding the "why" behind these protocols is key to effective troubleshooting.

The Mechanism of Acidic Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis of a carbamate.[15]

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[7][19]

  • Cleavage: The C-O bond cleaves, releasing the highly stable tert-butyl cation and a carbamic acid intermediate.[7][9]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[7]

  • Protonation of Amine: Under the acidic conditions, the newly formed azepane nitrogen is protonated, yielding the final amine salt (e.g., TFA or HCl salt).[7]

// Edges Start -> Protonated [label="+ H+"]; Protonated -> CarbamicAcid [label="Cleavage"]; Protonated -> tBu [style=dashed]; CarbamicAcid -> AmineSalt [label="Decarboxylation,\n+ H+"]; CarbamicAcid -> CO2 [style=dashed]; } dot Caption: Acid-catalyzed mechanism of Boc deprotection.

Troubleshooting Workflow

When faced with an incomplete reaction, a systematic approach can quickly identify the root cause.

// Nodes Start [label="Incomplete Deprotection\n(Starting Material Remains)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="1. Verify Conditions\n- Acid concentration correct?\n- Anhydrous solvent used?\n- Correct temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Correct_Run [label="Conditions Incorrect:\nCorrect and re-run experiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Severity [label="2. Increase Reaction Severity\n- Increase acid concentration\n- Increase temperature to RT\n- Extend reaction time", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Still_Incomplete [label="Still Incomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Consider_Alternative [label="3. Consider Alternative Method\n- Switch from TFA to HCl/Dioxane\n- Try thermal or other mild methods", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Conditions; Check_Conditions -> Correct_Run [label="No"]; Check_Conditions -> Check_Severity [label="Yes"]; Correct_Run -> Start; Check_Severity -> Still_Incomplete; Still_Incomplete -> Consider_Alternative [label="Yes"]; Still_Incomplete -> Success [label="No"]; Consider_Alternative -> Success; } dot Caption: Systematic workflow for troubleshooting incomplete deprotection.

References

  • Boc Deprotection - TFA - Common Organic Chemistry. Organic Chemistry Data. Available at: [Link]

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Organic Chemistry Data. Available at: [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. Organic Chemistry Data. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. Available at: [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]

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Azepane Ring Formation: A Technical Support Center for Optimal Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the dedicated technical support center for optimizing the synthesis of azepane rings. As a Senior Application Scientist, I understand the nuances and challenges researchers face when constructing this valuable seven-membered heterocyclic scaffold. Azepane derivatives are crucial components in a wide array of bioactive molecules and pharmaceuticals, making their efficient synthesis a critical endeavor in drug discovery and development.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common hurdles encountered in the lab. My goal is to provide not just procedural guidance, but also the underlying scientific rationale to empower you to make informed decisions and maximize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular cyclization to form the azepane ring is resulting in low yields and significant polymer formation. What is the most likely cause and how can I fix it?

This is a classic challenge in the formation of medium-sized rings like azepanes. The primary culprit is often the competition between the desired intramolecular cyclization and intermolecular polymerization.[3][4] To favor the formation of the monomeric cyclic product, we must employ strategies that promote the ends of the linear precursor finding each other over reacting with another molecule.

Core Strategy: The High Dilution Principle

The cornerstone of macrocyclization and medium-ring synthesis is the high dilution principle.[3][5] By significantly lowering the concentration of the linear precursor, we kinetically favor the intramolecular reaction pathway.

Troubleshooting & Optimization:

  • Initial Concentration: A typical starting point for high dilution is in the range of 0.001 M to 0.01 M.[4] If you are still observing polymerization at 0.01 M, try reducing the concentration by an order of magnitude.

  • Slow Addition/Syringe Pump: Instead of adding all the precursor at once, a slow, controlled addition via a syringe pump to a larger volume of solvent can maintain a pseudo-high dilution environment.[3][5] This ensures that the concentration of the reactive species remains low throughout the reaction.

  • Solvent Choice: The choice of solvent can influence the conformation of the linear precursor. A solvent that encourages a more "folded" or pre-organized conformation can increase the probability of intramolecular cyclization. This is often substrate-dependent and may require some empirical screening.

Experimental Protocol: General Procedure for High-Dilution Cyclization

  • Set up a reaction vessel with a reflux condenser and a magnetic stirrer, containing the bulk of the reaction solvent.

  • In a separate flask, dissolve the linear precursor in a small amount of the same solvent.

  • Draw the solution of the precursor into a syringe and place it in a syringe pump.

  • Heat the reaction vessel to the desired temperature.

  • Begin the slow addition of the precursor solution via the syringe pump over a period of several hours (e.g., 4-12 hours).

  • After the addition is complete, continue to stir the reaction at the set temperature until completion, monitoring by a suitable analytical technique (e.g., TLC, LC-MS).

  • Proceed with the standard work-up and purification protocol.

Q2: I am attempting a reductive amination to form an azepane, but I'm seeing a significant amount of the starting aldehyde/ketone and/or the intermediate imine. How can I drive the reaction to completion?

Intramolecular reductive amination is a powerful tool for azepane synthesis.[6][7] However, incomplete conversion is a common issue. This can stem from several factors, including an unfavorable equilibrium for imine formation, slow reduction of the imine, or decomposition of the starting materials or intermediates.

Troubleshooting & Optimization:

  • Choice of Reducing Agent: The choice of reducing agent is critical. A common mistake is using a reagent that is too reactive and reduces the carbonyl group before imine formation can occur.[8]

    • Sodium triacetoxyborohydride (STAB): Often the reagent of choice as it is mild enough not to readily reduce aldehydes and ketones but is effective at reducing the protonated imine intermediate.

    • Sodium cyanoborohydride (NaBH₃CN): Another effective option, particularly under mildly acidic conditions which favor imine formation.

  • pH Control: The formation of the imine is pH-dependent. An acidic catalyst (e.g., acetic acid) is often required to protonate the carbonyl group and facilitate the initial addition of the amine. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A pH range of 4-6 is generally optimal.

  • Water Removal: The formation of the imine from the aldehyde/ketone and amine is a condensation reaction that releases water. Removing this water can help drive the equilibrium towards the imine, and subsequently the final azepane product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Data Presentation: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily availableCan reduce aldehydes/ketones directly, less selective
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile, pH 4-6Selective for imines over carbonylsToxic cyanide byproduct
Sodium Triacetoxyborohydride (STAB)Dichloromethane, 1,2-DichloroethaneMild, selective, no toxic byproductsMore expensive
Catalytic Hydrogenation (e.g., H₂, Pd/C)Various solvents, pressure"Green" reagent, high yieldingRequires specialized equipment, may reduce other functional groups
Q3: My transition-metal catalyzed azepane ring-closing metathesis (RCM) is not proceeding efficiently. What factors should I investigate?

Ring-closing metathesis is a versatile method for forming a variety of ring sizes. However, its success is highly dependent on the catalyst, substrate, and reaction conditions.

Troubleshooting & Optimization:

  • Catalyst Choice: The choice of Grubbs' or other metathesis catalysts is crucial. For sterically hindered or electron-deficient olefins, a more active, second or third-generation catalyst may be required.

  • Solvent and Temperature: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. The reaction temperature can also be critical; some reactions require heating to proceed at a reasonable rate.

  • Ethylene Removal: The RCM reaction is an equilibrium process that releases ethylene gas. Removing ethylene from the reaction headspace (e.g., by bubbling argon or nitrogen through the solution) can help drive the reaction to completion.

  • Substrate Purity: Metathesis catalysts can be sensitive to impurities. Ensure your starting diene is of high purity.

Mandatory Visualization: Decision-Making Workflow for Azepane Synthesis Optimization

Azepane_Optimization start Low Azepane Yield check_reaction_type Identify Primary Reaction Type start->check_reaction_type intramolecular Intramolecular Cyclization check_reaction_type->intramolecular e.g., Nucleophilic Substitution reductive_amination Reductive Amination check_reaction_type->reductive_amination rcm Ring-Closing Metathesis check_reaction_type->rcm polymer_check Polymer Formation? intramolecular->polymer_check incomplete_conv_check Incomplete Conversion? reductive_amination->incomplete_conv_check catalyst_issue_check Catalyst Inactivity? rcm->catalyst_issue_check high_dilution Implement High Dilution Principle (Slow Addition, Lower Concentration) polymer_check->high_dilution Yes end Improved Yield polymer_check->end No, check other factors optimize_reductant Optimize Reducing Agent & pH (e.g., STAB, pH 4-6) incomplete_conv_check->optimize_reductant Yes change_catalyst Screen Metathesis Catalysts (e.g., Grubbs' Gen II/III) catalyst_issue_check->change_catalyst Yes remove_water Consider Water Removal (Dean-Stark, Molecular Sieves) optimize_reductant->remove_water remove_water->end remove_ethylene Remove Ethylene Headspace change_catalyst->remove_ethylene remove_ethylene->end

Caption: A decision tree for troubleshooting low yields in azepane synthesis.

Concluding Remarks

The synthesis of the azepane ring, while presenting unique challenges, is a well-established field with a variety of reliable synthetic strategies.[9][10][11] Success often hinges on a careful consideration of reaction kinetics, equilibria, and the judicious choice of reagents and conditions. By understanding the fundamental principles behind these reactions and systematically troubleshooting common issues, researchers can significantly improve their reaction yields and accelerate their research and development efforts.

For further inquiries or more specific application support, please do not hesitate to contact our technical services team.

References

  • Wikipedia. High dilution principle. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.
  • Kiss, L., et al. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • El-Faham, A., et al. (2023). Azepines, Chemistry, Synthesis and Reactions. STM Journals.
  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Bentham Science Publishers. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Cabezas, N., & Feliu, L. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(15), 7307–7365.
  • ResearchGate. Intramolecular reductive aminations for the formation of azepanes. [Link]

  • Bédard, A.-C., et al. (2013). Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. Green Chemistry, 15(7), 1837-1841.
  • Leonori, D., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • An, Z., et al. (2021). I2‐Promoted Intramolecular Oxidative Cyclization of Butenyl Anilines: A Facile Route to Benzo[b]azepines. Chemistry – An Asian Journal, 16(18), 2614-2617.
  • Yang, T., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(4), 1173-1178.
  • Blakey, S., et al. (2024).
  • Reddy, M. V. R., & Padmaja, A. (2012). Synthesis of Azepino[4,5-b]indolones by an Intramolecular Cyclization of Unsaturated Tryptamides. Synlett, 23(10), 1501-1504.
  • Padwa, A., et al. (2017). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 82(11), 5787–5803.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Kaur, M., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 3(4), 111-118.
  • Scheidt, K. A., & Rovis, T. (2010). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Accounts of Chemical Research, 43(3), 395–406.
  • Chalmers University of Technology. N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2017). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
  • Dounay, A. B., & Magnus, P. (2002). The Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 67(16), 5437–5444.
  • BPS Bioscience. Serial Dilution Protocol. [Link]

  • Khan Academy. Dilution. [Link]

  • INTEGRA Biosciences. How to do serial dilutions (including calculations). [Link]

  • Community College of Baltimore County. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the purification of this key synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to this compound and their associated impurities?

Based on common synthetic strategies for analogous compounds, two primary routes are likely employed, each with a unique impurity profile.

  • Route A: Reductive Amination of a Ketone Precursor. This pathway likely starts from tert-butyl 4-oxoazepane-1-carboxylate. The two-carbon aminoethyl side chain can be introduced through various methods, such as a Wittig or Horner-Wadsworth-Emmons reaction to form an alkene, followed by subsequent transformations. A more direct approach involves a reaction with a two-carbon nitrogen-containing nucleophile.

  • Route B: Reduction of a Nitrile Precursor. A common and efficient method involves the reduction of a cyanoethyl intermediate, such as tert-butyl 4-(2-cyanoethyl)azepane-1-carboxylate. This nitrile precursor is typically synthesized from tert-butyl 4-oxoazepane-1-carboxylate.

Each route presents a distinct set of potential byproducts that can co-purify with the final product. Understanding the likely synthetic origin of your material is the first step in effective troubleshooting.

Q2: My final product is an oil and difficult to handle. How can I solidify it?

It is not uncommon for Boc-protected amines, especially those with flexible side chains, to exist as oils or viscous liquids. To induce solidification, consider the following techniques:

  • Trituration: Vigorously stirring the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether, can promote precipitation of the solid.

  • Seed Crystallization: If a small amount of solid material is available, adding a "seed" crystal to the oil can initiate crystallization.

  • Solvent Evaporation: Slowly evaporating a solution of the product in a suitable solvent might yield crystals. Experiment with different solvents and solvent mixtures.

Q3: What are the best general purification strategies for this compound?

The choice of purification method depends on the nature and quantity of the impurities. The following are generally effective:

  • Acid-Base Extraction: This is a powerful technique to separate the basic product from neutral or acidic byproducts.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and prevent product tailing on the silica gel.

  • Crystallization: If a solid can be obtained, recrystallization from an appropriate solvent system is an excellent final purification step to achieve high purity.

Troubleshooting Guides

Problem 1: Low Purity After Synthesis via Nitrile Reduction (Route B)

Symptoms:

  • NMR or LC-MS analysis shows multiple peaks in addition to the desired product.

  • The isolated material is a discolored oil or a sticky solid.

Potential Causes & Solutions:

Potential Impurity Origin Identification Removal Strategy
Unreacted Nitrile Precursor Incomplete reduction of the nitrile group.A characteristic peak for the nitrile group (C≡N) will be present in the IR spectrum (around 2250 cm⁻¹). In the ¹H NMR, the protons adjacent to the nitrile will have a distinct chemical shift.Optimize the reduction reaction by increasing the reaction time, temperature, or the amount of reducing agent. For purification, column chromatography is effective as the nitrile is significantly less polar than the amine product.
Amide Intermediate Partial hydrolysis of the nitrile during the reduction or workup.[1][2][3]The presence of an amide can be confirmed by IR spectroscopy (C=O stretch around 1650 cm⁻¹) and NMR spectroscopy.Acid-base extraction can be effective. The amide is generally neutral and will remain in the organic phase, while the amine product can be extracted into an acidic aqueous phase. Column chromatography can also separate the amide from the amine.
Carboxylic Acid Byproduct Complete hydrolysis of the nitrile.[1][2][3]This acidic impurity can be identified by a broad O-H stretch in the IR spectrum and the presence of a carboxylic acid proton in the ¹H NMR.A simple basic wash (e.g., with aqueous sodium bicarbonate) of the organic solution of the crude product will deprotonate the carboxylic acid, allowing it to be extracted into the aqueous phase.

Experimental Protocol: Acid-Base Extraction for Removal of Neutral and Acidic Byproducts

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL per gram of crude product) to remove any acidic byproducts.

  • To extract the desired amine, wash the organic layer with 1M hydrochloric acid (2 x 50 mL per gram of crude product). The protonated amine will move to the aqueous layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Basify the aqueous layer to a pH > 10 with a strong base (e.g., 6M NaOH).

  • Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL per gram of crude product).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Problem 2: Complex Impurity Profile from Reductive Amination (Route A)

Symptoms:

  • Multiple spots are observed on TLC, some of which may be close to the product Rf.

  • NMR spectrum shows a complex mixture of signals that are difficult to assign.

Potential Causes & Solutions:

Potential Impurity Origin Identification Removal Strategy
Unreacted Ketone Precursor Incomplete reductive amination.A characteristic C=O stretch for the ketone will be present in the IR spectrum (around 1710 cm⁻¹). The absence of the aminoethyl side chain protons in the ¹H NMR is also indicative.Optimize the reaction conditions (time, temperature, stoichiometry of reagents). Column chromatography is very effective for separating the more polar amine product from the less polar ketone starting material.
Alcohol Byproduct Reduction of the ketone without amination.The presence of a hydroxyl group can be confirmed by a broad O-H stretch in the IR spectrum. The ¹H NMR will show a signal for the CH-OH proton.This neutral impurity can be separated from the basic product by acid-base extraction. Column chromatography is also a viable option.
Over-alkylation Products The newly formed primary amine can react further with the ketone starting material.These higher molecular weight byproducts can be detected by LC-MS. The NMR spectrum may show more complex signals in the aliphatic region.Careful control of the stoichiometry of the amine source during the reaction can minimize this. Column chromatography is the most effective method for removing these less polar, bulkier impurities.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. To prevent tailing of the amine product, it is highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflows

Workflow for Purification via Acid-Base Extraction

G crude Crude Product in Organic Solvent bicarb_wash Wash with aq. NaHCO₃ crude->bicarb_wash acid_extraction Extract with 1M HCl bicarb_wash->acid_extraction organic_impurities Organic Layer (Neutral & Acidic Impurities) acid_extraction->organic_impurities Separate aqueous_amine Aqueous Layer (Protonated Amine) acid_extraction->aqueous_amine Separate basify Basify with NaOH (pH > 10) aqueous_amine->basify product_extraction Extract with Organic Solvent basify->product_extraction aqueous_salts Aqueous Layer (Salts) product_extraction->aqueous_salts Separate organic_product Organic Layer (Pure Amine) product_extraction->organic_product Separate dry_concentrate Dry and Concentrate organic_product->dry_concentrate pure_product Purified Product dry_concentrate->pure_product G crude Crude Product adsorb Adsorb onto Silica Gel crude->adsorb load_sample Load Sample adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient (+ Triethylamine) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Pure impure_fractions Impure Fractions tlc_analysis->impure_fractions Impure concentrate Concentrate combine_pure->concentrate pure_product Purified Product concentrate->pure_product

References

Technical Support Center: Preventing tert-Butylation Side Reactions During Boc Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting peptide and small molecule synthesis. As Senior Application Scientists, we understand that the removal of the tert-butyloxycarbonyl (Boc) protecting group can sometimes lead to frustrating side reactions. This guide provides in-depth, field-proven insights to help you diagnose, prevent, and resolve issues related to tert-butylation, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected mass addition of +56 Da in my LC-MS analysis after Boc deprotection. What is it?

A: A mass increase of +56 Da is the characteristic signature of a tert-butylation side reaction.[1] During the acid-catalyzed cleavage of the Boc group (typically with trifluoroacetic acid, TFA), a highly reactive tert-butyl cation is generated as a byproduct.[2][3] This electrophilic carbocation can then attack any nucleophilic sites on your deprotected molecule, leading to this unwanted modification.[1][4]

Q2: What is the primary cause of this tert-butylation side reaction?

A: The root cause is the mechanism of Boc deprotection itself. Strong acids like TFA protonate the carbamate oxygen of the Boc group, leading to its cleavage.[1][5] This process liberates the free amine and carbon dioxide, but also generates a stable tertiary carbocation (tert-butyl cation).[6] If not neutralized, this cation will react with the most electron-rich, nucleophilic parts of your molecule.[7][8]

Mechanism of Boc Deprotection and Side Reaction

To effectively troubleshoot, it's crucial to understand the competing reaction pathways.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction Pathway Boc_Protected R-NH-Boc Protonated R-NH-Boc(H+) Boc_Protected->Protonated + H+ (TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid Cleavage tBu_Cation t-Bu+ (tert-Butyl Cation) Protonated:e->tBu_Cation:w Free_Amine R-NH2 (Desired Product) Carbamic_Acid:e->Free_Amine:w - CO2 CO2 CO2 Nucleophile Nu-Substrate (e.g., Trp, Met) Side_Product tBu-Nu-Substrate (+56 Da Side Product) Nucleophile:s->Side_Product:n Electrophilic Attack tBu_Cation_clone:s->Side_Product:n

Boc deprotection pathway and competing tert-butylation side reaction.
Troubleshooting Guide: Diagnosis and Solutions
Q3: Which functional groups and amino acid residues are most susceptible to tert-butylation?

A: Nucleophilic residues are the primary targets for alkylation by the tert-butyl cation. In peptide synthesis, the most vulnerable amino acids are:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which also results in a +56 Da modification.[1][9]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated, though it is generally less reactive than Trp or Met.[1][4]

Other nucleophilic sites, such as electron-rich aromatic rings or thiols in small molecules, are also at risk.[10]

Q4: How can I prevent the formation of these tert-butylation byproducts?

A: The most effective and widely adopted strategy is the addition of scavengers to the deprotection reaction mixture.[4][10] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[3][4] They act as "traps," intercepting and neutralizing the carbocation before it can react with your molecule of interest.[1]

Scavenger_Mechanism tBu_Cation t-Bu+ (tert-Butyl Cation) Neutralized_Product Neutralized Product (e.g., Isobutane, t-Butanol) tBu_Cation->Neutralized_Product Trapped by Substrate Your Molecule (Protected from attack) tBu_Cation->Substrate Side Reaction (Prevented) Scavenger Scavenger (e.g., TIS, H2O, Thiol) Scavenger->Neutralized_Product

The role of scavengers in preventing side reactions.
Q5: How do I choose the right scavenger for my specific molecule?

A: The choice of scavenger is critically dependent on the amino acid composition of your peptide or the functional groups on your small molecule. Using a cocktail of scavengers is often more effective than a single one.

ScavengerTarget Residues ProtectedTypical Concentration (v/v)Mechanism of Action & Notes
Triisopropylsilane (TIS) Trp, Tyr, general carbocations2.5% - 5%A highly effective reducing agent that converts the tert-butyl cation to isobutane.[2] It is considered one of the most potent and clean scavengers.
Triethylsilane (TES) Trp, Tyr, general carbocations2.5% - 5%Similar in function to TIS, TES is also a very effective carbocation scavenger.[1][10]
Water (H₂O) General carbocations2.5% - 5%Traps the tert-butyl cation to form tert-butanol.[4] It is a key component of many standard cleavage cocktails like the popular "Reagent B" (TFA/H₂O/TIS 95:2.5:2.5).[3]
1,2-Ethanedithiol (EDT) Cys, Met, Trp2.5%A strong nucleophile excellent for protecting free thiols (Cys) from alkylation and re-oxidation.[2][11] It also helps protect Met and Trp.[11] Note its strong, unpleasant odor.
Thioanisole Met, Trp5%Specifically recommended for protecting the thioether of Methionine from S-alkylation and the indole ring of Tryptophan.[4]
Phenol Tyr, Arg (Pbf/Pmc groups)5%Acts as a decoy for carbocations, protecting the phenolic ring of Tyrosine.[1] It also assists in the cleavage of arginine protecting groups like Pbf.[11]

Common Scavenger Cocktails:

  • Standard (No sensitive residues): TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]

  • Reagent K (Multiple sensitive residues): TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). This is a powerful cocktail for complex peptides containing Cys, Met, and Trp.

Q6: My Boc deprotection is sluggish or incomplete. What should I do?

A: Incomplete deprotection can be caused by several factors. Here's how to troubleshoot:

  • Insufficient Acid: Ensure you are using a sufficient excess of acid. For difficult deprotections, you can increase the concentration of TFA in your solvent (e.g., from 25% to 50% or even neat TFA), or switch to a stronger acid system like 4M HCl in dioxane.[3][10]

  • Insufficient Reaction Time: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, extend the time.[2] Most deprotections are complete within 1-2 hours at room temperature.[2]

  • Steric Hindrance: If the Boc-protected amine is in a sterically crowded environment, the reaction may be slower.[1][3] In such cases, extending the reaction time or gentle warming (e.g., to 40°C) may be necessary. Crucially, if you increase reaction severity (time, temperature, acid strength), the use of an effective scavenger cocktail becomes even more important to prevent increased side product formation. [1]

Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection

This protocol is a general guideline for removing a Boc group from a soluble compound.

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM) (e.g., 0.1 M concentration).[4] Cool the solution to 0°C in an ice bath.[4]

  • Scavenger Addition: Add the appropriate scavenger(s) based on your substrate's structure (see table above). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (2-3 times).[4]

  • Isolation: The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild basic wash (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection

This protocol describes the final cleavage from the resin, which simultaneously removes the Boc group and most acid-labile side-chain protecting groups.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[11] Wash the resin with DCM to ensure it is swollen and ready for cleavage.[12]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the appropriate cleavage cocktail. For a standard peptide, use TFA/H₂O/TIS (95:2.5:2.5, v/v/v).[12] For more complex peptides, use Reagent K or a custom cocktail.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2-3 mL per 100 mg of resin).[11]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[11]

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.[12]

  • Precipitation: Precipitate the peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (e.g., 10-fold excess).[12]

  • Washing and Drying: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold diethyl ether to remove scavengers and cleaved protecting groups.[12] Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]

Standard experimental workflow for SPPS cleavage and peptide isolation.
References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Boc Deprotection.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
  • Benchchem. (2025). Side reactions of Boc deprotection with scavengers.
  • ACS Publications. (2021).
  • Benchchem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
  • PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
  • Benchchem. (2025). Technical Support Center: Optimizing Boc Deprotection with TFA.
  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.

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Technical Support Center: Synthesis of Seven-Membered Heterocyclic Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of seven-membered heterocyclic rings. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the unique challenges associated with constructing medium-sized rings like oxepines, azepines, and thiepines. The formation of these structures is often hindered by unfavorable entropic factors, transannular strain, and high conformational flexibility, making their synthesis a non-trivial pursuit.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Section 1.1: General Challenges in Intramolecular Cyclizations

Question: My intramolecular cyclization to form a substituted azepine is resulting in very low yields, with significant amounts of starting material recovered and some polymer formation. What is the primary cause and how can I favor the desired 7-membered ring?

Answer: This is a classic problem in the synthesis of medium-sized rings. The primary cause is unfavorable thermodynamics and kinetics. The formation of a seven-membered ring requires bringing two reactive ends of a flexible chain into close proximity, which carries a significant entropic penalty.[2] The intermolecular reaction (leading to dimers and polymers) often becomes kinetically competitive or even dominant over the desired intramolecular cyclization.

Troubleshooting Workflow:

G start Low Yield in 7-Membered Ring Cyclization check_purity Is Starting Material >99% Pure? start->check_purity purify Action: Re-purify Starting Material (Column, Recrystallization, Distillation) check_purity->purify No reaction_type What is the major byproduct? check_purity->reaction_type Yes polymer Dimer/Polymer Formation reaction_type->polymer sm_recovered Starting Material Recovered reaction_type->sm_recovered high_dilution Action: Implement High-Dilution Conditions (See Protocol 1) polymer->high_dilution conditions Action: Modify Reaction Conditions sm_recovered->conditions template Consider Template-Assisted Cyclization (e.g., metal coordination) high_dilution->template temp Increase Temperature (check for degradation) conditions->temp time Increase Reaction Time temp->time catalyst Screen More Active Catalysts/Reagents time->catalyst

Caption: Troubleshooting Decision Tree for Low-Yield Cyclizations.

Core Strategies to Improve Yield:

  • High-Dilution Principle: The most effective strategy is to employ high-dilution conditions. An intramolecular reaction is a first-order process, while intermolecular polymerization is a second-order process. By significantly lowering the concentration of the substrate (typically to 0.001–0.05 M), you can kinetically favor the intramolecular pathway. This is often achieved by the slow addition of the substrate to a large volume of refluxing solvent using a syringe pump over several hours.

  • Increase Temperature: Higher temperatures can sometimes provide the activation energy needed to overcome conformational barriers to cyclization. However, this must be balanced against the potential for product or starting material degradation.

  • Choice of Solvent and Base/Catalyst: The reaction medium can influence the conformation of the acyclic precursor. A solvent that promotes a more "closed" or pre-organized conformation can accelerate cyclization. For base-mediated cyclizations, a stronger, non-nucleophilic base might accelerate the desired reaction over side reactions.

Question: I am attempting a Ring-Closing Metathesis (RCM) to form a dihydrooxepine, but the reaction is sluggish and I observe significant catalyst decomposition. Which catalyst should I be using and what conditions are critical?

Answer: Ring-Closing Metathesis (RCM) is a powerful tool for forming seven-membered rings, but its success is highly dependent on both the substrate and the choice of catalyst.[3] Sluggish reactions and catalyst decomposition often point to issues with substrate purity, atmospheric contaminants, or an inappropriate catalyst choice for your specific substrate.

Key Considerations for RCM:

  • Catalyst Selection: The choice of Grubbs-type catalyst is critical.

    • Grubbs I Generation: Less active but robust. Often insufficient for sterically hindered or electron-deficient olefins.

    • Grubbs II Generation: Features an N-heterocyclic carbene (NHC) ligand, making it significantly more active and suitable for a wider range of substrates, including more hindered ones.[4] This is a common starting point for challenging RCM.

    • Hoveyda-Grubbs II Generation: Offers increased stability and is particularly useful for reactions requiring higher temperatures or longer reaction times. The chelating isopropoxybenzylidene ligand helps prevent catalyst decomposition.[4]

    • Grubbs III Generation (Fast-Initiating): Useful for substrates that are prone to side reactions, as it can promote rapid cyclization.

  • Substrate Purity & Reaction Setup: Ruthenium metathesis catalysts are sensitive to impurities and oxygen.

    • Purity: The diene substrate must be meticulously purified to remove any potential catalyst poisons (e.g., sulfur compounds, phosphines, coordinating solvents from previous steps).

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be rigorously degassed via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Temperature and Solvent: Most RCM reactions are run in non-coordinating solvents like dichloromethane (DCM) or toluene at temperatures ranging from room temperature to 110 °C. If the reaction is sluggish in DCM at reflux, switching to toluene at a higher temperature (80-110 °C) can often promote the reaction.

Catalyst TypeKey FeaturesCommon ApplicationsSensitivities
Grubbs I Lower activity, high functional group tolerance.Simple, unhindered dienes.Air, impurities.
Grubbs II High activity due to NHC ligand.[4]General purpose, hindered substrates, electron-poor olefins.Air, impurities.
Hoveyda-Grubbs II High stability, slower initiation.High-temperature reactions, complex molecules.Air, impurities.
Grubbs III Very fast initiation.Substrates prone to side reactions.Air, impurities.
Section 1.2: Heterocycle-Specific Issues

Question: The synthesis of my target oxepine derivative is challenging due to the instability of the ring system. What causes this instability and what synthetic strategies can bypass it?

Answer: The parent oxepine ring is an antiaromatic 8π electron system that exists in equilibrium with its valence tautomer, benzene oxide.[5] This equilibrium and inherent instability make the isolation and handling of many simple oxepines difficult, as they can readily aromatize to phenolic compounds, especially under thermal or acidic/basic conditions.[5][6]

Stabilization & Synthetic Strategies:

  • Substitution: The stability of the oxepine ring is greatly influenced by its substitution pattern. Electron-withdrawing groups or fusion to aromatic rings (as in dibenzo[b,f]oxepines) can stabilize the system and disfavor the equilibrium towards the arene oxide form.[7]

  • Late-Stage Ring Formation: A common strategy is to carry the oxepine precursor through multiple steps and form the seven-membered ring in one of the final steps of the synthesis. This avoids subjecting the sensitive heterocycle to numerous reaction conditions.

  • Alternative Synthetic Routes:

    • Intramolecular Williamson Ether Synthesis: A classic and reliable method involving the cyclization of a halo-alcohol or similar precursor.

    • [4+3] Cycloadditions: Reactions between a diene and an oxyallyl cation can construct the seven-membered ring directly.

    • Intramolecular Knoevenagel Condensation: As demonstrated in the synthesis of bauhinoxepin C, this cascade reaction can efficiently form the oxepin core from acyclic precursors.[5]

Question: I'm struggling with regioselectivity and stereocontrol during the synthesis of a complex, substituted azepine. Why is this so difficult?

Answer: The difficulty arises from the high conformational flexibility of the seven-membered ring.[8] Unlike rigid five- or six-membered rings, azepine scaffolds can adopt multiple low-energy boat and chair-like conformations that rapidly interconvert at room temperature.[9] This flexibility makes it challenging for reagents to approach the molecule with predictable facial selectivity, leading to poor stereocontrol. Furthermore, the multiple non-equivalent positions on the ring can lead to issues with regioselectivity during functionalization.[8]

Strategies for Enhanced Control:

  • Substrate Control: Introduce bulky substituents or temporary tethers that can lock the ring into a preferred conformation, thereby directing the approach of incoming reagents.

  • Asymmetric Catalysis: Employ chiral catalysts (e.g., transition metal complexes with chiral ligands) that can create a chiral environment around the substrate, enforcing a specific reaction trajectory.[10]

  • Photoredox Catalysis: Recent advances have shown that photoredox-catalyzed intramolecular cyclizations can provide excellent regioselectivity under mild conditions for constructing indole-fused seven-membered N-heterocycles.[11]

Part 2: Experimental Protocols

Protocol 1: General Procedure for High-Dilution Intramolecular Cyclization

This protocol describes a general method for favoring intramolecular cyclization over intermolecular polymerization, suitable for reactions like Williamson ether synthesis or amide bond formation to create seven-membered rings.

1. Equipment Setup:

  • A three-necked round-bottom flask of appropriate volume (e.g., 1 L for a 5 mmol scale reaction) equipped with a reflux condenser, a magnetic stir bar, and a rubber septum.
  • A syringe pump for slow addition.
  • A gas inlet for maintaining an inert atmosphere (Argon or Nitrogen).

2. Reagent and Solvent Preparation:

  • Ensure the acyclic precursor is of the highest possible purity (>99%).
  • Use anhydrous solvent (e.g., THF, acetonitrile, DMF). Degas the main reaction solvent by sparging with argon for 30-60 minutes.
  • Prepare two separate solutions:
  • Solution A: The acyclic precursor dissolved in a minimal amount of anhydrous solvent (e.g., 5 mmol in 50 mL).
  • Solution B (if applicable): The reagent (e.g., base, coupling agent) dissolved in a minimal amount of anhydrous solvent (e.g., 5.5 mmol in 50 mL).

3. Reaction Execution:

  • Add the bulk of the degassed solvent (e.g., 400 mL for a final concentration of 0.01 M) to the reaction flask and heat to reflux under an inert atmosphere.
  • Using the syringe pump, add Solution A (and Solution B, if applicable, via a second syringe pump) to the refluxing solvent over a prolonged period (e.g., 8-12 hours).
  • After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours to ensure complete conversion.

4. Workup and Analysis:

  • Cool the reaction to room temperature.
  • Perform a standard aqueous workup to remove salts and excess reagents.
  • Purify the crude product using column chromatography.
  • Analyze the product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.
Protocol 2: Troubleshooting a Sluggish Ring-Closing Metathesis (RCM) Reaction

This protocol provides a step-by-step guide to diagnose and resolve a poorly performing RCM reaction.

1. Initial Diagnosis (Reaction Monitoring):

  • After 1-2 hours, take a small aliquot from the reaction mixture (under inert conditions).
  • Quench with a few drops of ethyl vinyl ether.
  • Analyze by TLC or LC-MS.
  • Observation A: No reaction. Primarily starting material is observed.
  • Observation B: Partial conversion. A mix of starting material and product is seen.
  • Observation C: Decomposition. Multiple new spots/peaks appear, and the catalyst's characteristic color fades.

2. Troubleshooting Steps:

G cluster_purity Step 1: Verify Purity & Setup cluster_conditions Step 2: Modify Reaction Conditions cluster_catalyst Step 3: Change Catalyst Strategy start Sluggish RCM Reaction Observed purity_check Re-purify diene substrate (filter through activated alumina/silica plug) start->purity_check solvent_check Use freshly degassed, anhydrous solvent purity_check->solvent_check inert_check Ensure a robust inert atmosphere (positive Ar/N2 pressure) solvent_check->inert_check temp_increase Increase Temperature (Switch DCM to Toluene, heat to 80-110 °C) inert_check->temp_increase catalyst_add Add a second portion of fresh catalyst (0.5-1 mol%) temp_increase->catalyst_add catalyst_switch Switch to a more active/stable catalyst (e.g., Grubbs I -> Grubbs II or Hoveyda-Grubbs II) catalyst_add->catalyst_switch

Caption: Workflow for Troubleshooting RCM Reactions.

  • If Observation A or C (No Reaction/Decomposition): The issue is likely catalyst poisoning or immediate decomposition. Start with Step 1: Verify Purity & Setup . Re-run the reaction after ensuring all components are pure and the system is strictly inert.

  • If Observation B (Partial Conversion): The catalyst is active but the reaction is slow. Start with Step 2: Modify Reaction Conditions . Increasing the temperature is often the most effective first step. If the reaction stalls again, a second addition of catalyst may be necessary. If these measures fail, proceed to Step 3: Change Catalyst Strategy and select a more powerful catalyst.

References

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.
  • Methods for the synthesis of oxepines.
  • The synthesis of seven- and eight-membered rings by radical str
  • Formation of Seven-Membered Rings by Ring-Closing Met
  • Azepines, Chemistry, Synthesis and Reactions. STM Journals.
  • Formation of Seven-Membered Rings by Ring-Closing Metathesis of Vinyl Bromides. University of Southampton ePrints.
  • Regioselective Synthesis of Indole-Fused Seven-Membered N-Heterocycles via Photoredox-Catalyzed Intramolecular Cyclization.
  • Recent Developments in the Synthesis of Oxepines.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
  • Ring-closing met
  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.
  • synthesis and reactions of oxepine and thiepine. YouTube.

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Navigating the Labyrinth of Boc Deprotection: A Guide for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is crafted for the discerning researcher navigating the complexities of amine protection chemistry. The tert-butyloxycarbonyl (Boc) group is a stalwart ally in multistep synthesis, yet its removal can be a treacherous step, particularly when your molecule is adorned with acid-sensitive functionalities. Traditional reliance on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can often lead to unintended cleavages, side reactions, and diminished yields.[1]

This technical support center is designed to be your field guide, offering a curated collection of alternative, milder Boc deprotection strategies. We will delve into the causality behind experimental choices, provide validated protocols, and present troubleshooting guidance to ensure the integrity of your hard-won molecules.

Frequently Asked Questions (FAQs)

Here, we address the common queries and concerns that arise when venturing beyond standard acidic deprotection protocols.

Q1: My substrate contains an acid-labile ester/acetal that is being cleaved along with the Boc group using TFA. What are my options?

A1: This is a classic challenge. The use of strong protic acids is non-selective and can be detrimental to other acid-sensitive groups.[2] We recommend exploring non-acidic or milder acidic conditions. Effective alternatives include:

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions, often with greater selectivity.[2]

  • Thermal Deprotection: In the absence of other thermally labile groups, simply heating your compound can induce Boc removal without any added reagents.[2][3]

  • Catalytic Methods: Iron(III) salts have been shown to catalytically and selectively remove the Boc group.[4][5][6][7]

Q2: I'm observing tert-butylation of electron-rich aromatic rings or sulfur-containing residues in my product. How can I prevent this?

A2: The tert-butyl cation generated during acidic Boc deprotection is a potent electrophile that can alkylate nucleophilic sites.[2][8] The most effective solution is the addition of a "scavenger" to the reaction mixture to trap this reactive intermediate. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and thioanisole.[2]

Q3: Are there any environmentally friendly or "green" methods for Boc deprotection?

A3: Yes, the field is increasingly moving towards more sustainable practices. Catalyst-free deprotection using boiling water is a noteworthy green alternative.[3][9][10] This method avoids the use of hazardous acids and organic solvents, and the byproducts are simply carbon dioxide and isobutylene.[3] Additionally, thermal deprotection can sometimes be performed under solvent-free conditions.[11]

Q4: Can I selectively deprotect one Boc group in the presence of another?

A4: Selective deprotection is challenging but achievable. The lability of a Boc group is influenced by the electronic nature of the nitrogen it protects.[2] For instance, a Boc group on an electron-deficient nitrogen (e.g., in an indole) is more labile than one on an alkyl amine. Thermal deprotection in continuous flow has demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature.[12][13][14]

Q5: What are the advantages of using TMSI for Boc deprotection?

A5: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent, particularly beneficial for water-soluble zwitterionic compounds.[2][15][16][17] A key advantage is the potential for direct isolation of the product from the organic reaction medium, circumventing the need for an aqueous workup which can be problematic for water-unstable compounds.[2]

Troubleshooting Guide: When Experiments Go Awry

This section provides direct, actionable advice for specific issues you may encounter in the lab.

Issue Question Recommended Solutions
Incomplete Reaction My alternative Boc deprotection method is not going to completion, even after extended reaction times.Answer: Incomplete reactions can stem from several factors. For thermal methods, ensure the temperature is high enough; some substrates require temperatures up to 250 °C.[11] For Lewis acid methods like ZnBr₂, ensure the reagent is anhydrous, as moisture can inhibit its activity.[18] With catalytic methods, consider increasing the catalyst loading, but be mindful of potential side reactions.
Side Product Formation I'm observing unexpected byproducts that are not related to tert-butylation.Answer: High temperatures in thermal deprotection can sometimes lead to side reactions like elimination or racemization of chiral centers.[3] If this is observed, exploring a lower-temperature method like those using Lewis acids or oxalyl chloride/methanol may be beneficial.[19][20]
Product Isolation Difficulties My deprotected amine is water-soluble, making extraction from an aqueous workup challenging.Answer: This is a common issue, especially with amino acids and peptides. The TMSI deprotection method is particularly well-suited for this, as it can allow for direct precipitation of the zwitterionic product from the organic solvent.[2][15][16][17] Alternatively, for thermal deprotections, avoiding an aqueous workup altogether may be possible.[11]
Reagent Incompatibility My chosen "mild" deprotection reagent is still reacting with another functional group on my molecule.Answer: True orthogonality can be elusive. If a Lewis acid is causing issues, a purely thermal method might be the solution, provided the molecule is thermally stable.[3] Conversely, if heat is the problem, a room temperature method like oxalyl chloride in methanol could be the answer.[19][20] It is crucial to consider the full reactivity profile of your substrate when selecting a method.

A Comparative Overview of Alternative Boc Deprotection Methods

To aid in your decision-making process, the following table summarizes key parameters of the discussed alternative methods.

Method Reagents/Conditions Typical Reaction Time Advantages Limitations
Thermal (Batch) Heat (100-250 °C), optional solvent (e.g., water, toluene, dioxane)10 min - several hoursNo reagents required, environmentally friendly (especially with water), avoids aqueous workup.[3][10][11]High temperatures may not be suitable for thermally sensitive substrates, potential for side reactions.[3]
Thermal (Continuous Flow) Heat (up to 240 °C), various solvents~30 minPrecise temperature control allows for selective deprotection.[12][13][14]Requires specialized equipment.
Lewis Acid (ZnBr₂) ZnBr₂ (typically excess), CH₂Cl₂4 hours - 3 daysMild, non-protic conditions, compatible with some acid-sensitive groups.[18][21][22][23]Can be slow, requires anhydrous conditions.[18]
Lewis Acid (TMSI) TMSI, CH₂Cl₂ or MeCNMinutes to hoursVery mild, excellent for water-soluble zwitterionic products, avoids aqueous workup.[2][15][16][17][24]Reagent is moisture-sensitive.
Catalytic (FeCl₃) Catalytic FeCl₃, CH₂Cl₂Short reaction timesCatalytic, clean reaction, often no purification needed, sustainable.[4][5][6][7][25]May not be suitable for all substrates.
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 hoursMild, room temperature conditions, tolerant of various functional groups.[1][19][20]Stoichiometric reagent, potential formation of carbon monoxide.[20]

Experimental Protocols: Your Guide at the Bench

Here are detailed, step-by-step methodologies for key alternative Boc deprotection experiments.

Protocol 1: Thermal Deprotection in Boiling Water

This protocol is an excellent choice for a "green" and straightforward deprotection of many substrates.[26]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-Boc protected amine in deionized water.[26]

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.[26] Reaction times can vary from 10 minutes to several hours depending on the substrate's reactivity and solubility.[9][26]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will typically have a lower Rf value and can be visualized with a ninhydrin stain.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.[26]

  • Isolation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)

This method is suitable for substrates that are sensitive to protic acids but can tolerate a Lewis acid.

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected substrate in anhydrous dichloromethane (CH₂Cl₂).[2]

  • Reagent Addition: Add anhydrous zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[2][18]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can be lengthy, from a few hours to several days.[18][21]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite.

  • Isolation: The filtrate can be concentrated under reduced pressure. The resulting product is often the hydrobromide salt of the amine.[18]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This room-temperature method is advantageous for substrates with multiple sensitive functional groups.[19][20]

  • Setup: Dissolve the N-Boc substrate (1 equivalent) in methanol at room temperature.[19]

  • Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution.[19][20]

  • Reaction: Stir the reaction at room temperature for 1 to 4 hours.[19][20]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Visualizing Your Workflow: A Decision-Making Guide

Choosing the right deprotection method is critical for success. The following diagram provides a logical workflow to guide your selection process.

Caption: Decision tree for selecting an alternative Boc deprotection method.

The following diagram illustrates a generalized workflow for alternative Boc deprotection methods.

Boc_Deprotection_Workflow substrate N-Boc Protected Substrate method_selection Select Deprotection Method (Thermal, Lewis Acid, etc.) substrate->method_selection reaction Perform Deprotection Reaction method_selection->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup & Purification monitoring->workup Complete product Isolated Deprotected Amine workup->product

Caption: Generalized experimental workflow for Boc deprotection.

By understanding the nuances of these alternative methods and armed with the practical guidance in this document, you are well-equipped to navigate the challenges of Boc deprotection, preserving the integrity of your complex molecules and advancing your research with confidence.

References

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved December 31, 2025, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Water Boc Deprotection | PDF | Amine | Chemical Reactions - Scribd. (n.d.). Scribd. Retrieved December 31, 2025, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014). RSC Advances. Retrieved December 31, 2025, from [Link]

  • Zinc Bromide - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved December 31, 2025, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). National Institutes of Health. Retrieved December 31, 2025, from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). ACS Publications. Retrieved December 31, 2025, from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved December 31, 2025, from [Link]

  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). PubMed. Retrieved December 31, 2025, from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed. (2024). PubMed. Retrieved December 31, 2025, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis - RSC Publishing. (2014). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reage. (n.d.). Tetrahedron Letters. Retrieved December 31, 2025, from [Link]

  • Boiling water-catalyzed neutral and selective N-Boc deprotectionw - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • N‑Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds - The Journal of Organic Chemistry - ACS Figshare. (n.d.). Figshare. Retrieved December 31, 2025, from [Link]

  • Boc Deprotection - ZnBr2 - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved December 31, 2025, from [Link]

  • Boc Deprotection - TMSI - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved December 31, 2025, from [Link]

  • Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved December 31, 2025, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012). Semantic Scholar. Retrieved December 31, 2025, from [Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds - American Chemical Society. (2014). ACS Publications. Retrieved December 31, 2025, from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved December 31, 2025, from [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC. (2021). National Institutes of Health. Retrieved December 31, 2025, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (n.d.). Reddit. Retrieved December 31, 2025, from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022). YouTube. Retrieved December 31, 2025, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

  • Deprotection of a Primary Boc Group under Basic Conditions | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). National Institutes of Health. Retrieved December 31, 2025, from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved December 31, 2025, from [Link]

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How to improve the regioselectivity of azepane functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azepane Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in the functionalization of the azepane scaffold. Azepane derivatives are crucial motifs in medicinal chemistry, and precise control over their substitution patterns is paramount for developing novel therapeutics.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.

I. Directed C-H Functionalization: A Precision Tool

Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct installation of functional groups onto the azepane core, offering a more atom- and step-economical approach compared to traditional methods.[3][4] The key to achieving regioselectivity in these reactions often lies in the use of a directing group (DG), which positions the metal catalyst in proximity to a specific C-H bond.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting a directed C-H arylation on my N-substituted azepane, but I'm getting a mixture of products at the α, β, and γ positions. How can I improve the regioselectivity?

A1: This is a common challenge. The regioselectivity of directed C-H functionalization is a delicate balance of several factors. Here’s a systematic approach to troubleshooting:

  • The Directing Group is Key: The nature of your directing group is the primary determinant of regioselectivity.

    • For α-Functionalization (C2): Directing groups attached directly to the nitrogen, such as picolinamides or 2-pyridylsulfonyl groups, are highly effective at directing functionalization to the C-H bonds adjacent to the heteroatom.[5][6]

    • For β- and γ-Functionalization (C3 and C4): Achieving selectivity at these more remote positions often requires a directing group attached to a substituent on the azepane ring itself, or a longer, more flexible directing group on the nitrogen. Judicious choice of an exocyclic directing group is crucial for site-selective β- and γ-arylations.[6] For instance, amide directing groups derived from aliphatic carboxylic acids can favor β-arylation, while "reversed amides" from aliphatic amines can direct to the γ-position.[6]

  • Catalyst System Optimization:

    • Metal and Ligand: Palladium catalysts are widely used for C-H arylations.[6] However, rhodium and ruthenium catalysts can offer different selectivity profiles.[7][8] The choice of ligand is also critical. Bulky, electron-rich phosphine ligands can influence the steric environment around the metal center, favoring one position over another.

    • Oxidant and Additives: The oxidant (e.g., Ag₂O, benzoquinone) and additives (e.g., pivalic acid) can significantly impact the reaction outcome. Pivalic acid, for instance, can act as a proton shuttle and influence the rate-determining C-H activation step.[9]

  • Reaction Conditions:

    • Solvent: Solvent polarity can affect the conformation of the substrate-catalyst complex and thus the regioselectivity. Screen a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc).

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable transition state leading to a single regioisomer.

Q2: My directed C-H functionalization reaction is giving very low yields. What are the likely causes?

A2: Low yields can be frustrating. Here are some common culprits and their solutions:

  • Catalyst Inactivation: The Lewis basic nitrogen of the azepane can coordinate to the metal catalyst, leading to inactivation.[5]

    • Solution: Ensure your nitrogen is protected with a suitable directing group that also serves as a protecting group. If the directing group is not sufficient, you may need to use a stronger coordinating group or increase the catalyst loading.

  • Substrate Purity: Impurities in your azepane starting material can poison the catalyst.

    • Solution: Purify your starting material meticulously. Techniques like flash chromatography, distillation, or recrystallization are essential.

  • Incorrect Reaction Conditions:

    • Solution: Systematically re-evaluate your reaction setup. Ensure all reagents are anhydrous if the reaction is moisture-sensitive. Degas your solvents to remove oxygen, which can oxidize the catalyst. Confirm the reaction temperature is optimal.

  • Steric Hindrance: Bulky substituents on the azepane ring near the target C-H bond can impede the approach of the catalyst.

    • Solution: If possible, redesign your synthesis to introduce bulky groups after the C-H functionalization step. Alternatively, a catalyst with a smaller ligand set might be more effective.

Representative Protocol: Palladium-Catalyzed α-Arylation of an N-Acyl Azepane

This protocol is a general guideline for the directed C-H arylation at the C2 position of an N-acyl protected azepane.

Materials:

  • N-Acyl azepane (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • Phosphine ligand (e.g., SPhos) (10 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed vial

Procedure:

  • To a Schlenk flask, add the N-acyl azepane, aryl halide, Pd(OAc)₂, phosphine ligand, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision-Making Workflow for Directed C-H Functionalization

Caption: Troubleshooting workflow for directed C-H functionalization.

II. Photoredox Catalysis: A Mild Approach

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, proceeding through radical intermediates under mild conditions.[10] This approach can offer unique regioselectivity compared to traditional transition-metal catalysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying a photoredox-catalyzed Minisci-type reaction to functionalize my azepane, but the reaction is not working. What should I check?

A1: Photoredox reactions have several critical parameters that need to be optimized for success.

  • Photocatalyst Selection: The choice of photocatalyst is crucial and depends on the redox potentials of your substrates. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes. Ensure the excited state of your photocatalyst is sufficiently oxidizing or reducing to engage your substrate.

  • Light Source: The wavelength and intensity of the light source must be appropriate for exciting your chosen photocatalyst. LED lamps are often preferred for their narrow emission spectra and consistent output.

  • Solvent and Degassing: Solvents should be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. Common solvents include acetonitrile, DMF, and DMSO.

  • Reaction Concentration: These reactions are often sensitive to concentration. If the reaction is too dilute, intermolecular processes can be slow. If too concentrated, side reactions or catalyst decomposition may occur.

Q2: My photoredox reaction is producing a complex mixture of products. How can I improve selectivity?

A2: Poor selectivity in radical reactions is often due to competing reaction pathways.

  • Control of Radical Generation: The method of radical generation is key. For C-H functionalization of amines, strategies often involve hydrogen atom transfer (HAT) or the formation of an N-centered radical which can then undergo further reactions.[10]

  • Additives: The addition of a Brønsted or Lewis acid can protonate the azepane nitrogen, making the α-C-H bonds more susceptible to HAT and promoting a Minisci-type addition.

  • Temperature: While photoredox reactions are often run at room temperature, cooling the reaction can sometimes suppress undesired side reactions.

General Protocol for Photoredox-Catalyzed C-H Functionalization

Materials:

  • Azepane derivative (1.0 eq)

  • Coupling partner (e.g., heteroaromatic) (1.5 eq)

  • Photocatalyst (e.g., fac-Ir(ppy)₃) (1-2 mol%)

  • Oxidant or reductant (if required by the catalytic cycle)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk flask or sealed vial wrapped in aluminum foil (to exclude ambient light)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a Schlenk flask, combine the azepane derivative, coupling partner, and photocatalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in front of the light source (with cooling if necessary) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and work up as described in the previous protocol.

  • Purify the product by column chromatography.

III. Ring Expansion & Rearrangement Strategies

Classic name reactions like the Beckmann and Schmidt rearrangements provide powerful methods for constructing the azepane core from smaller ring systems, often with inherent challenges in controlling regioselectivity.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a Beckmann rearrangement on a 2-substituted cyclohexanone oxime to synthesize a 7-substituted azepan-2-one, but I am getting a mixture of two regioisomeric lactams. How can I control the migration?

A1: The regioselectivity of the Beckmann rearrangement is determined by which group anti-periplanar to the oxime's hydroxyl group migrates.

  • Stereochemistry of the Oxime: The key is to control the E/Z stereochemistry of the oxime precursor. This can often be influenced by the conditions used for the oximation reaction.

  • Choice of Rearrangement Conditions: The choice of acid catalyst (e.g., PPA, H₂SO₄, or milder Lewis acids) and reaction temperature can influence the outcome. In some cases, milder conditions can prevent equilibration of the oxime isomers before rearrangement.

  • Substituent Effects: The migratory aptitude of the groups at the α-position can also play a role, although the anti-periplanar requirement is generally dominant.

Q2: My Schmidt reaction of a hydrazoic acid with a cyclohexanone is giving poor regioselectivity. What are my options?

A2: Similar to the Beckmann rearrangement, the Schmidt reaction's regioselectivity can be challenging to control.

  • Reaction Temperature: The reaction temperature can have a significant impact on the ratio of isomeric products. Lower temperatures often favor the formation of one isomer. For example, in the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones, lower temperatures favored the formation of pyrano[3,2-c]azepines, while higher temperatures gave a mixture with the isomeric pyrano[3,2-b]azepines.[12]

  • Acid Catalyst: The nature and concentration of the acid catalyst (e.g., H₂SO₄, TFA) can influence the transition state of the rearrangement.

Comparative Data on Regioselectivity in Rearrangement Reactions
ReactionSubstrateConditionsProduct AProduct BRegioselectivity (A:B)Reference
Schmidt Reaction5,6,7,8-Tetrahydro-2H-1-benzopyran-2-oneNaN₃, H₂SO₄, CHCl₃, -15 °CPyrano[3,2-c]azepinePyrano[3,2-b]azepine>95:5[12]
Schmidt Reaction5,6,7,8-Tetrahydro-2H-1-benzopyran-2-oneNaN₃, H₂SO₄, CHCl₃, 35 °CPyrano[3,2-c]azepinePyrano[3,2-b]azepine~70:30[12]
Logical Flow for Rearrangement Strategy

Caption: Decision process for regioselective azepanone synthesis.

This technical support guide provides a starting point for addressing the challenges of regioselective azepane functionalization. Successful outcomes in this area of research rely on a systematic and informed approach to experimental design and troubleshooting.

References

  • Zha, G.-F., Long, S., Chen, W., & Xia, C. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Davies, H. M. L., & Du Bois, J. (2019). Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles. Request PDF. [Link]

  • Beng, T. K., Langevin, S., Braunstein, H., & Khim, M. (2016). Regiocontrolled synthesis of (hetero)aryl and alkenyl dehydropyrrolidines, dehydropiperidines and azepenes by Ru-catalyzed, heteroatom-directed α-C-H activation/cross-coupling of cyclic enamides with boronic acids. Organic & Biomolecular Chemistry, 14(3), 830-834. [Link]

  • Schnürch, M., Dastbaravardeh, N., Ghobrial, M., Mrozek, B., & Mihovilovic, M. D. (2011). Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Current Organic Chemistry, 15(15), 2694-2730. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Journal of the American Chemical Society, 139(38), 13278-13295. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • René, O., Stepek, I. A., Gobbi, A., Fauber, B. P., & Gaines, S. (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. The Journal of Organic Chemistry, 80(20), 10218-10225. [Link]

  • Procter, D. J., & Co. (2019). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. [Link]

  • Požgan, F., Polanc, S., & Kočevar, M. (2001). Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. ARKIVOC, 2001(5), 67-75. [Link]

  • Chen, Y., & Diao, T. (2022). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 122(16), 13426-13478. [Link]

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Technical Support Center: Minimizing Epimerization in Chiral Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereochemical Integrity. This guide is designed for researchers, medicinal chemists, and process development scientists working with chiral azepanes. Epimerization, the inversion of a single stereocenter in a diastereomer, is a critical challenge that can compromise the efficacy, safety, and patentability of novel chemical entities. This resource provides in-depth, field-proven insights to help you diagnose, troubleshoot, and—most importantly—prevent unwanted epimerization in your synthetic routes.

Understanding the Enemy: The Mechanism of Epimerization

Before troubleshooting a problem, it's essential to understand its root cause. In the context of chiral azepanes, epimerization most frequently occurs at a stereocenter alpha (α) to an activating group, such as a carbonyl (ester, amide, ketone), a nitro group, or even the ring nitrogen itself under certain conditions.

The most common mechanism is base-catalyzed epimerization, which proceeds through the formation of a planar, achiral enolate or a similar carbanionic intermediate.[1][2]

Key Steps in Base-Catalyzed Epimerization:

  • Deprotonation: A base abstracts an acidic proton from the chiral carbon, creating a planar, resonance-stabilized carbanion (e.g., an enolate).[1]

  • Loss of Chirality: The resulting intermediate is planar and achiral.

  • Reprotonation: The intermediate is reprotonated. This can occur from either face of the planar structure.

  • Outcome: If reprotonation occurs on the opposite face from the original configuration, an epimer is formed, leading to a loss of stereochemical purity.[2]

Caption: Base-catalyzed epimerization workflow.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter in the lab.

Q1: I'm performing a base-mediated intramolecular cyclization to form my azepane ring, and I'm seeing significant loss of enantiomeric excess (ee). What's happening?

This is a classic problem. The base used to facilitate the cyclization is likely causing epimerization at a stereocenter alpha to an activating group in your linear precursor.[3]

Troubleshooting Workflow:

Troubleshooting_Cyclization Problem Problem: Loss of ee during base-mediated cyclization Cause Probable Cause: Base-catalyzed epimerization of the linear precursor Problem->Cause Step1 Action 1: Lower Reaction Temperature Cause->Step1 Step2 Action 2: Change the Base Cause->Step2 Step3 Action 3: Modify the Solvent Cause->Step3 Step4 Action 4: Reduce Reaction Time Cause->Step4 Result1 Lower temp decreases the rate of deprotonation/reprotonation. Step1->Result1 Why? Result2 Switch to a weaker or sterically hindered base. Step2->Result2 Why? Result3 Aprotic, non-polar solvents can disfavor proton exchange. Step3->Result3 Why? Result4 Minimize product exposure to epimerizing conditions. Step4->Result4 Why?

Caption: Troubleshooting workflow for cyclization-induced epimerization.

Detailed Solutions:

  • Lower the Temperature: Epimerization is often a thermodynamically controlled process. Reducing the temperature can significantly slow the rate of deprotonation, favoring the kinetically controlled (and desired) product.[4]

  • Change the Base: The choice of base is critical. Strong, non-hindered bases like sodium ethoxide or potassium tert-butoxide are common culprits.[3]

    • Switch to: A weaker organic base like triethylamine (TEA) or a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3][4]

  • Solvent Choice: The solvent can influence the stability of the enolate intermediate and facilitate proton exchange.[4][5] Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over polar, protic solvents like ethanol.[3][4]

Parameter Condition Prone to Epimerization Recommended Condition for Stereopreservation Rationale
Base NaOEt, KOtBu, NaOH[3]DIPEA, TEA, DBU, Proton SpongeWeaker/hindered bases are less likely to abstract the α-proton.[4]
Temperature > 25°C (Room Temp) or Reflux-78°C to 0°CLower energy minimizes overcoming the activation barrier for epimerization.[4]
Solvent Ethanol, Methanol (Protic)DCM, THF, Toluene (Aprotic)Aprotic solvents do not facilitate proton transfer to/from the intermediate.[4]
Reaction Time Prolonged (>24h)As short as possible (monitor by TLC/LC-MS)Reduces the time the product is exposed to epimerizing conditions.[3]
Q2: My chiral azepane is stable, but epimerizes during a subsequent reaction, like a deprotection step. What should I do?

This indicates that your chiral center is labile under the specific conditions of the subsequent reaction (e.g., strongly acidic or basic).

Solutions:

  • Protecting Group Strategy: The issue may be the deprotection conditions, not the protecting group itself.

    • If you are removing a Boc group with strong acid (e.g., neat TFA), consider milder conditions if the stereocenter is acid-labile.

    • If you are removing an ester with a strong base (e.g., LiOH, NaOH), this is a high-risk step. Consider enzymatic hydrolysis or a different protecting group for that functionality that can be removed under neutral conditions (e.g., hydrogenolysis of a benzyl ester).

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different, non-epimerizing conditions.[6] For example, if you have a Boc-protected amine and a methyl ester, you can selectively hydrolyze the ester without affecting the Boc group.

  • Bulky Protecting Groups: For the azepane nitrogen, a bulky protecting group like the 9-(9-phenylfluorenyl) (Pf) group can sterically hinder the approach of a base to an adjacent α-proton.[3]

Proactive Strategies for Stereopreservation

The best way to deal with epimerization is to prevent it from happening in the first place.

Protocol: General Procedure for a Base-Mediated Intramolecular Cyclization with Minimized Epimerization

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the linear precursor (1.0 equiv) and anhydrous, aprotic solvent (e.g., THF or DCM, to make a 0.1 M solution).

  • Cooling: Cool the solution to a low temperature, typically -78°C (dry ice/acetone bath) or -20°C.

  • Base Addition: Slowly add a solution of a sterically hindered, non-nucleophilic base, such as DIPEA (1.5 equiv), dropwise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Check for the consumption of the starting material.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl at the low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography. Immediately analyze the enantiomeric or diastereomeric excess by chiral HPLC or SFC.

Alternative Synthetic Routes

If epimerization remains a persistent issue, consider redesigning the synthesis to avoid the problematic step. For instance, an asymmetric reductive amination can be a highly enantioselective method to form the azepane ring directly, avoiding a base-mediated cyclization of a precursor with a labile stereocenter.[3] Other modern methods, such as palladium-catalyzed ring expansions or osmium-catalyzed aminohydroxylations, offer excellent stereocontrol.[7][8][9]

Analytical Confirmation: How to Detect Epimerization

You cannot fix a problem you cannot see. Accurate measurement of stereochemical purity is paramount.

  • Chiral Chromatography (HPLC/SFC): This is the gold standard for separating and quantifying enantiomers and diastereomers. Method development is crucial to find the right column and mobile phase.

  • NMR Spectroscopy: While standard ¹H NMR may not resolve epimers, using a chiral shift reagent can sometimes induce separation of signals. For diastereomers, differences in chemical shifts or coupling constants are often observable.

  • Pre-column Derivatization: Derivatizing your chiral azepane with a chiral agent (e.g., Mosher's acid chloride) creates diastereomers that can often be separated by standard achiral chromatography (GC or LC) and quantified.[10]

References

  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. Benchchem.
  • Highly stereospecific epimerization of alpha-amino acids: conducted tour mechanism. PubMed.
  • Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine. Benchchem.
  • Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives. Benchchem.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Publications.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC - NIH.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis. Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis.
  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate.
  • Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines.
  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate.
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Epimerisation in Peptide Synthesis. MDPI.
  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate.
  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC - PubMed Central.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • 7.4 Racemization Assays.
  • Methionine epimerization in cyclic peptides. RSC Publishing.
  • Technical Support Center: Strategies to Minimize Epimerization During Synthesis. Benchchem.
  • How to reduce epimerization in Chiral molecule? ResearchGate.
  • Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.
  • Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC - PubMed Central.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Photocatalyzed Epimerization of Quaternary Stereocenters. PMC - NIH.
  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI.

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Validation & Comparative

The Tale of Two Rings: A Comparative Guide to Azepane and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for crafting effective therapeutics. Among these, the six-membered piperidine ring is a near-ubiquitous feature, celebrated for its favorable physicochemical properties and synthetic tractability. However, its seven-membered homolog, azepane, is emerging from the shadows as a valuable, albeit less common, alternative for scaffold hopping and property modulation. This guide provides an in-depth, objective comparison of the azepane and piperidine scaffolds, synthesizing structural analysis, experimental data, and strategic considerations to inform rational drug design. We will explore the critical differences in their conformational flexibility, basicity, and lipophilicity, and illustrate how these distinctions translate into tangible impacts on pharmacological activity, ADME properties, and synthetic accessibility.

Introduction: The Strategic Choice of a Saturated Heterocycle

The selection of a core scaffold is a pivotal decision in the drug discovery process. Saturated heterocycles, like piperidine and azepane, are prized for their ability to confer desirable properties upon a molecule. They provide a three-dimensional framework that can orient substituents into specific vectors to optimize interactions with a biological target, while also influencing fundamental characteristics like solubility, metabolic stability, and bioavailability.[1]

Piperidine is often considered the "gold standard" in this class, present in a vast number of clinically approved drugs.[2][3][4] Its rigid, well-defined chair conformation provides a predictable and stable platform for substituent placement. In contrast, the azepane ring, with less than 1% representation in marketed drugs, offers a different proposition.[5] Its larger ring size introduces greater conformational flexibility—a double-edged sword that can be strategically leveraged to explore a wider conformational space or, conversely, introduce an entropic penalty upon binding. This guide will dissect these trade-offs, providing the data and context necessary for researchers to decide when to adhere to the well-trodden path of piperidine and when to venture into the more flexible territory of azepane.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The single-carbon ring expansion from piperidine to azepane induces significant changes in the scaffold's fundamental properties. These differences are critical to understanding their divergent roles in medicinal chemistry.

PropertyPiperidineAzepaneCausality and Implication in Drug Design
Ring Size 6-membered7-memberedThe additional methylene group in azepane increases molecular weight and significantly enhances conformational flexibility.
Dominant Conformation Chair[6]Twist-Chair[7]Piperidine's rigid chair offers two well-defined substituent vectors (axial, equatorial). Azepane's flexible twist-chair and low-energy interconverting conformers (e.g., boat-chair) allow substituents to sample a larger volume of 3D space.
Basicity (pKa of conjugate acid) ~11.0[6]~11.2Azepane is slightly more basic. This can influence salt formation, solubility at physiological pH, and potential interactions with acidic residues in a binding pocket.
Lipophilicity (Calculated logP) 1.21.5The extra CH₂ group makes azepane inherently more lipophilic, which can impact permeability, protein binding, and metabolic clearance.
Synthetic Accessibility HighModerate to LowPiperidines are readily synthesized via numerous robust methods like pyridine hydrogenation and reductive amination.[3] Azepanes often require more complex, multi-step routes such as Beckmann rearrangement or ring-expansion strategies.[8][9]
Prevalence in FDA-Approved Drugs Very High (>70 drugs)[2]Low (>20 drugs)[5]Reflects the historical ease of synthesis and well-understood property profile of piperidine, but also highlights the novelty and intellectual property potential of azepane scaffolds.[10]
The Critical Role of Conformational Flexibility

The most profound difference between the two scaffolds lies in their conformational landscape. The piperidine ring exists predominantly in a rigid chair conformation, which interconverts via a high-energy twist-boat intermediate. This rigidity provides a stable and predictable platform for positioning functional groups.

The azepane ring, however, is significantly more flexible. High-level electronic structure calculations have shown that its lowest energy conformation is a twist-chair .[7] This conformation can readily interconvert through other low-energy forms, such as the boat-chair, creating a dynamic system where substituents can sweep through a broader arc of chemical space.

This increased flexibility can be advantageous for exploring the topology of a binding pocket, potentially identifying novel interactions that a rigid piperidine scaffold cannot achieve. However, this freedom comes at a cost: upon binding to a target, the flexible azepane ring must adopt a single, constrained conformation, resulting in a greater entropic penalty compared to the pre-organized piperidine ring. This can lead to a reduction in binding affinity if the enthalpic gains from new interactions do not outweigh the entropic loss.

Implications for Drug Design and ADMET Properties

The choice between an azepane and piperidine scaffold has far-reaching consequences for a drug candidate's biological activity and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Impact on Binding Affinity and Selectivity

The differing 3D shapes and substituent vectors of the two rings can profoundly affect target engagement.

  • Piperidine : Offers precise, predictable positioning of substituents. This is ideal for optimizing well-understood interactions where the binding pocket is clearly defined.

  • Azepane : The ability of its substituents to explore a wider range of spatial orientations can be a powerful tool for "scaffold hopping" or for targets with less defined or more malleable binding sites. This can sometimes lead to the discovery of unexpected potency or a novel selectivity profile.

Influence on ADME Properties

The subtle shifts in pKa and logP between the scaffolds can have a significant impact on pharmacokinetics.

  • Solubility and Permeability : Azepane's slightly higher lipophilicity may enhance membrane permeability but could decrease aqueous solubility. Its higher basicity can be leveraged for salt formation to improve solubility, but it also means it will be more extensively protonated at physiological pH, which can hinder passive diffusion across membranes.

  • Metabolic Stability : The piperidine ring is generally considered metabolically robust, though its stability is highly dependent on substitution patterns.[11] The larger, more flexible, and more lipophilic azepane ring may present a different profile for metabolic enzymes like Cytochrome P450s. While specific data is sparse, increased lipophilicity is often correlated with increased metabolic clearance. However, in some cases, the unique conformations of an azepane might shield otherwise susceptible positions from enzymatic attack. For instance, one study noted that incorporating a hydroxyethyl substituent onto an azepane scaffold improved its metabolic stability.[12]

Case Studies: Piperidine vs. Azepane in Action

Direct experimental comparisons provide the clearest illustration of the strategic trade-offs between these scaffolds.

Case Study 1: Histamine H₃ Receptor Antagonists

In a study developing novel antagonists for the human histamine H₃ receptor, researchers synthesized and evaluated a series of biphenyloxy-alkyl derivatives of both piperidine and azepane.[13] This allowed for a direct comparison of the scaffolds while keeping the pharmacophoric elements constant.

Key Findings:

  • The highest affinity compound in the entire study was an azepane derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane , with a Kᵢ value of 18 nM.

  • A direct comparison of para-biphenyl derivatives with a five-carbon linker showed comparable high affinity for both scaffolds:

    • Piperidine analog (14): Kᵢ = 25 nM

    • Azepane analog (16): Kᵢ = 34 nM

  • Both the piperidine and azepane derivatives were found to be effective antagonists in functional assays and demonstrated favorable in vivo and safety profiles.[13]

Expert Interpretation: This study demonstrates that for the H₃ receptor, the larger azepane ring is well-tolerated and can even lead to superior affinity. The comparable activities of analogs 14 and 16 suggest that the additional flexibility of the azepane ring did not impose a significant entropic penalty, and both scaffolds could effectively position the key biphenyl pharmacophore for receptor binding. This serves as a powerful example of azepane being a highly viable alternative to piperidine.

Case Study 2: Norepinephrine and Dopamine Uptake Inhibitors

Another study investigated azepine and piperidine analogues as dual inhibitors of the norepinephrine (NET) and dopamine (DAT) transporters.[12] This research provides a valuable comparison of how the two scaffolds influence activity at related monoamine transporters.

Key Findings:

  • The investigation explicitly examined piperidine analogues with substitution patterns similar to those in the azepine series to allow for a direct comparison.

  • Potent dual inhibitors were identified within both the piperidine and azepine/azepane series.

  • For a specific benzofuran derivative, the piperidine analog 21a provided an excellent profile with Kᵢ values of 4.2 nM at NET and 6.3 nM at DAT, showing the desired equipotency.[12]

  • An N-demethylated azepane analog 8b also showed potent activity (Kᵢ = 3.6 nM at NET) but was more selective over DAT.

Expert Interpretation: This work highlights how the choice of scaffold can tune selectivity between related targets. While both scaffolds could produce potent inhibitors, the piperidine core in this specific chemical context was better suited for achieving the desired dual-target profile of NET/DAT equipotency. This underscores the importance of empirical testing, as the optimal scaffold is highly dependent on the specific target and the desired activity profile.

Experimental Protocols for Scaffold Synthesis and Evaluation

The disparity in synthetic accessibility is a major practical consideration when choosing between these scaffolds. Below are representative, generalized protocols for accessing each core and for evaluating key physicochemical properties.

Protocol 1: Synthesis of an N-Substituted Piperidine via Reductive Amination

Reductive amination is a robust and widely used method for preparing substituted piperidines.[7]

Workflow Diagram: Reductive Amination

G A Glutaraldehyde (or other 1,5-dicarbonyl) C Intermediate Iminium Ions A->C B Primary Amine (R-NH2) B->C E N-Substituted Piperidine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) G A Substituted Cyclohexanone C Cyclohexanone Oxime A->C B Hydroxylamine B->C E Caprolactam Derivative (7-membered lactam) C->E Rearrangement D Acid Catalyst (e.g., H2SO4, PPA) G Substituted Azepane E->G Reduction F Reducing Agent (e.g., LiAlH4, LAH) G cluster_0 pKa Determination cluster_1 logD Determination A Dissolve compound in water/co-solvent B Potentiometric Titration with acid/base A->B C Analyze Titration Curve B->C D Calculate pKa C->D E Partition compound between Octanol and Buffer (pH 7.4) F Separate Layers E->F G Quantify concentration in each layer (HPLC-UV) F->G H Calculate logD G->H

Sources

The Chemist's Compass: Navigating Alternatives to Boc for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Protecting Group Strategy

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules containing the azepane scaffold is a recurring challenge. This seven-membered saturated heterocycle is a key structural motif in numerous pharmacologically active compounds.[1] The nucleophilic nature of the secondary amine in azepane necessitates the use of a protecting group to ensure chemoselectivity during synthetic transformations.[2] While the tert-butoxycarbonyl (Boc) group has been a workhorse in this field, its lability under acidic conditions can be a significant limitation in multi-step syntheses.

This guide provides an in-depth comparison of alternative protecting groups to Boc for azepane synthesis. We will delve into the practical considerations, experimental nuances, and strategic advantages of the Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), 2-Nitrobenzenesulfonyl (Nosyl), and p-Toluenesulfonyl (Tosyl) groups. By understanding the unique reactivity profiles of these alternatives, chemists can design more robust and efficient synthetic routes.

The Limitations of Boc: Why Seek Alternatives?

The widespread use of the Boc protecting group stems from its straightforward introduction and its generally clean cleavage under acidic conditions (e.g., trifluoroacetic acid). However, this acid lability is also its primary drawback. In complex syntheses where acid-sensitive functional groups are present or when multiple acidic steps are required, premature or undesired deprotection of the Boc group can lead to side reactions and reduced yields. This necessitates the exploration of orthogonal protecting group strategies.[3]

A Comparative Overview of Alternative Protecting Groups

The choice of a protecting group is a critical strategic decision in synthesis design. It is dictated by the stability of the group to various reaction conditions and the orthogonality of its deprotection method relative to other functional groups in the molecule.[3][4] The following sections provide a detailed analysis of viable alternatives to the Boc group for azepane synthesis.

The Carboxybenzyl (Cbz or Z) Group: A Classic Choice

The Cbz group is a stalwart in amine protection, valued for its stability under a wide range of conditions and its removal via catalytic hydrogenolysis.[5][6]

Introduction: The Cbz group is typically introduced by reacting azepane with benzyl chloroformate (Cbz-Cl) under basic conditions.[5]

Cleavage: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and highly selective method.[5][6] This process generates toluene and carbon dioxide as benign byproducts.[6] Alternative reductive methods, such as transfer hydrogenation with ammonium formate, can also be employed to avoid the use of gaseous hydrogen.[7] Strong acidic conditions, like HBr in acetic acid, can also cleave the Cbz group, but this negates its orthogonality to acid-labile groups.[6]

Orthogonality: The Cbz group is orthogonal to the Boc group, as it is stable to the acidic conditions used for Boc removal.[3][4] It is also generally stable to the basic conditions used for Fmoc cleavage.[4]

Considerations: The primary limitation of the Cbz group is its incompatibility with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing moieties. The palladium catalyst can also be sensitive to poisoning.

Protection & Deprotection of Azepane with Cbz

cluster_protection Protection cluster_deprotection Deprotection Azepane Azepane Cbz_Azepane N-Cbz-Azepane Azepane->Cbz_Azepane Cbz-Cl, Base Deprotected_Azepane Azepane Cbz_Azepane->Deprotected_Azepane H₂, Pd/C

Caption: Protection and deprotection of azepane using the Cbz group.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Alternative

The Fmoc group is a cornerstone of solid-phase peptide synthesis and offers excellent orthogonality to acid-labile protecting groups like Boc.[8][9]

Introduction: Fmoc protection of azepane can be achieved by reacting it with Fmoc-Cl or Fmoc-OSu under basic conditions.

Cleavage: The defining feature of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in DMF.[8][10] The deprotection proceeds via a β-elimination mechanism.

Orthogonality: The Fmoc group is completely orthogonal to the Boc and Cbz groups, as it is stable under the acidic and hydrogenolytic conditions used for their removal, respectively.[4][10]

Considerations: The basic conditions required for Fmoc removal can be incompatible with base-sensitive functional groups in the molecule. Also, the dibenzofulvene byproduct generated during deprotection can sometimes lead to side reactions if not effectively scavenged by piperidine.[10]

Protection & Deprotection of Azepane with Fmoc

cluster_protection Protection cluster_deprotection Deprotection Azepane Azepane Fmoc_Azepane N-Fmoc-Azepane Azepane->Fmoc_Azepane Fmoc-Cl, Base Deprotected_Azepane Azepane Fmoc_Azepane->Deprotected_Azepane 20% Piperidine/DMF

Caption: Protection and deprotection of azepane using the Fmoc group.

The Allyloxycarbonyl (Alloc) Group: Palladium-Mediated Deprotection

The Alloc group provides a unique deprotection pathway that is orthogonal to both acid- and base-labile protecting groups.[11]

Introduction: The Alloc group can be introduced by treating azepane with allyl chloroformate (Alloc-Cl) in the presence of a base.

Cleavage: The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or dimethylamine-borane complex.[12][13][14] This palladium-catalyzed deprotection proceeds via the formation of a π-allyl palladium complex.[14] Microwave-assisted deprotection can significantly accelerate the reaction.[15]

Orthogonality: The Alloc group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage, making it an excellent choice for complex syntheses requiring multiple orthogonal protecting groups.[11]

Considerations: The cost of the palladium catalyst and the potential for metal contamination of the final product are factors to consider. The reaction is also air-sensitive and should be carried out under an inert atmosphere.[11]

Protection & Deprotection of Azepane with Alloc

cluster_protection Protection cluster_deprotection Deprotection Azepane Azepane Alloc_Azepane N-Alloc-Azepane Azepane->Alloc_Azepane Alloc-Cl, Base Deprotected_Azepane Azepane Alloc_Azepane->Deprotected_Azepane Pd(PPh₃)₄, Scavenger

Caption: Protection and deprotection of azepane using the Alloc group.

Sulfonyl-Based Protecting Groups: Nosyl (Ns) and Tosyl (Ts)

Sulfonamides offer a robust way to protect amines, with distinct cleavage methods compared to carbamate-based protecting groups.

Introduction: The nosyl group is introduced by reacting azepane with 2-nitrobenzenesulfonyl chloride in the presence of a base.

Cleavage: A key advantage of the nosyl group is its cleavage under mild, nucleophilic conditions, typically with a thiol (e.g., thiophenol) and a base.[16][17] This deprotection proceeds via an aromatic nucleophilic substitution mechanism.[16] The use of solid-supported thiols can simplify purification.[18]

Orthogonality: The nosyl group is stable to acidic conditions used for Boc removal and hydrogenolysis conditions for Cbz cleavage, making it a valuable orthogonal protecting group.[18]

Considerations: The use of odorous thiols can be a practical drawback, although odorless alternatives are being developed.[19]

Introduction: The tosyl group is installed by reacting azepane with p-toluenesulfonyl chloride (Ts-Cl) and a base.

Cleavage: Deprotection of N-tosyl azepanes is more challenging than for nosylamides and typically requires harsh reductive conditions, such as sodium in liquid ammonia or sodium naphthalenide.[20] Milder methods using samarium iodide have also been reported.[21] Acidic cleavage with reagents like HBr in acetic acid is also possible.

Orthogonality: The tosyl group is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This stability can be advantageous in some synthetic routes but also makes its removal difficult.

Considerations: The harsh conditions required for tosyl group cleavage can limit its applicability in the presence of sensitive functional groups.

Protection & Deprotection with Nosyl and Tosyl Groups

cluster_protection_ns Nosyl Protection cluster_deprotection_ns Nosyl Deprotection cluster_protection_ts Tosyl Protection cluster_deprotection_ts Tosyl Deprotection Azepane_Ns Azepane Ns_Azepane N-Nosyl-Azepane Azepane_Ns->Ns_Azepane Ns-Cl, Base Deprotected_Azepane_Ns Azepane Ns_Azepane->Deprotected_Azepane_Ns Thiol, Base Azepane_Ts Azepane Ts_Azepane N-Tosyl-Azepane Azepane_Ts->Ts_Azepane Ts-Cl, Base Deprotected_Azepane_Ts Azepane Ts_Azepane->Deprotected_Azepane_Ts Reductive Cleavage

Caption: Protection and deprotection schemes for Nosyl and Tosyl groups.

Comparative Data Summary

The following table provides a comparative summary of the key features of the discussed protecting groups for azepane synthesis.

Protecting GroupIntroduction ReagentCleavage ConditionsOrthogonality to BocKey AdvantagesKey Disadvantages
Boc Boc₂O, DMAPTFA, HCl-Well-established, clean cleavageAcid labile
Cbz Cbz-Cl, BaseH₂, Pd/C; HBr/AcOHYesMild hydrogenolysis, orthogonal to Boc/FmocIncompatible with reducible groups, catalyst poisoning
Fmoc Fmoc-Cl, Fmoc-OSu20% Piperidine/DMFYesBase labile, orthogonal to Boc/CbzIncompatible with base-sensitive groups
Alloc Alloc-Cl, BasePd(PPh₃)₄, ScavengerYesMild, orthogonal to Boc/Fmoc/CbzCatalyst cost and potential contamination, air sensitive
Nosyl Ns-Cl, BaseThiol, BaseYesMild nucleophilic cleavage, orthogonalUse of odorous thiols
Tosyl Ts-Cl, BaseNa/NH₃, SmI₂, HBr/AcOHYesHighly stableHarsh cleavage conditions

Experimental Protocols

The following are representative protocols for the protection and deprotection of azepane with alternative protecting groups. These should be adapted and optimized for specific substrates and scales.

Protocol 1: N-Cbz Protection of Azepane
  • To a solution of azepane (1.0 equiv) and a base such as triethylamine (1.5 equiv) in a suitable solvent like dichloromethane (DCM) at 0 °C, add benzyl chloroformate (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Cbz-azepane.[5]

Protocol 2: Deprotection of N-Cbz-Azepane by Catalytic Hydrogenolysis
  • Dissolve N-Cbz-azepane (1.0 equiv) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azepane.[6]

Protocol 3: N-Alloc Protection of Azepane
  • Follow a similar procedure to Protocol 1, substituting benzyl chloroformate with allyl chloroformate.

Protocol 4: Deprotection of N-Alloc-Azepane using Palladium Catalysis
  • Dissolve N-Alloc-azepane (1.0 equiv) in an anhydrous, deoxygenated solvent such as DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Add a scavenger such as phenylsilane (4.0 equiv).

  • Add the palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to isolate the deprotected azepane.[14]

Protocol 5: N-Nosyl Protection of Azepane
  • Follow a similar procedure to Protocol 1, using 2-nitrobenzenesulfonyl chloride as the protecting group precursor.

Protocol 6: Deprotection of N-Nosyl-Azepane with Thiophenol
  • To a solution of N-Nosyl-azepane (1.0 equiv) in a solvent like DMF or acetonitrile, add a base such as potassium carbonate (3.0 equiv).

  • Add thiophenol (2.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).[16]

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Conclusion

The strategic selection of a nitrogen protecting group is a critical element in the successful synthesis of complex molecules containing the azepane moiety. While Boc remains a useful tool, its limitations necessitate a thorough understanding of the available alternatives. The Cbz, Fmoc, Alloc, Nosyl, and Tosyl groups each offer unique advantages in terms of their stability and orthogonal deprotection methods. By carefully considering the overall synthetic strategy and the compatibility of functional groups, researchers can leverage this diverse toolkit to design more efficient, robust, and successful routes to novel azepane-containing compounds. This guide serves as a starting point for navigating these choices, empowering chemists to push the boundaries of molecular design and drug discovery.

References

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A Comparative Guide to the X-ray Crystal Structure of Azepane Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The addition of a carboxylate group introduces a key functional handle for molecular interactions and further synthetic elaboration. This guide provides an in-depth technical comparison of the X-ray crystal structures of similar azepane carboxylates, offering insights into their conformational preferences, solid-state packing, and the experimental methodologies required for their characterization.

The Significance of Structural Elucidation for Azepane Carboxylates

The flexible nature of the seven-membered azepane ring presents a unique challenge and opportunity in drug design. Unlike rigid aromatic systems, the azepane core can adopt multiple low-energy conformations, such as chair and boat forms.[3] The specific conformation adopted in the solid state, as revealed by X-ray crystallography, provides a high-resolution snapshot of the molecule's preferred geometry. This information is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how subtle changes in substitution on the azepane ring or the carboxylate group influence the overall molecular shape and, consequently, its interaction with a biological target.

  • Pharmacophore Modeling: Providing precise geometric constraints for computational models used to design new ligands with improved affinity and selectivity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug candidate, which can have profound effects on its solubility, stability, and bioavailability.[4][5][6][7][8]

This guide will delve into the practical aspects of obtaining and comparing the X-ray crystal structures of a hypothetical series of substituted azepane-2-carboxylates to illustrate the key principles and techniques.

Experimental Workflow for Comparative Crystallographic Analysis

The journey from a synthesized azepane carboxylate to a detailed structural comparison involves a multi-step process. Each step requires careful consideration and optimization to yield high-quality data.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement cluster_4 Comparative Analysis Synthesis Synthesis of Azepane Carboxylate Analogs Purification Chromatography & Recrystallization Synthesis->Purification Solvent_Screening Solvent System Screening Purification->Solvent_Screening Crystallization_Method Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Mounting Single Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Phase Problem Solution Data_Collection->Structure_Solution Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Conformational_Analysis Ring Conformation & Torsion Angles Structure_Refinement->Conformational_Analysis Packing_Analysis Intermolecular Interactions & Crystal Packing Conformational_Analysis->Packing_Analysis

Figure 1: A comprehensive workflow for the comparative X-ray crystallographic analysis of azepane carboxylates.

Part 1: From Powder to Perfect Crystal - The Art of Crystallization

The most critical and often challenging step is obtaining single crystals of sufficient quality for X-ray diffraction. For small organic molecules like azepane carboxylates, a variety of techniques can be employed.

Protocol: Crystallization of Substituted Azepane Carboxylates
  • Material Purity: Begin with highly pure (>98%) azepane carboxylate derivatives. Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection:

    • Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

    • The ideal solvent will dissolve the compound when heated but result in a supersaturated solution upon slow cooling.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (anti-solvent). The slow diffusion of the anti-solvent into the solution of the compound will induce crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Part 2: Unveiling the Molecular Architecture - X-ray Diffraction and Structure Solution

Once suitable crystals are obtained, the next step is to subject them to X-ray diffraction to determine the arrangement of atoms in the crystal lattice.

Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial model of the molecule is refined against the experimental data to obtain the final, accurate crystal structure.

Part 3: A Comparative Look at Azepane Carboxylate Structures

With the crystal structures of a series of analogous azepane carboxylates in hand, a detailed comparative analysis can be performed. This involves examining both intramolecular features (conformation) and intermolecular interactions (crystal packing).

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring typically adopts a non-planar conformation to minimize steric and torsional strain. The two most common low-energy conformations are the chair and the twist-chair. The specific conformation observed in the crystal structure can be influenced by the nature and stereochemistry of the substituents.

Parameter Description Significance in Comparison
Ring Conformation Chair, Twist-Chair, Boat, etc.Reveals the inherent conformational preference of the substituted ring system.
Torsion Angles Dihedral angles within the azepane ring.Provides a quantitative measure of the ring's pucker and distortion.
Substituent Orientation Axial vs. Equatorial positioning of substituents.Critical for understanding steric interactions and their influence on conformation.

For a hypothetical series of 4-substituted azepane-2-carboxylates, one might observe that bulky substituents at the 4-position favor a chair conformation where the substituent occupies an equatorial position to minimize 1,3-diaxial interactions.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For azepane carboxylates, hydrogen bonding is often a dominant packing force, particularly involving the carboxylate group and the azepane nitrogen (if it is a secondary amine).

G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Crystal Packing Molecule_A Azepane Carboxylate A H_Bond Hydrogen Bonding (O-H···O, N-H···O) Molecule_A->H_Bond Molecule_B Azepane Carboxylate B Molecule_B->H_Bond Packing_Motif Supramolecular Synthons H_Bond->Packing_Motif van_der_Waals van der Waals Forces van_der_Waals->Packing_Motif Crystal_System Crystal System & Space Group Packing_Motif->Crystal_System

Sources

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthetic tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the silent gatekeeper to safety and efficacy is purity. For a molecule like tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate, a versatile building block in medicinal chemistry, ensuring its chemical integrity is not merely a quality control checkpoint; it is the foundation upon which reliable downstream research and development are built. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of an active pharmaceutical ingredient (API).[1][2]

This guide moves beyond a simple recitation of methods. It is designed to provide fellow researchers, scientists, and drug development professionals with a nuanced understanding of the critical analytical techniques used to assess the purity of this synthetic intermediate. We will explore the causality behind our experimental choices, compare the strengths and limitations of orthogonal analytical methods, and provide actionable protocols that form a self-validating system for purity determination.

The Analytical Imperative: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity profile.[1] A robust analysis relies on an orthogonal strategy, where different methods with distinct separation and detection principles are employed to ensure all potential impurities are identified and quantified. For this compound, a moderately polar molecule with both a primary amine and a Boc-protected secondary amine, our primary tools are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: High-Performance Liquid Chromatography (HPLC) – The Quantitative Workhorse

HPLC stands as the gold standard for the quantitative analysis of non-volatile organic impurities in pharmaceutical substances.[1][3] Its strength lies in its ability to separate compounds with very similar structures, making it ideal for detecting process-related impurities and degradation products.

Causality of Experimental Choices:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The C18 stationary phase provides a non-polar environment that retains the molecule based on its hydrophobicity. The polar mobile phase then elutes the compound, with more polar impurities eluting earlier and more non-polar impurities eluting later.

  • Detector: A UV detector is suitable as the tert-butyloxycarbonyl (Boc) group contains a carbonyl chromophore. However, for impurities lacking a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary. For definitive identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is the premier technique.[3][4]

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid is employed. The acid serves two purposes: it protonates the free amine, ensuring good peak shape by preventing tailing, and it provides counter-ions for consistent interaction with the stationary phase.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in Diluent (e.g., 50:50 ACN/H2O) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 inj Inject 5 µL onto C18 Column prep3->inj Transfer to vial sep Gradient Elution (Water/ACN + 0.1% TFA) inj->sep det UV Detection (e.g., 210 nm) sep->det integ Integrate Peaks det->integ calc Calculate Purity (% Area Normalization) integ->calc report Generate Report calc->report

Caption: Workflow for quantitative purity analysis by HPLC.

Detailed HPLC Protocol:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent to achieve a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Data Analysis: Calculate the purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) – Profiling Volatile Impurities

While HPLC excels at non-volatile compounds, GC-MS is the ideal technique for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis (e.g., THF, Toluene, Dichloromethane).[3] For a molecule like ours, direct analysis can be challenging due to the polar amine group, which can cause peak tailing on standard GC columns.

Causality of Experimental Choices:

  • Derivatization: To improve volatility and chromatographic performance, a derivatization step is often necessary.[5] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common choice. It replaces the active hydrogens on the amine groups with non-polar trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable compound.[6]

  • Technique: A headspace GC-MS is used for residual solvent analysis, where the sample is heated, and the vapor above it is injected. For the analysis of other volatile impurities, direct liquid injection of the derivatized sample is performed.

  • Detector: The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library databases (e.g., NIST).

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dissolve ~1 mg of sample in Pyridine prep2 Add Derivatizing Agent (e.g., BSTFA) prep1->prep2 prep3 Heat at 60 °C for 30 min prep2->prep3 inj Inject 1 µL into GC Inlet prep3->inj Transfer to vial sep Separate on DB-5ms Column (Temp Program) inj->sep det Mass Spectrometry (EI, Scan Mode) sep->det integ Identify Peaks via MS Library Search det->integ calc Quantify using Internal Standard integ->calc report Generate Report calc->report

Caption: Workflow for volatile impurity analysis by GC-MS.

Detailed GC-MS Protocol (Derivatization):
  • Sample Preparation:

    • Place approximately 1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library. Quantify using an appropriate internal standard if required.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Arbiter

NMR spectroscopy provides unparalleled structural information and is a powerful tool for both confirming the identity of the main component and identifying unknown impurities, especially isomers.[4] It is also inherently quantitative (qNMR) without the need for identical reference standards for each impurity.

Causality of Experimental Choices:

  • ¹H NMR: This is the primary experiment. For this compound, we expect to see several key signals. The most diagnostic is the sharp singlet for the nine protons of the tert-butyl group of the Boc protector, typically appearing around 1.4-1.5 ppm.[7][8] The disappearance of the starting material signals and the appearance of the expected product signals confirm the reaction's success.

  • ¹³C NMR: This experiment confirms the carbon skeleton, including the presence of the carbonyl carbon from the Boc group (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm).[9]

  • 2D NMR (e.g., COSY, HSQC): These experiments are invaluable for definitively assigning all proton and carbon signals and for elucidating the structures of any significant unknown impurities.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, the absolute purity of the target compound can be determined with high accuracy.

Detailed NMR Protocol (¹H NMR):
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[7]

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Lock and shim the instrument on the deuterated solvent signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[7]

    • Integrate all signals.

  • Spectral Analysis:

    • Confirm the presence of the characteristic Boc-group singlet at ~1.4 ppm, integrating to 9 protons.

    • Analyze the chemical shifts and multiplicities of the azepane ring and ethylamino side-chain protons.

    • Look for any unexpected signals, which may indicate impurities. The integration of these impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.

Comparative Analysis: Selecting the Right Tool for the Task

The choice of analytical technique is dictated by the specific question being asked. The following table provides a comparative summary to guide the analytical strategy.

ParameterHPLC-UVGC-MS¹H NMR Spectroscopy
Primary Application Quantitative analysis of non-volatile organic impurities.Identification of volatile impurities and residual solvents.Structural confirmation, identification of isomers, and absolute quantification (qNMR).
Sensitivity High (ppm levels)Very High (ppb levels for many volatiles)Moderate (typically >0.1%)
Specificity Moderate (based on retention time); High with MS detector.High (based on retention time and mass spectrum).Very High (based on unique chemical shifts and coupling).
Quantitative Accuracy Excellent (with reference standards).Good (with internal standards and derivatization).Excellent (inherently quantitative with an internal standard).
Key Advantage Robust, reproducible, and the industry standard for purity assays.Unmatched for volatile analysis and definitive identification by MS library.Provides definitive structural information without needing impurity standards.
Key Limitation Requires reference standards for identified impurities for accurate quantification.Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity.Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to resolve.

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of this compound is a clear illustration of the necessity for a multi-faceted, scientifically-grounded approach in pharmaceutical development. No single method is sufficient. A comprehensive purity assessment is achieved by leveraging the quantitative power of HPLC for process-related impurities, the specialized capability of GC-MS for residual solvents, and the definitive structural insight of NMR to confirm identity and uncover unexpected structures.

By understanding the causality behind each method and protocol, and by integrating the data from these orthogonal techniques, researchers can build a complete and trustworthy profile of their compound. This rigorous analytical foundation is indispensable for ensuring the quality, safety, and reliability of the advanced chemical entities developed for future therapies. The validation of these analytical methods according to established guidelines, such as those from the ICH, is a critical final step to ensure their suitability for their intended purpose.[10][11][12][13]

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
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  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
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  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
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  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
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  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. Benchchem.
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  • A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020). Cannabis Science and Technology.

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A Comparative Guide to Modern Azepane Synthesis Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows for optimal binding to various biological targets, making it a desirable motif in drug design. However, the synthesis of this medium-sized ring presents unique thermodynamic and kinetic challenges compared to its five- and six-membered counterparts. This guide provides a comparative analysis of four prominent methods for azepane synthesis: Ring-Closing Metathesis (RCM), Intramolecular Reductive Amination, Piperidine Ring Expansion, and a novel Photochemical Dearomative Ring Expansion of Nitroarenes. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a critical comparison to aid researchers in selecting the optimal strategy for their synthetic targets.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful and versatile tool for the formation of cyclic olefins, including the precursors to azepanes.[1][2] The reaction typically employs well-defined ruthenium or molybdenum catalysts, such as Grubbs' or Schrock's catalysts, to facilitate the intramolecular exchange of alkylidene groups between two terminal alkenes, releasing volatile ethylene as the only byproduct.[3] This entropically favorable process is a key driving force for the reaction.[4]

Mechanistic Rationale

The catalytic cycle of RCM, as elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate.[4] The catalyst, a metal alkylidene, undergoes a [2+2] cycloaddition with one of the terminal alkenes of the acyclic precursor. The resulting metallacyclobutane can then undergo a retro-[2+2] cycloaddition to either regenerate the starting materials or to form a new metal alkylidene and release a new alkene. In an intramolecular reaction, this sequence is followed by a second [2+2] cycloaddition with the other terminal alkene within the same molecule, leading to the formation of the cyclic alkene and the regeneration of the active catalyst.[5] The choice of catalyst is critical and can influence reaction efficiency, functional group tolerance, and the stereochemistry of the resulting double bond.[3]

Diagram 1: Catalytic Cycle of Ring-Closing Metathesis (RCM)

RCM_Mechanism cluster_cycle Catalytic Cycle A [M]=CH2 B Metallacyclobutane Intermediate I A->B Product Unsaturated Azepane Precursor C New Metal Alkylidene B->C D Metallacyclobutane Intermediate II C->D D->A Start Acyclic Diene Precursor Reductive_Amination_Workflow Start Amino-aldehyde or Amino-ketone Precursor Intermediate Cyclic Imine/ Iminium Ion Intermediate Start->Intermediate Intramolecular Condensation (Mildly Acidic) Product Azepane Intermediate->Product In situ Reduction (e.g., NaBH(OAc)₃) Ring_Expansion_Mechanism Start 2-Alkenylpiperidine + Pd(0) Catalyst Coordination π-Allyl Palladium(II) Complex Formation (Oxidative Addition) Start->Coordination Attack Intramolecular Nucleophilic Attack by Nitrogen Coordination->Attack Product Azepane Derivative + Pd(0) Catalyst Attack->Product Nitroarene_Expansion Start Nitroarene Nitrene Singlet Nitrene Formation (Blue Light, P(OR)₃) Start->Nitrene Azepine 3H-Azepine Intermediate (Ring Expansion) Nitrene->Azepine Product Azepane (Hydrogenation) Azepine->Product

Sources

A Comparative Guide to the Validation of Analytical Methods for Azepane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the crucial validation of azepane intermediates in pharmaceutical development. Moving beyond a simple checklist of validation parameters, this document delves into the strategic selection of analytical techniques, the rationale behind experimental design, and the interpretation of validation data, all grounded in the principles of scientific integrity and regulatory compliance.

The Critical Role of Azepane Intermediates and the Imperative for Rigorous Validation

Azepane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The purity and quality of azepane intermediates directly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity to ensure product consistency and patient safety. The presence of impurities, even at trace levels, can have significant consequences.[1][2]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This guide will focus on the practical application of the principles outlined in the International Council on Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[4][5][6]

Strategic Selection of Analytical Techniques: A Comparative Overview

The choice of analytical technique for an azepane intermediate is dictated by its physicochemical properties, the nature of potential impurities (e.g., isomers, degradation products), and the specific requirements of the analysis (e.g., quantification, identification). Here, we compare the most relevant techniques.

Analytical Technique Primary Application for Azepane Intermediates Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Assay, impurity profiling, stability testing.Versatile, high resolution, widely applicable to a broad range of compounds.[7][8]May require derivatization for compounds lacking a UV chromophore.
Gas Chromatography (GC) Analysis of volatile impurities, residual solvents.High efficiency and sensitivity for volatile and semi-volatile compounds.[1][9]Not suitable for non-volatile or thermally labile compounds.
Supercritical Fluid Chromatography (SFC) Chiral separations, purification.Fast separations, reduced solvent consumption, ideal for enantiomeric resolution.[10]Instrumentation is less common than HPLC.
Mass Spectrometry (MS) Impurity identification and structural elucidation.High sensitivity and specificity, provides molecular weight and structural information.[11][12]Can be complex to operate and interpret data.[12]
Capillary Electrophoresis (CE) Chiral separations, analysis of charged species.High separation efficiency, minimal sample consumption.[10][13]Lower loading capacity compared to HPLC.

Expert Insight: For routine quality control of a non-volatile azepane intermediate, a stability-indicating HPLC method with UV detection is often the workhorse.[7][8] However, for comprehensive impurity profiling, especially for identifying unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is indispensable.[1][12] For chiral azepane intermediates, SFC and CE are powerful alternatives to chiral HPLC, often providing superior resolution and faster analysis times.[10][13]

The Architecture of Method Validation: A Deep Dive into Key Parameters

According to ICH Q2(R1), the validation of an analytical method encompasses a set of specific parameters.[4][5] The extent of validation depends on the intended purpose of the method (identification, impurity testing, or assay).[14]

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

Specificity and the Power of Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For azepane intermediates, demonstrating specificity is paramount, especially for stability-indicating methods.[8][15]

Experimental Protocol: Forced Degradation Study for a Stability-Indicating HPLC Method

  • Stress Conditions: Subject the azepane intermediate to a variety of stress conditions to induce degradation. These typically include:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 7 days.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main peak in the stressed samples. The peak should be spectrally homogeneous, indicating no co-eluting impurities.

  • Rationale: The goal is to generate relevant degradation products to challenge the separation capability of the method.[15] The conditions should be sufficiently harsh to cause some degradation (typically 5-20%) without completely degrading the main compound.

Linearity, Range, Accuracy, and Precision: The Quantitative Pillars

These parameters establish the quantitative performance of the method.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16] It is typically evaluated by a linear regression analysis of at least five concentrations across the intended range. The correlation coefficient (r²) should be close to 1 (typically >0.99).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[17][18] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Data Presentation: A Comparative Summary of Validation Data for Two HPLC Methods

Validation Parameter Method A (Isocratic RP-HPLC) Method B (Gradient RP-HPLC) ICH Acceptance Criteria
Linearity (r²) >0.999>0.999≥ 0.99
Range 50-150% of target concentration1-200% of target concentrationDefined by linearity
Accuracy (Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 0.5%Intermediate: < 1.5%Repeatability: ≤ 2%Intermediate: ≤ 2%
LOD 0.05 µg/mL0.01 µg/mLSignal-to-noise ratio of 3:1
LOQ 0.15 µg/mL0.03 µg/mLSignal-to-noise ratio of 10:1

Expert Insight: While both methods meet the ICH acceptance criteria, Method B (gradient elution) demonstrates a wider linear range and lower LOD/LOQ, making it more suitable for detecting and quantifying trace-level impurities. The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the number of potential impurities.[7]

The Crucial Aspect of Chirality in Azepane Intermediates

Many azepane-containing drugs are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development and validation of enantioselective analytical methods are critical.

Comparative Analysis of Chiral Separation Techniques

Technique Principle Advantages Disadvantages
Chiral HPLC Enantioselective interactions with a chiral stationary phase (CSP).[19]Wide variety of commercially available CSPs, robust and reproducible.[13]Method development can be time-consuming and expensive.
Chiral SFC Similar to chiral HPLC but uses a supercritical fluid as the mobile phase.Faster separations, lower solvent consumption, often higher efficiency.Requires specialized instrumentation.
Chiral CE Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.High separation efficiency, small sample volume, low solvent consumption.[20]Lower concentration sensitivity compared to HPLC.

graph ChiralSeparationWorkflow {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

Start [label="Racemic Azepane\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screening [label="Screen Multiple\nChiral Stationary Phases\n(CSPs) / Selectors"]; Optimization [label="Optimize Mobile Phase\n/ Buffer Composition,\nTemperature, Flow Rate"]; Validation [label="Validate Enantioselective\nMethod (Specificity,\nPrecision, Linearity)"]; QC [label="Implement for Routine\nQuality Control", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Screening -> Optimization -> Validation -> QC; }

Caption: A typical workflow for the development and validation of a chiral separation method.

Impurity Profiling: Beyond Simple Quantification

Impurity profiling involves the identification and quantification of all potential impurities in a drug substance.[1][2] This is a critical aspect of drug development and is heavily scrutinized by regulatory agencies.

The Power of Hyphenated Techniques

For the definitive identification of unknown impurities, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are essential.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation.[11][12]

  • GC-MS (Gas Chromatography-Mass Spectrometry): The gold standard for the analysis of volatile and semi-volatile impurities.[1][9]

Workflow for Impurity Identification

Caption: A systematic approach to the identification and characterization of unknown impurities.

Conclusion: A Holistic Approach to Validation

The validation of analytical methods for azepane intermediates is a multifaceted process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the molecule under investigation. A well-designed and thoroughly validated analytical method is a cornerstone of a robust drug development program, ensuring the quality, safety, and efficacy of the final pharmaceutical product. By adopting a scientific, risk-based approach to method validation, researchers and drug development professionals can navigate the complexities of the regulatory landscape and bring safer, more effective medicines to patients.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

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The Organic Chemist's Dilemma: A Head-to-Head Comparison of Boc vs. Cbz Protection for Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Executive Summary

In the synthesis of complex molecules, particularly within drug discovery, the seven-membered azepane ring is a privileged scaffold. Its successful manipulation hinges on the strategic use of nitrogen protecting groups. This guide provides a head-to-head comparison of the two most common choices for azepane nitrogen protection: the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group. We delve into the mechanistic nuances, compare their stability profiles, and provide field-tested experimental protocols to guide researchers in making the optimal choice for their synthetic route. The selection is not trivial; it is a strategic decision that profoundly impacts yield, purity, and the overall efficiency of a synthetic campaign.

Introduction: The Azepane Scaffold and the Challenge of N-Protection

The azepane motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its conformational flexibility allows it to interact with a variety of biological targets. However, the secondary amine within the azepane ring is a reactive nucleophile and base, necessitating protection to prevent unwanted side reactions during synthesis.[3] The choice of protecting group is critical and must be orthogonal to other planned reactions, meaning one group can be removed without affecting the other.[3][4] This guide focuses on the two titans of amine protection, Boc and Cbz, in the specific context of the azepane ring.

The Contenders: A Mechanistic Overview

Boc (tert-Butoxycarbonyl) Group

The Boc group is one of the most common amine protecting groups in non-peptide chemistry.[5] It is prized for its stability under a wide range of conditions and its straightforward removal with acid.[4][6]

  • Protection: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via nucleophilic attack of the azepane nitrogen onto one of the electrophilic carbonyls of the anhydride.[7] A base like triethylamine is often used to neutralize the protonated amine. The driving force for this reaction is strong, as the leaving group decomposes into carbon dioxide and t-butanol.[7]

  • Deprotection: Removal of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent like dichloromethane (DCM).[5][8] The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl group to form a stable tert-butyl cation.[8] This cation typically fragments into isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas.[7][8]

Cbz (Carboxybenzyl) Group

The Cbz group (also denoted as Z) is another stalwart in amine protection, introduced by Bergmann and Zervas in the 1930s for peptide synthesis.[9] Its key feature is its removal by catalytic hydrogenolysis, rendering it orthogonal to the acid-labile Boc group.[10][11]

  • Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl). The azepane amine attacks the highly reactive acyl chloride, displacing the chloride ion.[9] A base is required to scavenge the liberated HCl.[9]

  • Deprotection: The classic method for Cbz cleavage is catalytic hydrogenolysis.[8][10] Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene, carbon dioxide, and the deprotected azepane.[12]

Head-to-Head Comparison: Experimental Insights

The choice between Boc and Cbz is dictated by the overall synthetic strategy, particularly the compatibility of downstream reaction conditions.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)
Protection Conditions Mild, often at room temperature.Mild, often requires a base to scavenge HCl.
Deprotection Method Acidolysis (e.g., TFA, HCl)[5][6]Hydrogenolysis (e.g., H₂, Pd/C)[8][10]
Stability to Bases Generally stable.[6]Stable.[10]
Stability to Acids Labile [6]Generally stable to mild acids, but can be cleaved by strong acids (e.g., HBr).[9][13]
Stability to Hydrogenolysis Stable.[6]Labile [10]
Key Orthogonality Orthogonal to Cbz, Fmoc, and other hydrogenolysis- or base-labile groups.[4][11]Orthogonal to Boc and other acid-labile groups.[4][10]
Potential Side Reactions Alkylation of sensitive residues (e.g., tryptophan, methionine) by the tert-butyl cation during deprotection.[14]Catalyst poisoning by sulfur-containing compounds; reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).
Byproducts CO₂, isobutene, t-butanol.[5][7]CO₂, toluene.[9]

Practical Guide: Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of azepane.

Experimental Protocol 1: N-Boc-Protection of Azepane

Objective: To protect the secondary amine of azepane using Boc anhydride.

Materials:

  • Azepane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve azepane (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-azepane, which can be purified by column chromatography if necessary.

Experimental Protocol 2: N-Cbz-Protection of Azepane

Objective: To protect the secondary amine of azepane using benzyl chloroformate.

Materials:

  • Azepane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azepane (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of DCM and water.

  • Cool the biphasic mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Cbz-azepane.

Experimental Protocol 3: Acid-Mediated Deprotection of N-Boc-Azepane

Objective: To remove the Boc protecting group from N-Boc-azepane.

Materials:

  • N-Boc-azepane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve N-Boc-azepane (1.0 eq) in DCM.

  • Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[6] Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.[6]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate to yield the free azepane.

Experimental Protocol 4: Hydrogenolysis of N-Cbz-Azepane

Objective: To remove the Cbz protecting group from N-Cbz-azepane.

Materials:

  • N-Cbz-azepane

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve N-Cbz-azepane (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled with care.[15]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the deprotected azepane.

Visualization of Workflows

Protection_Schemes cluster_boc Boc Protection cluster_cbz Cbz Protection Azepane_Boc Azepane Boc_Reagents Boc₂O, TEA DCM, 0°C to RT Azepane_Boc->Boc_Reagents Boc_Azepane N-Boc-Azepane Boc_Reagents->Boc_Azepane Azepane_Cbz Azepane Cbz_Reagents Cbz-Cl, Na₂CO₃ DCM/H₂O, 0°C to RT Azepane_Cbz->Cbz_Reagents Cbz_Azepane N-Cbz-Azepane Cbz_Reagents->Cbz_Azepane

Caption: General workflows for Boc and Cbz protection of azepane.

Deprotection_Pathways cluster_boc_deprotect Boc Deprotection cluster_cbz_deprotect Cbz Deprotection Boc_Azepane_Start N-Boc-Azepane Boc_Deprotect_Cond Acidolysis (TFA or HCl in DCM) Boc_Azepane_Start->Boc_Deprotect_Cond Free_Azepane_Boc Azepane Boc_Deprotect_Cond->Free_Azepane_Boc Cbz_Azepane_Start N-Cbz-Azepane Cbz_Deprotect_Cond Hydrogenolysis (H₂, Pd/C in MeOH) Cbz_Azepane_Start->Cbz_Deprotect_Cond Free_Azepane_Cbz Azepane Cbz_Deprotect_Cond->Free_Azepane_Cbz

Caption: Distinct deprotection pathways for Boc and Cbz protected azepanes.

Decision Framework: Which Protecting Group Should You Choose?

The selection between Boc and Cbz hinges on the planned synthetic sequence.

Decision_Framework Start Start: Need to Protect Azepane Nitrogen Q1 Will the downstream synthesis involve strong acidic conditions? Start->Q1 Q2 Will the downstream synthesis involve catalytic hydrogenation (e.g., reducing a nitro group, alkyne)? Q1->Q2 No Choose_Cbz Choose Cbz Group Q1->Choose_Cbz Yes Q2->Choose_Cbz No (Cbz is a good general choice) Choose_Boc Choose Boc Group Q2->Choose_Boc Yes

Caption: A decision flowchart for selecting between Boc and Cbz protection.

  • Choose Boc when: Your synthetic route requires conditions that are incompatible with Cbz deprotection, such as catalytic hydrogenation to reduce other functional groups (alkenes, alkynes, nitro groups).[8] The Boc group is stable under these reductive conditions.[6]

  • Choose Cbz when: Your synthesis involves strongly acidic steps that would prematurely cleave a Boc group.[4] The Cbz group is generally stable to acidic conditions, making it the superior choice in this scenario.[10] Additionally, if your molecule contains sulfur, be wary of catalyst poisoning during Cbz hydrogenolysis.

Conclusion

Both Boc and Cbz are exceptionally effective protecting groups for the azepane nitrogen, but their utility is context-dependent. The principle of orthogonality is the guiding factor in this decision.[4][10] The Boc group, with its acid lability, and the Cbz group, with its sensitivity to hydrogenolysis, form a powerful orthogonal pair that enables complex and elegant synthetic strategies.[13] A thorough analysis of the entire planned synthetic route is imperative for making an informed decision that will prevent unwanted deprotection, maximize yields, and simplify purification, ultimately accelerating the drug development process.

References

  • Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
  • Benchchem. (n.d.). Stability of the Boc Protecting Group: A Comparative Guide for Researchers.
  • Benchchem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • Unknown. (n.d.). 10_Protecting groups.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Total Synthesis. (n.d.). Protecting Groups Archives – Page 2 of 2.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Benchchem. (n.d.). advantages of Boc protection over Cbz protection for specific amines.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis.
  • Benchchem. (n.d.). Application Note: Protocol for the Deprotection of Cbz Groups from Bis-Cbz-cyclen.
  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • ResearchGate. (n.d.). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Preventing Unwanted Side Reactions During Boc Deprotection.

Sources

Navigating the Chemical Space of 4-Substituted Azepanes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring is a fascinating and increasingly important scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows for a thorough exploration of the chemical space around a biological target, offering the potential for fine-tuning pharmacological activity and achieving desired selectivity.[1] Among the various points of diversification on the azepane core, the 4-position stands out as a critical vector for modulating ligand-receptor interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted azepane analogs, with a focus on their activity as opioid receptor modulators and muscarinic receptor antagonists. We will delve into the experimental data that underpins our understanding of these relationships, provide detailed protocols for key biological assays, and visualize the intricate interplay between chemical structure and biological function.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The overrepresentation of five- and six-membered nitrogen heterocycles in drug discovery has left the seven-membered azepane scaffold relatively underexplored.[2][3] However, its unique three-dimensional structure provides an excellent opportunity to develop novel therapeutics with improved properties. The non-planar nature of the azepane ring allows substituents to adopt a wider range of spatial orientations compared to their piperidine or pyrrolidine counterparts, which can be pivotal for optimizing interactions with the binding pockets of biological targets. Several approved drugs and numerous clinical candidates incorporate the azepane motif, highlighting its therapeutic potential across a range of diseases.[4]

Comparative SAR of 4-Substituted Azepane Analogs

This section will explore the SAR of 4-substituted azepane analogs at two distinct and important classes of G-protein coupled receptors (GPCRs): opioid and muscarinic receptors.

4-Substituted Azepanes as Opioid Receptor Modulators

The 4-anilidopiperidine scaffold, exemplified by the potent analgesic fentanyl, has been a cornerstone of opioid research for decades. A key strategy in medicinal chemistry to explore new chemical space and potentially alter the pharmacological profile of a lead compound is ring expansion. In the context of 4-anilidopiperidines, expansion to the corresponding 4-(propananilido)perhydroazepines has been investigated to understand the impact of this structural modification on analgesic activity and physical dependence liability.[5]

A seminal study in this area involved the synthesis and pharmacological evaluation of a series of 1-substituted 4-(propananilido)perhydroazepine derivatives.[5] The key findings from this research are summarized in the table below, which compares the analgesic potency of these ring-expanded analogs.

Compound IDR (1-substituent)Analgesic Potency (ED50, mg/kg, mouse hot-plate)
1a CH₂CH₂Ph0.011
1b CH₂CH₂-thienyl0.015
1c CH(CH₃)CH₂Ph0.045
1d CH₂CH(OH)Ph0.12
1e CH₂CH₂COOCH₃0.023
1f CH₂CH₂C(O)Ph0.038

Key SAR Insights:

  • Ring Expansion and Potency: The study revealed that ring-expanding the 4-anilidopiperidine scaffold to the 4-(propananilido)perhydroazepine generally retains a high degree of analgesic potency.[5] This suggests that the larger, more flexible seven-membered ring can still accommodate the key pharmacophoric elements required for effective binding to the opioid receptor.

  • Influence of the 1-Substituent: The nature of the substituent at the 1-position of the azepane ring plays a crucial role in modulating analgesic activity. Small, lipophilic groups such as phenethyl and thienylethyl (compounds 1a and 1b ) were found to be optimal for high potency.[5]

  • Steric Hindrance: The introduction of a methyl group on the phenethyl side chain (compound 1c ) resulted in a slight decrease in potency, suggesting that while the opioid receptor can accommodate some steric bulk, excessive hindrance may be detrimental to binding.[5]

  • Polar Groups: The presence of a hydroxyl group (compound 1d ) or a carbomethoxy group (compound 1e ) on the 1-substituent was tolerated, with the compounds retaining significant analgesic activity.[5]

Interestingly, while these compounds demonstrated potent analgesic effects, they did not show a significant separation from morphine in terms of physical dependence liability in the studies conducted.[5] Furthermore, analogs with 1-substituents typically associated with opioid antagonist activity failed to antagonize morphine-induced analgesia, indicating a complex SAR for this scaffold.[5]

SAR_Opioid_Azepanes Azepane Azepane Ring (4-propananilido) R_group Substituent 'R' Azepane->R_group Influences Potency Analgesic Potency R_group->Potency Modulates

4-Substituted Azepanes as Muscarinic Receptor Antagonists

The general pharmacophore for a muscarinic antagonist consists of a cationic amine head, a central spacer, and a bulky, hydrophobic moiety that interacts with the receptor's binding pocket. The azepane ring can serve as the cationic head and part of the spacer.

Inferred SAR Insights for 4-Substituted Azepanes at Muscarinic Receptors:

  • Steric Bulk at the 4-Position: Based on the SAR of related antagonists, it is anticipated that introducing bulky, hydrophobic groups at the 4-position of the azepane ring would be detrimental to antagonist activity. The binding site of muscarinic receptors is relatively constrained around the cationic head, and large substituents in close proximity could lead to steric clashes.

  • Hydrogen Bonding Moieties: The introduction of a hydroxyl or a small polar group at the 4-position could potentially enhance binding affinity through the formation of hydrogen bonds with amino acid residues in the receptor's binding pocket.[6] This has been observed in other classes of muscarinic antagonists where a hydroxyl group contributes to potency.

  • Conformational Restriction: Substitution at the 4-position can influence the conformational equilibrium of the azepane ring. This could either lock the molecule in a more bioactive conformation, thus enhancing affinity, or a less favorable one, leading to a decrease in activity. The precise outcome would depend on the nature and stereochemistry of the substituent.

Further empirical studies are required to definitively establish the SAR of 4-substituted azepane analogs at muscarinic receptors. However, the principles derived from existing muscarinic antagonists provide a rational basis for the design of new analogs for future investigation.

SAR_Muscarinic_Azepanes Azepane Azepane Ring Substituent Substituent at C4 Azepane->Substituent Affinity Muscarinic Receptor Antagonist Affinity Substituent->Affinity Influences (Hypothesized)

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data presented, this section provides detailed, step-by-step methodologies for the key bioassays used to evaluate the activity of 4-substituted azepane analogs at opioid and muscarinic receptors.

Opioid Receptor Binding Assay (Radioligand Competition)

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a high-affinity µ-opioid receptor agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 4-substituted azepane analogs dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to the desired concentration (typically 10-20 µg of protein per well).

  • Assay Plate Preparation: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of a high concentration of naloxone (e.g., 10 µM).

    • Test Compound: 50 µL of varying concentrations of the 4-substituted azepane analog.

  • Radioligand Addition: Add 50 µL of [³H]DAMGO (at a concentration close to its Kd, typically 1-2 nM) to all wells.

  • Membrane Addition: Add 100 µL of the prepared membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]DAMGO). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Opioid_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes prep_plate Prepare 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->prep_plate add_radioligand Add [3H]DAMGO prep_plate->add_radioligand add_membranes Add Membranes to Plate add_radioligand->add_membranes incubate Incubate add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Muscarinic Receptor Binding Assay (Radioligand Competition)

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for muscarinic receptors (e.g., M1 subtype).

Materials:

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (a non-selective muscarinic antagonist).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test Compounds: 4-substituted azepane analogs dissolved in a suitable solvent.

  • Filtration Apparatus and Scintillation Counter (as described for the opioid assay).

Procedure:

  • Membrane Preparation: Prepare the cell membranes as described in the opioid receptor binding assay protocol, using PBS as the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL of PBS.

    • Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM).

    • Test Compound: 50 µL of varying concentrations of the 4-substituted azepane analog.

  • Radioligand Addition: Add 50 µL of [³H]NMS (at a concentration near its Kd, typically 0.1-0.5 nM) to all wells.

  • Membrane Addition: Add 100 µL of the prepared membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 2-3 hours.

  • Filtration and Scintillation Counting: Follow the same procedure as described for the opioid receptor binding assay.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for each test compound as described previously.

Muscarinic_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes prep_plate Prepare 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->prep_plate add_radioligand Add [3H]NMS prep_plate->add_radioligand add_membranes Add Membranes to Plate add_radioligand->add_membranes incubate Incubate add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Conclusion

The 4-substituted azepane scaffold represents a promising area for the discovery of novel therapeutic agents. As demonstrated in the case of opioid receptor modulators, strategic modifications at the 4-position can significantly influence biological activity. While the SAR for muscarinic receptor antagonists is less defined for this specific scaffold, established principles of medicinal chemistry provide a strong foundation for future exploration. The experimental protocols detailed in this guide offer a robust framework for the pharmacological characterization of new 4-substituted azepane analogs, enabling researchers to further unravel the therapeutic potential of this versatile heterocyclic system.

References

Safety Operating Guide

A Comprehensive Guide to the Disposal of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate as a hazardous waste, a prudent measure given the hazard profile of analogous chemical structures. This approach ensures the highest level of safety and compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4]

Hazard Assessment and Safety Precautions: An Evidence-Based Approach

Given the absence of a dedicated SDS, the hazard profile of this compound is extrapolated from closely related azepane derivatives. These analogues consistently indicate that the compound should be handled as a skin, eye, and respiratory irritant.[5][6] The primary aminoethyl group and the azepane ring are key structural features that inform this assessment. The tert-butoxycarbonyl (Boc) protecting group, while generally stable under neutral conditions, can be cleaved by strong acids, a factor to consider in waste segregation.[7][8][9]

Personal Protective Equipment (PPE) is non-negotiable when handling this compound for disposal:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact.[10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[10]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from chemical splashes.[10]

  • Respiratory Protection: If there is a risk of generating aerosols or if handling the material outside of a fume hood, a properly fitted respirator is advised.

All handling of this compound, including transfer to a waste container, should be performed in a well-ventilated area, preferably within a chemical fume hood.[11]

Quantitative Data Summary for Analogous Compounds

The following table summarizes the known hazards of compounds structurally similar to this compound, providing a solid foundation for our cautious approach.

Compound NameMolecular FormulaGHS Hazard StatementsSource
tert-Butyl 4-aminoazepane-1-carboxylateC₁₁H₂₂N₂O₂H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[PubChem][5]
tert-Butyl 2-(aminomethyl)azepane-1-carboxylateC₁₂H₂₄N₂O₂H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[AK Scientific][6]
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylateC₁₁H₂₃N₃O₂H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[MedChemExpress][12]

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[10]

Step 1: Waste Determination and Segregation

The first crucial step is to classify the waste. Based on the irritant nature of analogous compounds, this compound waste would likely be classified as a non-listed hazardous waste due to its characteristic of toxicity.

Waste Segregation is Paramount:

  • Solid Waste: Collect any solid materials contaminated with the compound, such as weighing paper, contaminated gloves, or filter paper, in a dedicated solid hazardous waste container.[11]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.[11]

  • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.

Step 2: Waste Collection and Containment

Proper containment is essential to prevent leaks and environmental contamination.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) container is a suitable choice.[1]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[13] This prevents the release of vapors and reduces the risk of spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a key requirement under RCRA and ensures that the waste is handled correctly throughout the disposal process.

  • Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste."[10]

  • Full Chemical Name: Write the full chemical name: "this compound".

  • Hazard Identification: Indicate the known or suspected hazards (e.g., "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste can accumulate it at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely hazardous wastes (P-listed), the limit is one quart.[13]

  • Time Limits: Once the 55-gallon limit is reached, the waste must be moved to a central accumulation area within three calendar days.[13] Even if the container is not full, it is good practice to have it removed for disposal in a timely manner. Academic labs may have up to 12 months to remove the waste.[13][14]

Step 5: Final Disposal by a Licensed Contractor

The final step is the transfer of the hazardous waste to a licensed and reputable hazardous waste disposal company.

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with certified waste disposal vendors.[10]

  • Disposal Method: The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] This method ensures the complete destruction of the compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Alert Personnel: Immediately alert others in the vicinity.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.

    • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[10]

    • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

    • Reporting: Report the spill to your laboratory supervisor and EHS department.[10]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Pre-Disposal cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Generation of Waste Hazard_Assessment Hazard Assessment (Assume Irritant based on Analogs) Start->Hazard_Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Hazard_Assessment->PPE Work_Area Work in Fume Hood PPE->Work_Area Segregate Segregate Waste (Solid vs. Liquid) Work_Area->Segregate Container Select Compatible Waste Container Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Inspect Keep Container Closed & Inspect Regularly SAA->Inspect EHS Contact Institutional EHS for Waste Pickup Inspect->EHS Disposal Transfer to Licensed Hazardous Waste Contractor EHS->Disposal Incineration High-Temperature Incineration Disposal->Incineration

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding their commitment to environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 19). RCRA Subtitle C Reporting Instructions and Forms. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Environmental Compliance Information for Energy Extraction. Resource Conservation and Recovery Act (RCRA) Subtitle C (hazardous waste) and Subtitle D (solid waste). Retrieved from [Link]

  • Wikipedia. Resource Conservation and Recovery Act. Retrieved from [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 16). Thermal Methods. Retrieved from [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]

  • Encamp. RCRA Hazardous Waste Compliance in Texas. Retrieved from [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • PubMed. (2004, March 11). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Retrieved from [Link]

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to explain the rationale behind each safety measure.

Core Principles of Chemical Handling Safety

Before delving into specific PPE recommendations, it is crucial to understand the foundational principles of laboratory safety. The hierarchy of controls, a widely accepted industrial hygiene framework, prioritizes eliminating hazards at their source. However, in a research context where the use of specific chemicals is unavoidable, engineering controls (such as fume hoods) and administrative controls (like standard operating procedures) are the primary lines of defense. PPE should be considered the final, yet essential, barrier between the researcher and the chemical.

I. Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with this compound is the first step in developing an effective PPE plan.

Summary of Potential Hazards (Based on Analogous Compounds):

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Skin Corrosion/Irritation (Category 2)Causes skin irritation.H315
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.H319
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.H335

Source: GHS classifications for analogous compounds.[1][2][3][4]

Given these potential hazards, the primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.

II. Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is provided to foster a deeper understanding of its protective function.

Hand Protection: The First Line of Defense

Chemically resistant gloves are paramount to prevent dermal exposure.[5] The choice of glove material should be based on its resistance to the specific chemical class.

  • Recommended Glove Type: Nitrile gloves are a suitable initial choice for handling small quantities of this compound in a laboratory setting. They offer good resistance to a range of chemicals. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or laminate gloves should be considered.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, and immediately if they become contaminated. Do not reuse disposable gloves.

  • Double Gloving: For tasks with a higher risk of splashing or for handling larger quantities, wearing two pairs of nitrile gloves is a prudent practice.

Body Protection: Shielding Against Splashes and Spills

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat Specifications: A long-sleeved, knee-length lab coat made of a flame-resistant and chemically resistant material (e.g., a blend of polyester and cotton) should be worn at all times. Ensure the lab coat is fully buttoned.

  • Impermeable Apron: For procedures with a significant risk of splashes, such as during transfer of the chemical, an additional chemically resistant apron over the lab coat is recommended.

Eye and Face Protection: Guarding Your Vision

The potential for serious eye irritation necessitates robust eye and face protection.[5]

  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards must be worn.

  • Chemical Splash Goggles: For any procedure where there is a risk of splashing, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection compared to safety glasses.[6]

  • Face Shield: When handling larger quantities or during procedures with a high potential for splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6][7]

Respiratory Protection: Preventing Inhalation Hazards

Given that this class of compounds can cause respiratory irritation, all handling of this compound should be performed within a certified chemical fume hood.[1][4]

  • Engineering Controls as Primary Protection: A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.

  • Respiratory Protection as a Secondary Measure: In situations where a fume hood is not available or during a large spill, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] The use of respirators requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

III. Step-by-Step PPE Donning and Doffing Procedure

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Eye/Face Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

IV. Emergency Procedures and Spill Management

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

For a small spill, trained laboratory personnel should:

  • Ensure the area is well-ventilated (fume hood).

  • Wear the appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

For a large spill, evacuate the area and follow your institution's emergency response procedures.

V. Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has been in contact with this compound should be considered hazardous waste and disposed of accordingly.[1][4]

  • Contaminated Gloves, etc.: Place in a designated, sealed hazardous waste container.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1]

VI. Conclusion: A Culture of Safety

The responsible handling of this compound is a shared responsibility. While this guide provides a comprehensive framework for PPE selection and use, it is essential to supplement this information with institution-specific training and a commitment to fostering a strong culture of safety within the laboratory. By understanding the "why" behind each safety protocol, researchers can empower themselves to work confidently and securely at the forefront of scientific discovery.

References

  • tert-Butyl 4-(2-aminoethyl)
  • (R)-tert-Butyl 4-(2-aminoethyl)
  • tert-Butyl 4-aminoazepane-1-carboxyl
  • tert-Butyl 4-(2-aminoethyl)
  • tert-butyl 4-(2-methoxyethylamino)
  • MATERIAL SAFETY D
  • Safety D
  • Tert-butyl 2-(aminomethyl)
  • Safety D
  • Personal Protective Equipment. US EPA.
  • PERSONAL PROTECTIVE EQUIPMENT.
  • tert-butyl 4-(2-aminoethyl)
  • (S)-tert-Butyl 4-Aminoazepane-1-carboxylate.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Personal Protective Equipment (PPEs)- Safety Guideline.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.